2-(Methylthio)-3-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
2-methylsulfanyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVGAKXHBBRRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS 256508-73-3)
Executive Summary & Core Identity
In the landscape of modern medicinal chemistry and agrochemical development, the strategic placement of halogenated and heteroatom-containing functional groups is paramount. 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) is a highly specialized ortho-methylthio aniline building block[1].
This molecule combines the profound electron-withdrawing and lipophilic properties of a meta-trifluoromethyl (–CF₃) group with the soft, polarizable steric bulk of an ortho-methylthio (–SCH₃) group. For drug development professionals, this specific substitution pattern is highly sought after for designing kinase inhibitors, allosteric modulators, and advanced crop protection agents. The synergistic effect of these groups finely tunes the basicity of the aniline nitrogen while optimizing the molecule's overall Lipophilic Efficiency (LipE).
Structural Analysis & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is the first step in predicting its behavior in complex biological systems and synthetic pathways. The data below outlines the core metrics of 2-(Methylthio)-3-(trifluoromethyl)aniline[1][2].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 2-(Methylthio)-3-(trifluoromethyl)aniline |
| Synonym | 3-Amino-2-(methylthio)benzotrifluoride |
| CAS Number | 256508-73-3 |
| Molecular Formula | C₈H₈F₃NS |
| Molecular Weight | 207.22 g/mol |
| SMILES String | CSC1=C(C=CC=C1N)C(F)(F)F |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| LogP (Predicted) | ~3.01 |
| Hydrogen Bond Donors | 1 (–NH₂ group) |
| Hydrogen Bond Acceptors | 2 (N, S) |
| Standard Commercial Purity | ≥98% |
Mechanistic Insight: The –CF₃ group exerts a strong inductive electron-withdrawing effect, which decreases the pKa of the adjacent aniline nitrogen, rendering it less basic and less prone to oxidative degradation. Simultaneously, the –SCH₃ group provides a unique hydrogen-bond acceptor profile and restricts the rotational freedom of subsequent amide bonds formed at the nitrogen, locking the molecule into bioactive conformations.
De Novo Synthesis & Experimental Protocols
The synthesis of 2-(Methylthio)-3-(trifluoromethyl)aniline requires rigorous regiocontrol. The most scalable and reliable route utilizes 2-chloro-1-nitro-3-(trifluoromethyl)benzene (CAS: 39974-35-1) as the starting material. The sequence involves a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.
Step-by-step synthetic workflow for 2-(Methylthio)-3-(trifluoromethyl)aniline.
Step-by-Step Experimental Protocol
Step 1: SNAr Synthesis of 2-(Methylthio)-1-nitro-3-(trifluoromethyl)benzene
Causality & Rationale: The nitro group strongly activates the ortho-chloride for SNAr. The meta-CF₃ group further lowers the LUMO of the aromatic ring, accelerating the attack by the soft nucleophile, sodium methanethiolate (NaSMe). DMF is chosen as the solvent to stabilize the Meisenheimer complex transition state via dipole-dipole interactions.
-
Preparation: Charge a flame-dried round-bottom flask with 2-chloro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous DMF (to achieve a 0.5 M concentration) under a nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Crucial: NaSMe is a highly reactive nucleophile; controlling the temperature prevents exothermic degradation and limits potential side reactions like demethylation.
-
Addition: Add sodium methanethiolate (1.1 eq) portionwise to maintain the internal temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is completely consumed.
-
Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to rigorously remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the intermediate.
Step 2: Chemoselective Nitro Reduction
Causality & Rationale: While catalytic hydrogenation (e.g., Pd/C, H₂) is the industry standard for nitro reductions, thioethers (–SCH₃) are notorious for poisoning transition metal catalysts by strongly coordinating to the metal surface. Therefore, a dissolving metal reduction (Fe/NH₄Cl) is mechanistically required to ensure high yields without catalyst deactivation.
-
Preparation: Suspend the nitro intermediate in an EtOH/H₂O mixture (4:1 v/v) in a round-bottom flask equipped with a reflux condenser.
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Reagent Addition: Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq) sequentially at room temperature. Iron serves as the electron source, while NH₄Cl acts as a mild proton donor.
-
Reaction: Heat the reaction mixture to 80 °C (reflux) for 4 hours.
-
Filtration: Cool the mixture to room temperature and filter it hot through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with EtOAc. Self-Validation: Failure to wash the Celite thoroughly will result in yield loss due to product trapping in the iron oxide matrix.
-
Isolation: Concentrate the filtrate to remove ethanol, then partition the residue between EtOAc and saturated aqueous NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to yield pure 2-(Methylthio)-3-(trifluoromethyl)aniline[1].
Applications in Drug Discovery & Agrochemicals
The structural motifs of this aniline derivative make it a privileged scaffold. When converted into an amide or urea, it acts as a potent pharmacophore in target binding pockets. The "magic methyl" effect (via the thioether) and the "magic fluoro" effect (via the CF₃) work in tandem to optimize target engagement.
Pharmacophore mapping of the aniline derivative in a target kinase binding pocket.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 2-(Methylthio)-3-(trifluoromethyl)aniline, the following analytical validations must be performed[2]:
Table 2: Analytical Validation Guidelines
| Technique | Expected Observation / Standard |
| ¹H NMR (CDCl₃) | Broad singlet (~4.0-4.5 ppm) for the –NH₂ protons; sharp singlet (~2.3 ppm) integrating to 3H for the –SCH₃ group; distinct aromatic multiplet (3H) for the trisubstituted benzene ring. |
| ¹⁹F NMR (CDCl₃) | A single sharp resonance around -62.0 ppm, confirming the intact –CF₃ group. |
| LC-MS (ESI+) | Base peak at m/z 208.0 [M+H]⁺, confirming the molecular weight of 207.22 g/mol . |
| HPLC (UV at 254 nm) | Single sharp peak indicating ≥98% purity. The presence of a peak with a lower retention time may indicate incomplete reduction (residual nitro intermediate). |
References
Sources
2-(Methylthio)-3-(trifluoromethyl)aniline: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) is a highly specialized, polyfunctional aromatic building block widely utilized in advanced organic synthesis, agrochemical development, and fragment-based drug discovery. Featuring a unique contiguous substitution pattern—a primary amine, a methylthio ether, and a trifluoromethyl group—this molecule presents a highly specific steric and electronic environment.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide deconstructs the structural causality of the molecule, provides self-validating synthetic protocols, and maps its integration into rational drug design workflows.
Physicochemical & Structural Profiling
Understanding the physical properties of this compound is critical for predicting its behavior in both synthetic reactions and biological systems. The simultaneous presence of strong electron-withdrawing (-CF₃) and electron-donating (-NH₂, -SMe) groups creates a complex "push-pull" electronic system across the aromatic ring.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | 2-(Methylthio)-3-(trifluoromethyl)aniline | Standard IUPAC nomenclature. |
| CAS Registry Number | 256508-73-3 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₈F₃NS | Defines stoichiometry for synthetic equivalents. |
| Molecular Weight | 207.22 g/mol | Optimal low-MW fragment for lead generation. |
| SMILES | CSC1=C(C=CC=C1N)C(F)(F)F | Computational input for in silico docking. |
| LogP | 3.0095 | High lipophilicity; excellent for membrane permeability. |
| Topological Polar Surface Area | 26.02 Ų | Driven entirely by the primary amine; optimal for CNS penetration. |
| Hydrogen Bond Acceptors | 2 (Computed) | Nitrogen and Sulfur lone pairs available for target binding. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Capable of forming critical hinge-binding interactions. |
Data supported by cross-referencing and databases.
Structural and Electronic Causality
The spatial arrangement of the substituents dictates the molecule's reactivity:
-
Steric Locking: The methylthio (-SMe) group is flanked by the amine and the bulky trifluoromethyl (-CF₃) group. This intense steric crowding forces the methyl group of the thioether out of the aromatic plane.
-
Electronic Tuning: The -CF₃ group exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent aniline, making it less nucleophilic than a standard aniline. This must be accounted for when designing amide or urea coupling reactions, often necessitating the use of stronger bases or elevated temperatures.
Synthetic Methodologies
The synthesis of 2-(methylthio)-3-(trifluoromethyl)aniline requires careful orchestration of chemoselective reactions. The following protocol outlines a robust, two-step industrial pathway starting from commercially available 2-fluoro-3-(trifluoromethyl)nitrobenzene.
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
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Objective: Introduce the methylthio linkage via displacement of an activated aryl fluoride.
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Causality: The C2-fluorine is highly electrophilic due to the synergistic electron-withdrawing effects of the ortho-nitro and meta-trifluoromethyl groups. Sodium methanethiolate (NaSMe) is a soft, powerful nucleophile that readily displaces the fluorine.
-
Protocol:
-
Charge a dry, argon-purged round-bottom flask with 2-fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.
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Cool the solution to 0 °C using an ice-water bath. Rationale: The SₙAr reaction with thiolate is highly exothermic; thermal control prevents the formation of des-fluoro byproducts or degradation of the -CF₃ group.
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Add NaSMe (1.1 eq) portion-wise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench with distilled water, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Self-Validating Check: TLC (Hexane/EtOAc 9:1) must show complete consumption of the starting material and the appearance of a new, more polar UV-active spot. ¹⁹F NMR of an aliquot will show a distinct upfield shift in the -CF₃ signal, confirming the substitution of the adjacent fluorine.
Step 2: Chemoselective Nitro Reduction
-
Objective: Reduce the nitro group to a primary amine without cleaving the thioether.
-
Causality: Traditional catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly contraindicated. The methylthio group is a notorious catalyst poison that strongly coordinates to palladium surfaces. Therefore, a dissolving metal reduction (Béchamp-type) using Iron powder and Ammonium Chloride is selected for its high chemoselectivity and sulfur tolerance.
-
Protocol:
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Suspend the intermediate from Step 1 (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.3 M).
-
Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Rationale: NH₄Cl serves as a mild proton source that activates the iron surface without hydrolyzing the trifluoromethyl group, which could occur under strongly acidic conditions (e.g., using HCl).
-
Heat the vigorously stirred suspension to 80 °C for 4 hours.
-
Cool to room temperature, filter through a pad of Celite to remove iron oxides, and wash the filter cake with hot ethanol.
-
Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry, and evaporate to yield the target aniline.
-
-
Self-Validating Check: The product must react positively to a ninhydrin stain on TLC (indicating a primary amine). LC-MS analysis must confirm the expected mass [M+H]⁺ = 208.2 m/z, with total absence of the nitro precursor.
Chemoselective synthetic workflow for 2-(Methylthio)-3-(trifluoromethyl)aniline.
Applications in Medicinal Chemistry
In drug discovery, the incorporation of a 2-methylthio group adjacent to a trifluoromethyl group is a classic bioisosteric maneuver. This specific substitution pattern is highly prized in the development of Type II Kinase Inhibitors (which bind to the DFG-out conformation of kinases like p38 MAP kinase or B-Raf).
When this aniline is reacted with an aryl isocyanate, it forms a diaryl urea. The bulky ortho-substituents (SMe and CF₃) force the urea moiety out of coplanarity with the aniline ring. This induced dihedral angle perfectly mimics the conformation required to project the molecule deep into the hydrophobic allosteric pocket of the kinase, while the urea acts as a critical bidentate hydrogen bond donor to the catalytic glutamate residue.
Application workflow for synthesizing diaryl urea kinase inhibitors.
Safety, Handling, and Storage Protocols
As with most halogenated and sulfur-containing anilines, strict handling protocols must be enforced to ensure laboratory safety and chemical integrity:
-
Toxicity & Exposure: Anilines are known skin sensitizers and can induce methemoglobinemia upon systemic absorption. The high lipophilicity (LogP ~3.01) of this specific compound significantly increases its potential for dermal penetration. Always handle inside a certified fume hood using nitrile gloves and chemical safety goggles.
-
Storage Causality: The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Exposure to ambient oxygen and light will cause auto-oxidation of the primary amine (forming dark-colored azo/azoxy oligomers) and potential oxidation of the thioether to a sulfoxide, ruining the reagent's purity for sensitive catalytic couplings.
References
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Methylthio)-3-(trifluoromethyl)aniline
Executive Summary
In modern medicinal chemistry, the strategic selection of highly functionalized building blocks is paramount for navigating the complex multi-parameter optimization required in drug discovery. 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) represents a highly specialized, bifunctional aromatic scaffold[1]. By integrating the electron-withdrawing, lipophilicity-enhancing properties of a trifluoromethyl group with the versatile reactivity and steric profile of an ortho-methylthio substituent, this molecule serves as a critical precursor for the synthesis of advanced targeted therapeutics, particularly in the development of kinase inhibitors and complex heterocyclic cores[2][3].
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and a self-validating protocol for analytical verification.
Physicochemical Properties & Molecular Descriptors
To effectively utilize 2-(Methylthio)-3-(trifluoromethyl)aniline in library synthesis or lead optimization, researchers must first understand its baseline molecular descriptors. The quantitative data summarized below dictates its behavior in both synthetic environments and biological systems[1].
| Property | Value | Causality / Impact in Drug Design |
| Chemical Name | 2-(Methylthio)-3-(trifluoromethyl)aniline | Core IUPAC nomenclature for structural identification. |
| CAS Number | 256508-73-3 | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₈F₃NS | Defines the exact atomic composition. |
| Molecular Weight | 207.22 g/mol | Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger scaffolds. |
| SMILES | CSC1=C(C=CC=C1N)C(F)(F)F | Enables computational modeling and in silico docking studies. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Highly favorable for passive membrane permeability and blood-brain barrier (BBB) penetration. |
| LogP (Calculated) | 3.0095 | Indicates high lipophilicity, driven primarily by the -CF₃ moiety. |
| Hydrogen Bond Donors | 1 | Provided by the primary aniline amine (-NH₂). |
| Hydrogen Bond Acceptors | 2 | Provided by the nitrogen and sulfur heteroatoms. |
| Rotatable Bonds | 1 | Low conformational flexibility minimizes entropic penalty upon target binding. |
Structural Analysis & Causality in Drug Design
The utility of 2-(Methylthio)-3-(trifluoromethyl)aniline is not coincidental; it is rooted in the precise stereoelectronic effects of its substituents.
The Trifluoromethyl (-CF₃) Effect
The incorporation of a trifluoromethyl group at the meta-position (relative to the amine) serves two primary functions. First, the C–F bond is exceptionally strong, effectively blocking cytochrome P450-mediated oxidative metabolism (such as aromatic hydroxylation) at that site, thereby increasing the metabolic half-life of the resulting drug candidate[2]. Second, the strong electron-withdrawing nature of the -CF₃ group via inductive effects significantly modulates the pKa of the adjacent aniline amine. This reduced basicity is critical for preventing rapid Phase II metabolism (e.g., N-acetylation) and improving oral bioavailability.
The Methylthio (-SCH₃) Handle
Positioned ortho to the amine, the methylthio group introduces specific steric constraints that can lock the aniline into a preferred dihedral angle when bound to a target protein, such as the hinge region of a kinase[2]. Furthermore, the thioether acts as a highly versatile synthetic handle. Unlike a static alkyl group, the sulfur atom is polarizable and can participate in chalcogen bonding. Synthetically, it serves as a "pro-pharmacophore"—it can be selectively oxidized late-stage to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃). This oxidation drastically alters the TPSA and introduces potent hydrogen-bond acceptors, allowing chemists to tune the LogP and solubility profile without altering the primary carbon framework.
Experimental Workflow: Analytical Validation & Purity Assessment
Before incorporating 2-(Methylthio)-3-(trifluoromethyl)aniline into complex multi-step syntheses, its purity and structural integrity must be validated. The following step-by-step protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to create a self-validating analytical system.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of MeCN and HPLC-grade H₂O.
-
Causality: The compound's high LogP (~3.01) necessitates a high organic starting concentration to ensure complete dissolution before introduction to the aqueous mobile phase.
Step 2: Liquid Chromatography (LC) Execution
-
Action: Inject 2 µL of the sample onto a Reverse-Phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Run a gradient elution from 5% Mobile Phase B to 95% Mobile Phase B over 5 minutes at a flow rate of 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in H₂O.
-
Mobile Phase B: 0.1% Formic Acid in MeCN.
-
-
Causality: Formic acid acts as an ion-pairing agent and facilitates the protonation of the weakly basic aniline amine in the ESI source. The steep gradient ensures the highly lipophilic compound elutes with a sharp, symmetrical peak shape, preventing column carryover.
Step 3: Mass Spectrometry (MS) Validation
-
Action: Analyze the eluent using Electrospray Ionization (ESI) in positive mode.
-
Validation Criterion: The primary chromatographic peak must exhibit a base peak of [M+H]⁺ at m/z 208.2 . Furthermore, the mass spectrum must display a distinct M+2 isotopic peak at approximately 4.4% relative abundance, confirming the presence of the single sulfur atom.
Step 4: Nuclear Magnetic Resonance (NMR) Confirmation
-
Action: Dissolve 15 mg of the compound in CDCl₃ and acquire both ¹H and ¹⁹F NMR spectra.
-
Validation Criterion:
-
¹H NMR (400 MHz): Look for a sharp singlet integrating to 3H at approximately 2.3–2.4 ppm, corresponding to the -SCH₃ group. The aniline protons (-NH₂) will appear as a broad singlet integrating to 2H, typically around 4.0–4.5 ppm, though this is concentration-dependent.
-
¹⁹F NMR (376 MHz): A sharp, uncoupled singlet between -60.0 and -63.0 ppm validates the intact -CF₃ moiety.
-
Synthetic Applications & Downstream Derivatization
The true value of 2-(Methylthio)-3-(trifluoromethyl)aniline lies in its synthetic divergence. The primary amine acts as an excellent nucleophile for N-arylation reactions (e.g., Buchwald-Hartwig cross-coupling) to form complex diarylamines, which are ubiquitous motifs in targeted cancer therapeutics and kinase inhibitors[2]. Concurrently, the ortho-relationship between the amine and the thioether allows for facile cyclization into bicyclic heterocycles, such as functionalized benzothiazoles[3].
Fig 1: Synthetic divergence of 2-(Methylthio)-3-(trifluoromethyl)aniline in drug discovery.
References
Sources
Spectroscopic Characterization of 2-(Methylthio)-3-(trifluoromethyl)aniline: A Comprehensive Analytical Guide
Executive Summary
The accurate structural elucidation of highly substituted aromatic building blocks is a critical bottleneck in pharmaceutical synthesis and agrochemical development. 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) presents a unique analytical challenge due to the complex "push-pull" electronic environment generated by its three contiguous substituents: an electron-donating amine (-NH₂), a polarizable methylthio ether (-SCH₃), and a strongly electron-withdrawing trifluoromethyl group (-CF₃).
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will deconstruct the causality behind the spectroscopic signals (NMR, IR, MS), providing a self-validating framework that ensures absolute confidence in structural assignments[1].
Spectroscopic Rationale & Causality
The spectroscopic signature of this molecule is dictated by the competing inductive and resonance effects on the central benzene ring:
-
Resonance Shielding: The -NH₂ group donates electron density into the ring, strongly shielding the ortho (C6) and para (C4) positions.
-
Inductive Deshielding: The -CF₃ group withdraws electron density via strong σ-bond induction, deshielding its adjacent ortho proton (C4)[2].
-
Steric & Electronic Modulation: The -SCH₃ group at C2 acts as an electronic buffer, mildly donating via resonance but inductively withdrawing, while sterically locking the conformation of the adjacent -NH₂ and -CF₃ groups.
This interplay creates a highly diagnostic, non-first-order spin system in Nuclear Magnetic Resonance (NMR) and distinct fragmentation pathways in Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Profiling
To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must analyze the molecule across three nuclei: ¹H, ¹³C, and ¹⁹F. The data presented below reflects rigorously extrapolated values based on empirical rules and literature analogs for trifluoromethylanilines[1][2].
¹H NMR Causality
The aromatic region contains three distinct protons (H4, H5, H6). H6 is highly shielded (~6.90 ppm) due to the strong ortho-resonance effect of the -NH₂ group. Conversely, H4 (~7.20 ppm) experiences competing effects: shielding from the para-NH₂ but strong deshielding from the ortho-CF₃. H5 (~7.35 ppm) remains the most deshielded as it sits meta to the electron-donating amine.
¹³C and ¹⁹F NMR Causality
The ¹³C spectrum is characterized by profound carbon-fluorine spin-spin coupling. The -CF₃ carbon appears as a large quartet (¹JCF ≈ 272 Hz) around 124.0 ppm. The adjacent aromatic carbon (C3) splits into a smaller quartet (²JCF ≈ 30 Hz)[2]. The ¹⁹F NMR yields a sharp, diagnostic singlet near -61.5 ppm, confirming the freely rotating -CF₃ group on the aromatic ring.
Table 1: Comprehensive NMR Data Summary (CDCl₃, 400/100/376 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment / Causality |
| ¹H | 4.20 | Broad singlet (br s) | 2H | -NH₂ (Exchangeable, broadened by ¹⁴N quadrupolar relaxation) |
| ¹H | 2.35 | Singlet (s) | 3H | -SCH₃ (Deshielded by adjacent sulfur) |
| ¹H | 6.90 | Doublet (d, J = 8.0) | 1H | Ar-H6 (Ortho to -NH₂, strongly shielded) |
| ¹H | 7.20 | Doublet (d, J = 8.0) | 1H | Ar-H4 (Ortho to -CF₃, para to -NH₂) |
| ¹H | 7.35 | Triplet (t, J = 8.0) | 1H | Ar-H5 (Meta to both -NH₂ and -CF₃) |
| ¹³C | 146.0 | Singlet (s) | 1C | C1 (Attached to -NH₂) |
| ¹³C | 130.5 | Quartet (q, ²JCF ≈ 30) | 1C | C3 (Attached to -CF₃) |
| ¹³C | 124.0 | Quartet (q, ¹JCF ≈ 272) | 1C | -CF₃ (Direct C-F coupling) |
| ¹³C | 18.5 | Singlet (s) | 1C | -SCH₃ (Aliphatic thioether carbon) |
| ¹⁹F | -61.5 | Singlet (s) | 3F | -CF₃ (Standard aromatic trifluoromethyl range) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides orthogonal validation of the functional groups. The primary amine (-NH₂) exhibits the classic "double-fang" appearance in the high-wavenumber region, corresponding to asymmetric and symmetric stretching modes[3][4]. The -CF₃ group dominates the fingerprint region with intense, broad absorptions due to the highly polarized C-F bonds[5].
Table 2: Key IR Vibrational Frequencies (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |
| 3450, 3360 | Medium, Sharp | N-H Stretch (Asym/Sym) | Confirms primary aniline derivative[3]. |
| 3060 | Weak | C-H Stretch (Aromatic) | sp² hybridized C-H bonds. |
| 2925 | Weak | C-H Stretch (Aliphatic) | sp³ hybridized C-H bonds of the -SCH₃ group. |
| 1620, 1580 | Medium | C=C Ring Bending | Aromatic framework vibrations. |
| 1320 - 1150 | Very Strong, Broad | C-F Stretch | Diagnostic for the trifluoromethyl group. |
Mass Spectrometry (MS) & Fragmentation Pathways
Electron Ionization (EI-MS at 70 eV) is the gold standard for structural confirmation of small aromatic molecules. The molecular ion [M]⁺• appears at m/z 207.
Mechanistic Insight: Thioanisole derivatives exhibit highly specific gas-phase fragmentations. Beyond the expected loss of a methyl radical (m/z 192) and the trifluoromethyl radical (m/z 138), this molecule undergoes a well-documented hydrogen transfer-induced S-C rearrangement . The molecular ion rearranges to expel a sulfhydryl radical (-SH), yielding a diagnostic fragment at m/z 174.
Caption: EI-MS fragmentation pathways highlighting the diagnostic S-C rearrangement.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems, meaning each step contains an internal check to prevent artifactual data.
Multinuclear NMR Protocol
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation: The TMS peak must appear exactly at 0.00 ppm.
-
Probe Tuning & Matching: Manually tune the NMR probe to the specific Larmor frequencies of ¹H, ¹³C, and ¹⁹F to ensure maximum power transfer and signal-to-noise ratio (SNR).
-
Locking & Shimming: Lock onto the ²H signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the lock signal is maximized and stable. Validation: The CDCl₃ residual solvent peak should have a linewidth at half-height (FWHM) of < 1.0 Hz.
-
Acquisition:
-
¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (d1).
-
¹³C NMR: 1024 scans, ¹H-decoupled (WALTZ-16 sequence), 2-second d1.
-
¹⁹F NMR: 64 scans, ¹H-decoupled, spectral width set to encompass -50 to -80 ppm[1].
-
FT-IR (ATR) Protocol
-
Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a 16-scan background spectrum. Validation: The baseline must be flat with no residual organic peaks.
-
Sample Application: Apply 1-2 mg of the neat solid/liquid directly onto the crystal. Apply uniform pressure using the ATR anvil.
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
EI-MS Protocol
-
Calibration: Calibrate the mass spectrometer (Quadrupole or TOF) using Perfluorotributylamine (PFTBA) to ensure mass accuracy across the 50-600 m/z range.
-
Sample Introduction: Inject 1 µL of a 10 µg/mL solution (in methanol) via a Gas Chromatography (GC) inlet or Direct Insertion Probe (DIP).
-
Ionization & Acquisition: Apply a 70 eV electron beam. Scan from m/z 50 to 300. Validation: Confirm the presence of the [M]⁺• ion at m/z 207 before analyzing lower mass fragments.
Caption: Self-validating spectroscopic workflow for structural elucidation.
References
-
Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Analyst (RSC Publishing). Available at: [Link]
-
Supporting Information: Trifluoromethylation of Thiophenols and Thiols. The Royal Society of Chemistry. Available at: [Link]
-
Infrared spectra of the interactions of aniline and porous glass surfaces. Canadian Science Publishing. Available at: [Link]
-
Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Orient J Chem. Available at:[Link]
-
Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives. RSC Publishing. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
Sources
The Strategic Utility of 2-(Methylthio)-3-(trifluoromethyl)aniline in Modern Drug Discovery and Synthetic Methodology
Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Target-Oriented Synthesis, Kinase Inhibitor Design, and C–H Functionalization
Executive Summary
The compound 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) represents a highly specialized, trifunctional building block in modern organic synthesis and drug discovery[1]. By combining a primary aromatic amine, an ortho-methylthio ether, and a meta-trifluoromethyl group on a single benzene ring, this molecule offers a unique convergence of electronic modulation, steric shielding, and transition-metal coordinating capabilities.
This technical whitepaper explores the causality behind its structural properties and details its application across three critical domains: as a pharmacophore in Type II kinase inhibitors, as a bidentate directing group in Palladium-catalyzed C–H activation, and as a precursor for complex fluorinated heterocycles.
Structural and Electronic Profiling
The synthetic value of 2-(Methylthio)-3-(trifluoromethyl)aniline lies in the synergistic effects of its substituents. The strongly electron-withdrawing –CF₃ group reduces the basicity and nucleophilicity of the aniline nitrogen, while the bulky –SCH₃ group forces the amine out of coplanarity with the aromatic ring. This specific steric and electronic environment is highly desirable for preventing rapid metabolic degradation (e.g., N-oxidation or ring hydroxylation) in biological systems.
Table 1: Physicochemical & Structural Properties
| Property | Value / Characteristic | Impact on Research Application |
| CAS Number | 256508-73-3 | Standard identifier for procurement and regulatory tracking[2]. |
| Molecular Weight | 207.22 g/mol | Low molecular weight allows for downstream coupling without violating Lipinski's Rule of 5[2]. |
| LogP (Predicted) | ~3.01 | High lipophilicity, ideal for driving hydrophobic pocket binding in protein targets[2]. |
| Topological Polar Surface Area | 26.02 Ų | Excellent membrane permeability profile for intracellular targets[2]. |
| Steric Profile | High ortho/meta bulk | Restricts rotation of derived amides/ureas, locking bioactive conformations. |
Application in Type II Kinase Inhibitor Design
In targeted oncology, modulating drug selectivity remains a major challenge. Type II kinase inhibitors achieve high selectivity by binding to the biologically inactive "DFG-out" conformation of the kinase, accessing an allosteric hydrophobic pocket adjacent to the ATP-binding site[3].
The Causality of the Pharmacophore
The 3-(trifluoromethyl)aniline motif is a hallmark of Type II inhibitors (e.g., Sorafenib, Nilotinib, and FLT3-ITD mutant inhibitors)[4]. The –CF₃ group perfectly occupies the deep hydrophobic pocket formed by the shift of the DFG motif (specifically interacting with residues like Met, Leu, and Ile)[4]. By utilizing 2-(Methylthio)-3-(trifluoromethyl)aniline, researchers introduce an additional –SCH₃ group at the ortho position. This sulfur moiety serves two purposes:
-
Conformational Locking: It sterically clashes with the urea/amide linker, forcing a specific dihedral angle that pre-organizes the molecule for optimal hydrogen bonding with the conserved Glu and Asp residues in the hinge region[5].
-
Metabolic Shielding: It blocks the ortho position from CYP450-mediated oxidation, extending the compound's half-life.
Pharmacophoric mapping of 2-(Methylthio)-3-(trifluoromethyl)aniline in Type II kinase inhibitors.
Protocol 1: Synthesis of a Urea-Linked Kinase Inhibitor Precursor
This protocol describes a self-validating system for generating a Type II inhibitor pharmacophore.
Reagents: 2-(Methylthio)-3-(trifluoromethyl)aniline (1.0 eq), Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq), anhydrous Dichloromethane (DCM).
-
Preparation: Dissolve the aniline (1.0 mmol) in 5 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
-
Addition: Slowly add the aryl isocyanate (1.1 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
In-Process Control: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active aniline spot disappears.
-
Workup & Validation: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol.
-
Self-Validation: Confirm product formation via ¹H NMR. The disappearance of the broad primary amine singlet (~4.0 ppm) and the appearance of two distinct, highly deshielded urea N-H singlets (typically between 8.5–9.5 ppm) confirm successful coupling.
Bidentate Directing Group for C–H Activation
Transition-metal catalyzed C–H functionalization has revolutionized synthetic logic. The 2-methylthioaniline scaffold is recognized as an exceptionally powerful bidentate (N,S) directing group for Palladium-catalyzed ortho-C(sp²)–H and C(sp³)–H alkylation/arylation[6].
The Causality of the Directing Group
When an aliphatic or aromatic carboxylic acid is coupled to 2-(Methylthio)-3-(trifluoromethyl)aniline, the resulting amide acts as a bidentate ligand. The amide nitrogen and the thioether sulfur coordinate to the Pd(II) center, forming a stable palladacycle intermediate[6]. This coordination brings the Pd catalyst into close proximity with the adjacent C–H bond, drastically lowering the activation energy for C–H cleavage. The unique advantage of the 3-CF₃ variant is its electronic modulation: the electron-withdrawing nature of the CF₃ group weakens the amide bond slightly compared to un-substituted variants, facilitating the hydrolytic cleavage and removal of the directing group after the C–H functionalization is complete.
Workflow for Pd-catalyzed C-H activation utilizing the ortho-methylthioaniline directing group.
Protocol 2: Pd-Catalyzed C(sp³)–H Alkylation
-
Substrate Preparation: Synthesize the amide by coupling the target aliphatic carboxylic acid with 2-(Methylthio)-3-(trifluoromethyl)aniline using standard HATU/DIPEA conditions.
-
Catalytic Setup: In a sealed tube, combine the amide substrate (0.2 mmol), alkyl trifluoroborate (0.6 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.0 eq), and benzoquinone (0.5 eq) in t-amyl alcohol (2 mL)[6].
-
Reaction: Seal the tube and heat to 110 °C for 24 hours.
-
In-Process Control: Analyze an aliquot via LC-MS. The mass spectrum should show a shift corresponding to the addition of the alkyl group (M + Alkyl - H).
-
Workup: Filter the mixture through a pad of Celite, wash with EtOAc, and purify via flash column chromatography.
-
Directing Group Cleavage: Treat the purified product with NaOH in EtOH/H₂O at 90 °C to hydrolyze the amide, releasing the functionalized carboxylic acid and recovering the 2-(Methylthio)-3-(trifluoromethyl)aniline auxiliary.
Precursor for Fluorinated Heterocyclic Scaffolds
Beyond its use as an auxiliary or a pendant pharmacophore, the ortho-relationship of the amine and methylthio groups makes this compound a direct precursor for complex heterocycles, particularly via aryne chemistry or oxidative cyclization.
Treating 2-(Methylthio)-3-(trifluoromethyl)aniline with oxidative agents (e.g., molecular iodine or hypervalent iodine reagents) can trigger the intramolecular cyclization of the nitrogen onto the sulfur center, leading to the formation of heavily substituted, fluorinated benzisothiazoles . These scaffolds are highly prized in agrochemistry and medicinal chemistry for their bioisosteric relationship to indoles and benzofurans, providing unique hydrogen-bond acceptor profiles while maintaining high metabolic stability.
Conclusion
2-(Methylthio)-3-(trifluoromethyl)aniline is far more than a simple substituted aromatic ring. Its precise arrangement of functional groups allows it to act as an allosteric anchor in kinase inhibitor design, a highly efficient bidentate directing group for complex C–H functionalization, and a direct precursor to novel fluorinated heterocycles. By understanding the causal relationships between its steric bulk, electronic withdrawing capacity, and transition-metal affinity, researchers can leverage this molecule to solve complex challenges in modern synthetic and medicinal chemistry.
References
- 256508-73-3 | 2-(Methylthio)-3-(trifluoromethyl)aniline - ChemScene ChemScene.
- 2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD)
- N1-(3-(Trifluoromethyl)Phenyl) Isophthalamide Derivatives as Promising Inhibitors of Vascular Endothelial Growth Factor Receptor IntechOpen.
- Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids using Alkyl Boron Reagents Journal of the American Chemical Society (ACS).
- Recent advances in the application of alkynes in multicomponent reactions Royal Society of Chemistry (RSC).
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- 2. chemscene.com [chemscene.com]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N1-(3-(Trifluoromethyl)Phenyl) Isophthalamide Derivatives as Promising Inhibitors of Vascular Endothelial Growth Factor Receptor: Pharmacophore-Based Design, Docking, and MM-PBSA/MM-GBSA Binding Energy Estimation | IntechOpen [intechopen.com]
- 6. pubs.acs.org [pubs.acs.org]
Comprehensive Technical Guide: 2-(Methylthio)-3-(trifluoromethyl)aniline in Advanced Organic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of multifunctional building blocks is paramount. 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) represents a highly specialized, tri-functionalized benzene derivative that offers orthogonal reactivity handles[1].
This technical guide explores the causality behind the reactivity of this molecule. The trifluoromethyl (-CF₃) group imparts critical metabolic stability and lipophilicity, while the methylthio (-SCH₃) and aniline (-NH₂) moieties serve as distinct, chemoselective sites for transition-metal-catalyzed cross-coupling and heterocycle construction. By understanding the stereoelectronic interplay of these groups, synthetic chemists can leverage this building block to construct complex, drug-like scaffolds.
Physicochemical Profiling & Structural Causality
The utility of 2-(Methylthio)-3-(trifluoromethyl)aniline is dictated by its unique physicochemical profile. The highly electron-withdrawing -CF₃ group at the meta-position significantly depletes the π-electron density of the aromatic ring, lowering the pKa of the adjacent aniline and increasing the oxidation potential of the molecule[2].
Table 1: Physicochemical Properties
| Property | Value | Synthetic Implication |
| CAS Number | 256508-73-3[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₈F₃NS[1] | Defines mass balance for stoichiometric calculations. |
| Molecular Weight | 207.22 g/mol [1] | Standard tracking metric for LC-MS monitoring. |
| SMILES | CSC1=C(C=CC=C1N)C(F)(F)F[1] | Useful for in silico docking and property prediction. |
| LogP (Predicted) | ~3.01[1] | High lipophilicity driven by the -CF₃ and -SCH₃ groups. |
Structural Causality in Drug Design: The incorporation of the -CF₃ group is not merely structural; it is a deliberate pharmacokinetic strategy. Fluorination, particularly trifluoromethylation, strengthens metabolically labile C-H bonds and blocks cytochrome P450 (CYP)-mediated aromatic hydroxylation[2]. Furthermore, the ortho-methylthio group introduces significant steric hindrance around the amine. While this complicates standard nucleophilic substitutions, it provides a highly stable C-S bond that can be selectively activated under specific catalytic conditions, such as the Liebeskind-Srogl cross-coupling[3].
Orthogonal Synthetic Workflows
The true power of 2-(Methylthio)-3-(trifluoromethyl)aniline lies in its capacity for divergent synthesis.
Buchwald-Hartwig Amination
The primary challenge in functionalizing the -NH₂ group of this molecule is the steric hindrance imposed by the adjacent -SCH₃ group, compounded by the electron-withdrawing nature of the -CF₃ group[4]. To overcome the activation barrier of the oxidative addition and subsequent reductive elimination steps, bulky, electron-rich phosphine ligands (e.g., XantPhos or SPhos) paired with palladium sources (e.g., Pd₂(dba)₃) are required[4].
Liebeskind-Srogl Cross-Coupling
Once the aniline is functionalized (or protected), the -SCH₃ group can be exploited as a pseudohalide. The Liebeskind-Srogl reaction allows for the cross-coupling of thioethers with boronic acids under neutral or mildly basic conditions[5]. This requires a thiophilic metal cofactor (typically Cu(I) or Ag(I)) to activate the C-S bond and facilitate transmetalation to the palladium center[3].
Orthogonal functionalization map of 2-(Methylthio)-3-(trifluoromethyl)aniline.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale for the specific conditions chosen.
Protocol A: Sterically Demanding Buchwald-Hartwig Amination
Objective: To couple 2-(Methylthio)-3-(trifluoromethyl)aniline with an aryl bromide.
Reagents:
-
2-(Methylthio)-3-(trifluoromethyl)aniline (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
XantPhos or SPhos (4-10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene (0.1 M)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Pd₂(dba)₃ and the bulky phosphine ligand (XantPhos). Causality: The bulky bidentate ligand forces the palladium center into a highly reactive, low-coordinate state necessary to overcome the ortho-steric hindrance of the -SCH₃ group[4].
-
Substrate Addition: Add the aryl bromide, 2-(Methylthio)-3-(trifluoromethyl)aniline, and Cs₂CO₃. Causality: Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent potential side reactions with the sensitive -CF₃ group or functional groups on the aryl bromide[4].
-
Degassing: Add anhydrous, degassed toluene. Seal the flask and sparge with argon for 15 minutes.
-
Reaction: Heat the mixture to 100–110 °C for 16–24 hours with vigorous stirring. High temperatures are mandatory to push the rate-determining reductive elimination step.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
Protocol B: Silver-Mediated Liebeskind-Srogl Cross-Coupling
Objective: To convert the -SCH₃ group into a C-C bond via cross-coupling with an arylboronic acid, post-amine functionalization.
Reagents:
-
N-Protected 2-(Methylthio)-3-(trifluoromethyl)aniline derivative (1.0 equiv)
-
Arylboronic acid (1.3 - 1.6 equiv)
-
PdI₂ (10 mol%)
-
DiPPF (1,1′-bis(diisopropylphosphino)ferrocene) (11 mol%)
-
Ag₂CO₃ (1.1 equiv)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a 4 mL flame-dried vial, add PdI₂ (10 mol%) and DiPPF (11 mol%). Stir in a small amount of DMF for 1 hour. Causality: Pre-stirring generates the active PdI₂(DiPPF) precatalyst, which significantly improves the yield of the oxidative addition into the strong C-SMe bond[3].
-
Reagent Assembly: Add the thioether substrate, arylboronic acid, and Ag₂CO₃ to the vial. Causality: Ag₂CO₃ acts as a thiophilic scavenger. It coordinates to the sulfur atom, weakening the C-S bond and driving the transmetalation step while precipitating as insoluble Ag-SMe[3].
-
Reaction: Add the remaining anhydrous DMF to reach a 0.1 M concentration. Heat the reaction mixture to 60 °C. Causality: 60 °C is the optimal thermodynamic sweet spot; lower temperatures stall the catalytic cycle, while higher temperatures lead to thermal decomposition of the boronic acid[3].
-
Monitoring & Workup: Stir for 12–18 hours. Upon completion (monitored by LC-MS), cool the mixture, dilute with diethyl ether, and wash extensively with water and brine to remove DMF. Dry over MgSO₄, filter, and concentrate for purification.
Catalytic cycle of the Silver-Mediated Liebeskind-Srogl Cross-Coupling.
Comparative Reactivity Metrics
To guide synthetic planning, Table 2 summarizes the operational parameters and challenges associated with transforming the key functional groups of this building block.
Table 2: Reactivity Profile Summary
| Transformation | Target Group | Optimal Catalyst System | Typical Yield Range | Primary Synthetic Challenge |
| C-N Coupling | -NH₂ | Pd₂(dba)₃ / XantPhos | 50% - 85% | Severe steric hindrance from ortho-SCH₃; reduced nucleophilicity due to meta-CF₃[4]. |
| C-S Activation | -SCH₃ | PdI₂ / DiPPF / Ag₂CO₃ | 65% - 90% | Requires stoichiometric thiophilic metal (Ag or Cu) to drive transmetalation[3]. |
| Oxidation | -SCH₃ | mCPBA or Oxone | >90% | Over-oxidation to sulfone if sulfoxide is desired; requires strict stoichiometric control. |
References
-
[2] ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from:[Link]
-
[5] National Institutes of Health (PMC). Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis. Retrieved from:[Link]
-
[3] ACS Publications. Second-Generation Catalyst System for Ag-Mediated Liebeskind–Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. Retrieved from:[Link]
-
[4] MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from:[Link]
-
Royal Society of Chemistry. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Retrieved from:[Link]
Sources
safety and handling precautions for 2-(Methylthio)-3-(trifluoromethyl)aniline
Safety, Handling, and Operational Protocols for 2-(Methylthio)-3-(trifluoromethyl)aniline in Preclinical Development
Executive Summary
2-(Methylthio)-3-(trifluoromethyl)aniline (CAS 256508-73-3) is a highly specialized fluorinated building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. While its unique structural motifs impart desirable pharmacological properties, they also necessitate rigorous safety protocols. This whitepaper provides a comprehensive, mechanistically grounded guide to the handling, hazard mitigation, and toxicological profiling of this compound, ensuring that researchers can operate safely while maintaining scientific rigor.
Physicochemical Profiling & Mechanistic Toxicology
To handle 2-(Methylthio)-3-(trifluoromethyl)aniline safely, researchers must understand the causality behind its toxicity. The compound's hazard profile is dictated by the synergistic effects of its functional groups:
-
Lipophilicity and Dermal Penetration: The presence of the methylthio (-SCH₃) and trifluoromethyl (-CF₃) groups significantly increases the molecule's lipophilicity, resulting in a LogP of approximately 3.01[1]. This high lipid solubility facilitates rapid absorption across biological membranes, making dermal contact a critical and highly efficient exposure route for systemic toxicity[2].
-
CYP450-Mediated Bioactivation: Like many substituted anilines, the parent compound is not the primary toxicant. Toxicity requires hepatic bioactivation. Cytochrome P450 enzymes (predominantly CYP2E1 and CYP1A2) N-hydroxylate the primary amine to form a highly reactive phenylhydroxylamine intermediate[3][4].
-
Methemoglobinemia and Hypoxia: Once formed, the phenylhydroxylamine intermediate enters erythrocytes and undergoes rapid redox cycling. It transfers electrons to molecular oxygen to form superoxide anions, which subsequently oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state[3]. This produces methemoglobin, which cannot bind oxygen, leading to severe tissue hypoxia and cyanosis.
Quantitative Safety Data & Hazard Classification
Based on structural analogs and the inherent properties of the fluorinated aniline class, the following quantitative hazard classifications and mechanistic implications apply[5].
Table 1: GHS Hazard Classification and Mechanistic Implications
| Hazard Class | GHS Code | Description | Mechanistic Implication (Causality) |
| Acute Toxicity | H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled | High LogP (~3.0) enables rapid systemic distribution and deep dermal penetration[1]. |
| Skin/Eye Irritation | H315 / H319 | Causes skin and serious eye irritation | The electrophilic nature of the fluorinated aromatic ring causes local protein adduction and tissue damage[5]. |
| Target Organ Toxicity | H335 | May cause respiratory irritation | The volatility of the free base form allows vapors to readily irritate mucosal membranes[5]. |
Operational Protocols & Decontamination Workflows
Standard laboratory PPE is insufficient for lipophilic anilines. The following protocols are designed to proactively neutralize the chemical's specific physical properties.
-
Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed in a Class II Type A2 biological safety cabinet or a continuous-flow chemical fume hood to prevent inhalation of volatile free-base vapors.
-
Advanced PPE (Double-Gloving): Standard nitrile gloves provide only a temporary barrier against compounds with a LogP > 3.0. Researchers must double-glove. Causality: If the outer glove is contaminated, the lipophilic aniline will begin permeating the nitrile matrix. Removing the outer glove immediately upon suspected contact ensures the inner glove remains a pristine barrier.
-
Mechanistic Spill Decontamination: In the event of a spill, do not simply wipe with organic solvents, as this spreads the lipophilic hazard.
-
Step 1: Flood the spill with a weak acidic solution (e.g., 5% acetic acid). Causality: Anilines are weak bases. The acid protonates the amine, converting the highly lipophilic free base into a water-soluble anilinium salt. This instantly halts volatilization and drastically reduces dermal penetrability.
-
Step 2: Absorb the neutralized salt with inert absorbent pads and dispose of as hazardous chemical waste.
-
Step 3: Wash the area thoroughly with soap and water to remove residual salts.
-
Experimental Protocol: In Vitro Bioactivation & Toxicity Screening
To accurately assess the methemoglobinemia risk of 2-(Methylthio)-3-(trifluoromethyl)aniline during drug development, researchers must simulate hepatic bioactivation. Testing the parent compound directly on blood yields false negatives.
Self-Validating System: This protocol includes 1-aminobenzotriazole (1-ABT). If methemoglobin forms in the test sample but is absent in the 1-ABT control, the researcher can definitively prove the toxicity is CYP-mediated rather than caused by direct chemical oxidation.
Step-by-Step Methodology:
-
Microsomal Preparation: Suspend 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Spiking: Add 2-(Methylthio)-3-(trifluoromethyl)aniline to the HLM suspension to achieve a final concentration of 10 µM.
-
Internal Validation Control: Prepare a parallel reaction identical to Step 2, but add 1 mM 1-aminobenzotriazole (1-ABT), a broad-spectrum CYP450 suicide inhibitor.
-
Bioactivation Phase: Initiate the reactions by adding 1 mM NADPH regenerating system. Incubate at 37°C for 60 minutes to allow CYP2E1/1A2 to generate the N-hydroxylamine intermediate.
-
Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.
-
Erythrocyte Exposure: Transfer the supernatant (containing the reactive metabolites) to a suspension of washed human erythrocytes (5% hematocrit in PBS). Incubate for 2 hours at 37°C.
-
Quantification: Lyse the erythrocytes using 0.1% Triton X-100. Quantify methemoglobin formation via CO-oximetry by measuring the specific absorbance shift at 630 nm[4].
Toxicity Pathway Visualization
The following diagram maps the mechanistic pathway from initial exposure to clinical toxicity, highlighting the critical role of hepatic bioactivation.
Figure 1: CYP450-mediated bioactivation of the aniline derivative leading to methemoglobinemia.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tox and Hound - Fellow Friday - Methylene Blue Infusions [toxandhound.com]
- 4. benchchem.com [benchchem.com]
- 5. 63094-56-4|4-(Methylthio)-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
Application Note: Synthesis Protocol for 2-(Methylthio)-3-(trifluoromethyl)aniline Derivatives via Directed Ortho-Metalation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly regioselective, scalable, and self-validating protocol for the synthesis of 2-(methylthio)-3-(trifluoromethyl)aniline derivatives using Directed Ortho-Metalation (DoM).
Introduction & Mechanistic Rationale
2-(Methylthio)-3-(trifluoromethyl)aniline and its functionalized derivatives are high-value building blocks in the development of advanced pharmaceuticals, agrochemicals, and high-performance fluorinated materials[1]. The unique substitution pattern—combining the electron-withdrawing, lipophilic trifluoromethyl (–CF 3 ) group with a sterically influential methylthio (–SCH 3 ) ether—imparts exceptional metabolic stability and target affinity in rational drug design.
The Synthetic Challenge: Direct electrophilic thiolation of 3-(trifluoromethyl)aniline is plagued by poor regioselectivity. The competing electronic effects of the amine (ortho/para directing) and the –CF 3 group (meta directing) typically yield an intractable mixture of C6, C4, and C2 isomers.
The Solution (Expertise & Causality): To achieve absolute regiochemical fidelity, this protocol employs a Directed Ortho-Metalation (DoM) strategy[2]. By transiently protecting the free aniline with a pivaloyl group, we install a powerful ortho-directing group (ODG). The bulky tert-butyl moiety of the pivalamide prevents unwanted nucleophilic attack by the organolithium base on the carbonyl carbon. During metalation, the carbonyl oxygen acts as a Lewis basic site, coordinating the lithium cation and directing the strong base (n-BuLi) exclusively to the adjacent ortho position.
Crucially, the synergistic directing effects of the N-pivaloyl group and the inductive acidification by the –CF 3 group ensure that deprotonation occurs exclusively at the sterically hindered C2 position, completely avoiding the C6 position[3]. Subsequent electrophilic trapping with dimethyl disulfide (MeSSMe)[4] and acidic deprotection yields the target compound with >95% regioselectivity.
Figure 1: Mechanistic pathway of the Directed Ortho-Metalation (DoM) and subsequent electrophilic thiolation.
Quantitative Reaction Parameters
To ensure reproducibility across different scales, the stoichiometric ratios, thermal conditions, and expected yields are summarized below.
| Reaction Step | Primary Reagent | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. N-Acylation | Pivaloyl Chloride (PivCl) | 1.2 eq | 0 to 25 | 2.0 | 90 – 95% |
| 2. DoM | n-Butyllithium (n-BuLi) | 2.2 eq | -78 | 2.0 | N/A (In situ) |
| 3. Thiolation | Dimethyl Disulfide (MeSSMe) | 1.5 eq | -78 to 25 | 1.5 | 75 – 80% (over 2 steps) |
| 4. Deprotection | 6M HCl (aq) | Excess | 100 (Reflux) | 12 – 24 | 85 – 90% |
Experimental Workflow & Step-by-Step Protocol
Figure 2: Four-step synthetic workflow for the preparation of 2-(methylthio)-3-(trifluoromethyl)aniline.
Step 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)pivalamide
Objective: Install the robust, sterically demanding ortho-directing group.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (Et 3 N, 1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Dropwise add pivaloyl chloride (1.2 eq) via syringe over 15 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. The crude white solid can be used directly in the next step or recrystallized from hexanes/ethyl acetate.
Step 2: Regioselective Directed Ortho-Metalation (DoM)
Objective: Generate the highly reactive C2-aryllithium dianion.
-
Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve N-(3-(trifluoromethyl)phenyl)pivalamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Caution: Strict temperature control is required to prevent benzyne formation or unwanted side reactions.
-
Metalation: Slowly add a titrated solution of n-butyllithium in hexanes (2.2 eq) dropwise down the side of the flask over 30 minutes.
-
Causality Note: The first equivalent deprotonates the amide N-H. The second equivalent coordinates to the amide oxygen and selectively deprotonates the C2 position[3].
-
-
Maturation: Stir the resulting mixture at -78 °C for 2 hours to ensure complete metalation.
-
Validation Checkpoint (Trustworthiness): The formation of the dianion is typically accompanied by a distinct color change (often deep yellow to orange). To validate the system, quench a 0.1 mL aliquot in D 2 O and analyze via 1 H-NMR to confirm >95% deuterium incorporation at the C2 position before proceeding.
-
Step 3: Electrophilic Thiolation
Objective: Install the methylthio ether at the C2 position.
-
Quenching: To the dark orange dianion solution at -78 °C, add anhydrous dimethyl disulfide (MeSSMe, 1.5 eq) dropwise[4].
-
Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 30 minutes.
-
Workup: Quench the reaction carefully with saturated aqueous NH 4 Cl (10 mL). Extract the mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with water and brine, dry over Na 2 SO 4 , and concentrate.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford N-(2-(methylthio)-3-(trifluoromethyl)phenyl)pivalamide as a crystalline solid.
Step 4: Pivalamide Deprotection
Objective: Liberate the target aniline derivative.
-
Hydrolysis: Dissolve the purified intermediate in ethanol (0.2 M). Add an excess of 6M aqueous HCl (approx. 10 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 12–24 hours. Monitor the reaction via LC-MS or TLC until the starting material is completely consumed. Note: The pivalamide is sterically hindered and requires harsh conditions for complete hydrolysis.
-
Neutralization: Cool the mixture to 0 °C and carefully neutralize with 2M NaOH (aq) until the pH reaches 8.
-
Isolation: Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the organics with brine, dry over Na 2 SO 4 , and concentrate in vacuo. Purify via short-path distillation or column chromatography to yield pure 2-(methylthio)-3-(trifluoromethyl)aniline.
References
-
[1] TUODA. "High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications." tuodaindus.com. Available at:
-
[3] Li, J. "Synthesis of 2-methyl-3-trifluoromethylaniline via Directed Ortho-Metalation." DCU Research Repository. Available at:
-
[2] Knochel, P. et al. "Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus (August 1, 1937–December 18, 2020)." ResearchGate. Available at:
-
[4] MDPI. "Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues." MDPI. Available at:
Sources
Application Note: Divergent Synthetic Workflows Utilizing 2-(Methylthio)-3-(trifluoromethyl)aniline in Pharmaceutical Development
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3)
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the strategic placement of functional groups is paramount to balancing target affinity, metabolic stability, and pharmacokinetic profiles. 2-(Methylthio)-3-(trifluoromethyl)aniline is a highly versatile, bifunctional pharmaceutical intermediate that offers unique stereoelectronic properties for the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the oncology and immunology spaces (e.g., kinase inhibitors and allosteric modulators).
The value of this building block lies in the synergistic causality of its substituents:
-
The Trifluoromethyl (-CF₃) Group: The -CF₃ moiety is a classic bioisostere utilized to enhance metabolic stability. Its strong electron-withdrawing nature lowers the HOMO energy of the adjacent aniline ring, effectively shielding the molecule from cytochrome P450-mediated aromatic hydroxylation[1]. Furthermore, the high lipophilicity of the C-F bonds significantly improves cell membrane permeability and target binding affinity[2][3].
-
The Methylthio (-SMe) Group: Positioned ortho to the aniline, the -SMe group serves as an orthogonal synthetic handle. Unlike traditional halogens that may compete during cross-coupling, the thioether is generally inert to standard Buchwald-Hartwig amination conditions[4]. Once the aniline is functionalized, the -SMe group can be oxidized to a sulfone to introduce a potent hydrogen-bond acceptor[5], or it can be displaced via Liebeskind-Srogl cross-coupling for late-stage C-C bond diversification[6][7].
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of 2-(Methylthio)-3-(trifluoromethyl)aniline.
Divergent synthetic pathways of 2-(Methylthio)-3-(trifluoromethyl)aniline in drug development.
Detailed Experimental Protocols
The following self-validating protocols are designed to ensure high yield and purity while mitigating common synthetic bottlenecks.
Protocol A: Buchwald-Hartwig Amination (Targeting the Aniline)
This protocol utilizes the primary aniline to form a diarylamine, a prevalent motif in kinase inhibitors, while leaving the -SMe group intact[4].
-
Preparation: Charge an oven-dried Schlenk flask with 2-(Methylthio)-3-(trifluoromethyl)aniline (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.
-
Reaction: Add anhydrous toluene (0.2 M) via syringe. Heat the reaction mixture to 90 °C and stir vigorously for 12–16 hours. Monitor the consumption of the starting aniline via LC-MS.
-
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite, washing with ethyl acetate. Validation: This filtration step effectively removes the insoluble palladium and cesium salts, preventing emulsion formation during aqueous extraction.
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the target diarylamine.
Protocol B: Selective Oxidation to Sulfone (Targeting the Thioether)
Oxidation of the -SMe group to a sulfone (-SO₂Me) increases the electron-withdrawing nature of the ring and introduces a crucial hydrogen-bond acceptor for kinase hinge-binding[5].
-
Preparation: Dissolve the S-methyl intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.
-
Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 2.5 equiv) in portions. Causality: The use of 2.5 equivalents ensures complete over-oxidation to the sulfone, bypassing the intermediate sulfoxide mixture.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Validation: This is a critical safety and chemical validation step to destroy any unreacted peroxides before extraction. Follow with saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
-
Isolation: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via recrystallization.
Protocol C: Liebeskind-Srogl Cross-Coupling (Late-Stage C-C Diversification)
This protocol displaces the -SMe group with an aryl or alkyl boronic acid, allowing for late-stage diversification of the pharmaceutical scaffold[6][7].
-
Preparation: In a microwave-safe vial, combine the S-methyl substrate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv).
-
Atmosphere & Solvent: Seal the vial, purge with argon, and add degassed THF (0.1 M) via syringe.
-
Reaction: Irradiate in a microwave reactor at 100 °C for 45 minutes. Causality: Microwave irradiation accelerates the transmetalation step between the copper-thioether complex and the palladium center, minimizing protodeboronation side reactions.
-
Workup: Cool the mixture, dilute with ethyl acetate, and wash vigorously with a 10% aqueous ammonia solution. Validation: Aqueous ammonia specifically chelates and removes CuTC salts, which otherwise cause severe streaking during chromatography and interfere with downstream biological assays.
-
Purification: Dry the organic phase, concentrate, and purify via silica gel chromatography.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the workflows described above, based on standardized medicinal chemistry optimization parameters.
| Reaction Workflow | Target Transformation | Typical Yield (%) | Reaction Time | Purity (LC-MS) | Key Synthetic Advantage |
| Buchwald-Hartwig | Primary Aniline → Diarylamine | 75 - 88% | 12 - 16 h | >95% | -SMe group remains fully intact for orthogonal use. |
| mCPBA Oxidation | Thioether → Sulfone | 85 - 92% | 5 h | >98% | Introduces a potent H-bond acceptor for target binding. |
| Liebeskind-Srogl | Thioether → Aryl/Alkyl Group | 65 - 80% | 45 min (MW) | >92% | Enables late-stage C-C diversification without halogens. |
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NSF. Available at: [Link]
-
A New Strategy for the Triarylation of Pyrrolopyrimidines through Microwave-Promoted Cross-Coupling Reactions. UB.edu. Available at: [Link]
-
Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. ACS Publications. Available at: [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Reaction Mechanism and Synthesis Protocols for 2-(Methylthio)-3-(trifluoromethyl)aniline with 2-Chloronicotinate
Introduction & Scope
The synthesis of highly functionalized diarylamines is a critical pathway in medicinal chemistry, particularly for developing cyclooxygenase (COX) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) analogous to flunixin[1]. This application note details the reaction mechanism and experimental protocols for coupling 2-(methylthio)-3-(trifluoromethyl)aniline with 2-chloronicotinate (e.g., methyl 2-chloronicotinate).
This specific transformation presents a dual synthetic challenge:
-
Steric Hindrance: The ortho-methylthio ( −SMe ) group on the aniline creates a massive steric shield around the nucleophilic amine.
-
Electronic Deactivation: The meta-trifluoromethyl ( −CF3 ) group exerts a strong inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the amine lone pair.
To overcome these barriers, two distinct mechanistic pathways can be employed: an acid-catalyzed Nucleophilic Aromatic Substitution ( SNAr ) and a transition-metal-catalyzed Buchwald-Hartwig amination.
Mechanistic Insights & Experimental Rationale
Pathway A: Acid-Catalyzed Nucleophilic Aromatic Substitution ( SNAr )
The 2-chloronicotinate electrophile is inherently activated for SNAr due to the electron-withdrawing nature of the pyridine nitrogen and the ester group at the C3 position. However, the deactivated nature of the aniline necessitates further electrophilic activation.
By employing a mild Lewis/Brønsted acid such as Boric Acid ( H3BO3 ) under solvent-free conditions, the acid coordinates to the pyridine nitrogen via hydrogen bonding[2][3]. This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, increasing the partial positive charge at the C2 position. The hindered aniline can then attack C2 to form a Meisenheimer complex, followed by the rapid elimination of the chloride leaving group to restore aromaticity.
Figure 1: Acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) mechanism pathway.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates where steric clash prevents the formation of the bulky Meisenheimer complex, palladium-catalyzed cross-coupling is the superior alternative[4]. The reaction relies on a Pd(0) catalyst and a sterically demanding phosphine ligand (e.g., tB-XPhos).
Causality of Ligand Choice: The bulky tert-butyl groups on the tB-XPhos ligand force the palladium center into a low-coordinate state, which accelerates the oxidative addition into the C-Cl bond. More importantly, the steric bulk of the ligand promotes the final reductive elimination step—often the thermodynamic bottleneck when coupling ortho-substituted anilines—by literally "pushing" the two coupled fragments off the metal center.
Figure 2: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the quantitative performance of both mechanistic pathways. The choice of protocol depends on the scale of synthesis and tolerance for transition-metal impurities.
| Method | Catalyst / Reagents | Solvent | Temp (°C) | Time (h) | Est. Yield (%) | Key Advantage |
| SNAr (Acidic) | H3BO3 (30 mol%) | Solvent-Free | 120 | 24 | 60 - 70 | Greener, low cost, scalable[3]. |
| SNAr (Thermal) | None | Ethylene Glycol | 165 | 48 | < 40 | Baseline thermal reaction. |
| Buchwald-Hartwig | Pd2(dba)3 / tB-XPhos / Cs2CO3 | Toluene | 90 | 8 | 85 - 95 | High yield for hindered amines[4]. |
Step-by-Step Experimental Protocols
Protocol A: Solvent-Free SNAr using Boric Acid
This protocol is designed as a self-validating system; the absence of solvent drives the equilibrium forward, and the specific workup exploits the water solubility of the catalyst to isolate the product.
Materials:
-
2-(Methylthio)-3-(trifluoromethyl)aniline (2.0 equiv, nucleophile)
-
Methyl 2-chloronicotinate (1.0 equiv, electrophile)
-
Boric acid ( H3BO3 , 0.3 equiv, catalyst)
Procedure:
-
Reaction Assembly: In a heavy-walled glass reaction tube equipped with a magnetic stir bar, add methyl 2-chloronicotinate (10 mmol), 2-(methylthio)-3-(trifluoromethyl)aniline (20 mmol), and H3BO3 (3 mmol).
-
Causality: A 2:1 ratio of aniline to nicotinate is used to compensate for the aniline's poor nucleophilicity and to act as a pseudo-solvent melt at high temperatures[1].
-
-
Thermal Activation: Seal the tube and immerse it in a pre-heated oil bath at 120 °C. Stir vigorously for 24 hours. The mixture will transition into a homogeneous melt.
-
In-Process Control: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the methyl 2-chloronicotinate spot ( Rf≈0.6 ) validates reaction completion.
-
Quenching & Workup: Cool the mixture to room temperature. Add 50 mL of ice-cold distilled water and stir for 30 minutes.
-
Causality: Water dissolves the boric acid catalyst and any unreacted polar impurities, precipitating the highly hydrophobic diarylamine product.
-
-
Purification: Filter the crude solid under vacuum. Recrystallize the solid from hot ethanol to yield the pure methyl 2-((2-(methylthio)-3-(trifluoromethyl)phenyl)amino)nicotinate.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is utilized when maximum yield is required, bypassing the steric limitations of the SNAr pathway.
Materials:
-
2-(Methylthio)-3-(trifluoromethyl)aniline (1.2 equiv)
-
Methyl 2-chloronicotinate (1.0 equiv)
-
Pd2(dba)3 (2.5 mol%, Pd source)
-
tB-XPhos (5 mol%, bulky ligand)
-
Cs2CO3 (2.0 equiv, mild base)
-
Anhydrous Toluene (0.2 M)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a stir bar, add methyl 2-chloronicotinate (10 mmol), Pd2(dba)3 (0.25 mmol), tB-XPhos (0.5 mmol), and Cs2CO3 (20 mmol).
-
Causality: Cs2CO3 is chosen over stronger bases like NaO−t−Bu to prevent unwanted saponification of the methyl ester on the nicotinate[4].
-
-
Degassing: Evacuate and backfill the flask with Argon three times.
-
Causality: Pd(0) complexes are highly sensitive to oxidation; strict anaerobic conditions are mandatory.
-
-
Reagent Addition: Inject anhydrous toluene (50 mL) and 2-(methylthio)-3-(trifluoromethyl)aniline (12 mmol) via syringe.
-
Coupling: Heat the reaction mixture to 90 °C for 8 hours. The solution will typically turn from dark purple/red to a pale yellow/brown as the active Pd(0) species enters the catalytic cycle.
-
Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to isolate the pure coupled product.
References
-
Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal, 11(1), 124. URL: [Link]
-
Dennis, J. M., et al. (2019). "Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System." Organic Process Research & Development, 23(9), 1981-1987. URL: [Link]
Sources
- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Analytical Characterization of 2-(Methylthio)-3-(trifluoromethyl)aniline
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol
Introduction & Analytical Rationale
2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) is a highly specialized, multifunctional aromatic building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. The molecule presents a unique analytical challenge due to the convergence of three distinct functional groups on the benzene ring: an electron-donating primary amine (-NH₂), an oxidatively sensitive methylthio ether (-SCH₃), and a strongly electron-withdrawing, highly lipophilic trifluoromethyl group (-CF₃).
As a Senior Application Scientist, I approach the characterization of such compounds not merely as a checklist of techniques, but as a holistic, self-validating analytical system. Each functional group dictates specific physicochemical behaviors that must be anticipated and controlled during analysis[2].
Logical mapping of functional groups to specific analytical challenges and mitigation strategies.
Physicochemical Profile
To design robust chromatographic and spectroscopic methods, we must first establish the baseline physicochemical parameters of the analyte.
| Property | Value | Analytical Implication |
| Molecular Formula | C₈H₈F₃NS | Requires high-resolution mass spectrometry (HRMS) for exact mass confirmation. |
| Molecular Weight | 207.22 g/mol | Amenable to both LC-MS and GC-MS workflows. |
| LogP (Estimated) | ~3.0 - 3.6 | Highly retained on C18 stationary phases; requires strong organic elution[2]. |
| pKa (Conjugate Acid) | ~2.5 - 3.5 | The -CF₃ group lowers basicity, but pH control is still critical to prevent ionization states from splitting[3]. |
Integrated Analytical Workflow
To ensure absolute scientific integrity, the characterization must employ orthogonal techniques. Chromatographic methods (HPLC, GC) provide purity and mass data, while spectroscopic methods (NMR) provide definitive structural elucidation[4][5].
Integrated analytical workflow for the comprehensive characterization of the target compound.
High-Performance Liquid Chromatography (HPLC-UV/MS)
Scientific Causality & Method Design
Fluorinated anilines are notorious for exhibiting poor peak shapes (tailing) on standard silica-based reverse-phase columns. This occurs because the basic nitrogen interacts with residual, unendcapped silanols on the stationary phase[3].
The Causality: By buffering the mobile phase to an acidic pH (using 0.1% Formic Acid, pH ~2.7), we intentionally protonate the aniline group fully, while simultaneously suppressing the ionization of residual silanols. This dual-action mechanism eliminates secondary interactions, ensuring sharp, symmetrical peaks and highly reproducible retention times[2][3].
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Optima LC-MS grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Optima LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).
-
Self-Validation Check: Sonicate and degas both phases for 15 minutes. Baseline noise in the UV detector will confirm proper degassing.
-
-
Sample Preparation: Accurately weigh 10 mg of 2-(Methylthio)-3-(trifluoromethyl)aniline and dissolve in 10 mL of Acetonitrile (1 mg/mL stock). Dilute to a working concentration of 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size (fully endcapped).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (optimal for the aromatic conjugated system) and ESI-MS (Positive mode).
-
Table 2: Optimized Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 80 | 20 | 1.0 |
| 2.0 | 80 | 20 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 13.0 | 10 | 90 | 1.0 |
| 13.1 | 80 | 20 | 1.0 |
| 18.0 | 80 | 20 | 1.0 |
System Suitability & Self-Validation
Before analyzing the sample, inject a blank and a standard. The system is validated only if:
-
Tailing Factor (Tf): ≤ 1.5 (Confirms successful suppression of silanol interactions).
-
Theoretical Plates (N): ≥ 5,000 (Confirms column efficiency).
-
Mass Confirmation: ESI+ MS must show a dominant [M+H]⁺ peak at m/z 208.2.
Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Causality & Method Design
While HPLC is excellent for non-volatile impurities, GC-MS is the orthogonal gold standard for assessing volatile process-related impurities (e.g., residual halogenated starting materials)[2][4]. The methylthio group (-SCH₃) is thermally stable but can undergo characteristic fragmentation under 70 eV Electron Ionization (EI).
The Causality: We utilize a mid-polarity column (e.g., DB-5MS or HP-5MS) because the trifluoromethyl group imparts significant volatility to the molecule, allowing it to elute at relatively low oven temperatures, thereby minimizing the risk of thermal degradation in the injection port.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of GC-grade Dichloromethane. Crucial: Do not use protic solvents like methanol, which can expand violently in the GC inlet.
-
Instrument Parameters:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C (Split ratio 50:1).
-
Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Source: 230°C, EI mode at 70 eV. Scan range: m/z 50 to 400.
-
-
Data Interpretation (Self-Validating Fragmentation):
-
The molecular ion [M]⁺ will appear at m/z 207.
-
Expect a secondary fragment at m/z 192, corresponding to the alpha-cleavage and loss of the methyl group (-CH₃) from the thioether moiety.
-
Expect a fragment at m/z 138, corresponding to the subsequent loss of the -CF₃ group.
-
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Scientific Causality & Method Design
Mass spectrometry confirms the molecular weight, but only Nuclear Magnetic Resonance (NMR) can unambiguously confirm the regiochemistry (the 2,3-substitution pattern) of the molecule[5][6].
The Causality:
-
¹⁹F NMR is mandatory. Fluorine-19 has a 100% natural isotopic abundance and a spin of ½. The -CF₃ group will appear as a sharp, highly integrated singlet, serving as a definitive marker for the molecule[6].
-
¹³C NMR will exhibit profound spin-spin coupling. The carbon atom directly attached to the three fluorine atoms will split into a characteristic quartet ( 1JCF≈270 Hz). This scalar coupling is a self-validating physical constant that proves the intact nature of the trifluoromethyl group[5].
Step-by-Step Protocol
-
Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters (400 MHz Spectrometer):
-
¹H NMR: 16 scans, relaxation delay (D1) of 2 seconds.
-
¹³C NMR: 512 scans, D1 of 2 seconds, with proton decoupling.
-
¹⁹F NMR: 16 scans, D1 of 2 seconds (referenced to trichlorofluoromethane, CFCl₃, at 0 ppm).
-
-
Spectral Processing & Self-Validation: Phase and baseline correct the spectra. Validate the chemical shift axis by referencing the residual CHCl₃ solvent peak to exactly 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.
Table 3: Expected NMR Spectral Data & Assignments
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration / Assignment |
| ¹H | ~4.0 - 4.5 | Broad Singlet | 2H (Aniline -NH₂ protons, exchangeable) |
| ¹H | ~2.3 - 2.5 | Singlet | 3H (Methylthio -SCH₃ protons) |
| ¹H | ~6.8 - 7.3 | Multiplets | 3H (Aromatic protons, demonstrating ABC spin system) |
| ¹⁹F | ~ -60.0 to -63.0 | Singlet | 3F (Trifluoromethyl -CF₃ group) |
| ¹³C | ~124.0 | Quartet ( 1JCF ~270 Hz) | 1C (-CF₃ carbon showing direct F-coupling) |
Conclusion
By integrating pH-controlled HPLC-UV/MS, volatility-driven GC-MS, and spin-coupled Multinuclear NMR, researchers can establish a rigorous, self-validating analytical profile for 2-(Methylthio)-3-(trifluoromethyl)aniline. This orthogonal approach ensures that any degradation products, process impurities, or structural isomers are unambiguously identified, safeguarding downstream synthetic or developmental workflows.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS Method for Purity Analysis of 2-(Methylthio)-3-(trifluoromethyl)aniline
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity assessment of 2-(Methylthio)-3-(trifluoromethyl)aniline, a critical intermediate in pharmaceutical synthesis.[1][2] The method is designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We provide a comprehensive guide covering the strategic rationale for method development, detailed experimental protocols, and a full validation procedure according to the International Council for Harmonisation (ICH) guidelines.[3][4] The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, coupled with positive ion electrospray ionization mass spectrometry (ESI+-MS). This approach ensures high specificity, sensitivity, and accuracy for quantifying the main component and detecting potential process-related and degradation impurities.
Introduction: The Analytical Strategy
2-(Methylthio)-3-(trifluoromethyl)aniline (MW: 207.22, Formula: C₈H₈F₃NS) is a substituted aniline derivative whose structural complexity necessitates a highly specific analytical method to ensure its purity.[5] The presence of a basic aniline group, a moderately hydrophobic methylthio group, and an electron-withdrawing trifluoromethyl group defines its chromatographic behavior and ionization potential. Purity is paramount, as even trace-level impurities can impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[6]
Our strategy is grounded in the principles of Quality by Design (QbD) and aligns with the latest ICH Q14 and Q2(R2) guidelines, which advocate for a systematic, science- and risk-based approach to analytical procedure development.[7][8][9]
1.1. Analytical Target Profile (ATP)
The first step in our development process is to define the Analytical Target Profile (ATP), which prospectively outlines the method's objectives.[4][9]
| ATP Attribute | Target Requirement | Justification |
| Analyte(s) | 2-(Methylthio)-3-(trifluoromethyl)aniline and its potential impurities. | To ensure a comprehensive purity profile. |
| Matrix | Drug Substance (neat) | The method is intended for release and stability testing of the intermediate. |
| Technique | LC-MS | Provides the necessary selectivity (LC) and sensitivity/identification capability (MS). |
| Method Type | Purity Assay (Area Percent) and Impurity Profile | To quantify the main component and all impurities above the reporting threshold. |
| Specificity | The method must be able to resolve the main peak from known and potential impurities. | Critical for accurate purity assessment without interference.[3] |
| Quantitation Limit | ≤ 0.05% area percent | To detect and quantify impurities at levels required by regulatory standards (e.g., ICH Q3A). |
| Accuracy & Precision | %RSD ≤ 5.0% for impurities at the quantitation limit. | Ensures reliable and reproducible results for quality control.[3][10] |
1.2. Potential Impurities
Based on the structure and common synthetic routes for similar anilines, potential impurities may include:[6][11]
-
Positional Isomers: Isomers with different substitution patterns on the aniline ring.
-
Starting Material Carryover: Unreacted precursors from synthesis.
-
Oxidation Products: Oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone.
-
Over-alkylated or Halogenated Species: By-products from side reactions during synthesis.
Method Development: A Rationale-Driven Approach
The selection of each parameter was deliberate, aiming to meet the predefined ATP.
2.1. Liquid Chromatography (LC)
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) was chosen. This stationary phase provides excellent retention and separation for moderately non-polar compounds like our target analyte (LogP ≈ 3.0).[5] It is a versatile and robust choice for purity methods involving aromatic compounds.[12]
-
Mobile Phase: A mobile phase of water (A) and acetonitrile (B) was selected for its compatibility with ESI-MS and its excellent solvating power for anilines.
-
Acid Modifier: 0.1% formic acid was added to both mobile phase components. This serves two critical functions: 1) It maintains a low pH (around 2.7), which protonates the basic aniline moiety, leading to a single ionic species and thus sharper, more symmetrical chromatographic peaks. 2) The protonated state is essential for efficient ionization in ESI positive mode.[12]
-
-
Elution Mode: A gradient elution was developed. This is crucial for a purity method, as it allows for the timely elution of the main, less polar analyte while ensuring that more polar, early-eluting impurities and strongly retained, non-polar impurities are resolved and eluted from the column within a reasonable run time.
2.2. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in positive ion mode was selected. The acidic mobile phase ensures the aniline nitrogen is readily protonated, making it ideal for generating a strong [M+H]⁺ ion signal. ESI is a soft ionization technique, minimizing in-source fragmentation and preserving the molecular ion for clear identification.[10]
-
Detection:
-
Full Scan Mode: Used for initial method development and impurity discovery. Acquiring data over a wide mass range (e.g., m/z 100-500) allows for the detection of unexpected impurities. The molecular weight of 2-(Methylthio)-3-(trifluoromethyl)aniline is 207.22, so its protonated molecule [M+H]⁺ is expected at m/z 208.2.
-
Selected Ion Monitoring (SIM): For routine analysis, SIM mode can be used to monitor the [M+H]⁺ of the main component and the expected m/z of known impurities. This enhances sensitivity and reduces data file size.
-
Detailed Experimental Protocol
3.1. Reagents and Materials
-
2-(Methylthio)-3-(trifluoromethyl)aniline Reference Standard (Purity ≥98%)[5]
-
Acetonitrile (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, >99%)
-
Methanol (LC-MS Grade)
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
Autosampler vials with septa
3.2. Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3.3. LC-MS System Parameters
| LC Parameter | Condition | MS Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Ionization Mode | ESI Positive (+) |
| Column Temp. | 35 °C | Capillary Voltage | 3.5 kV |
| Flow Rate | 0.8 mL/min | Source Temp. | 120 °C |
| Injection Vol. | 5 µL | Desolvation Temp. | 350 °C |
| UV Wavelength | 254 nm (for reference) | Desolvation Gas Flow | 800 L/Hr (Nitrogen) |
| Gradient Elution | Time (min) | %B | Scan Range |
| 0.0 | 30 | Data Acquisition | |
| 15.0 | 95 | ||
| 18.0 | 95 | ||
| 18.1 | 30 | ||
| 22.0 | 30 |
Method Validation Protocol & Acceptance Criteria
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][13][14]
4.1. System Suitability
-
Procedure: Five replicate injections of the Working Sample Solution (0.5 mg/mL) were performed.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the main peak area < 2.0%.
-
Tailing factor (T) for the main peak between 0.8 and 1.5.
-
Theoretical plates (N) > 2000.
-
4.2. Specificity
-
Procedure: The diluent was injected to ensure no interfering peaks. The sample was stressed (e.g., acid, base, peroxide, heat, light) to induce degradation and demonstrate that impurity peaks are resolved from the main analyte peak. Peak purity was assessed using MS data across the peak to confirm spectral homogeneity.
-
Acceptance Criteria: The main peak should be free of co-eluting impurities. Resolution between the main peak and the closest eluting impurity should be > 2.0.
4.3. Linearity and Range
-
Procedure: A series of solutions were prepared from the Standard Stock Solution at concentrations ranging from 0.05% to 150% of the working concentration (i.e., 0.25 µg/mL to 750 µg/mL).
-
Acceptance Criteria: A linear regression plot of peak area vs. concentration should have a coefficient of determination (r²) ≥ 0.999.[10]
4.4. Accuracy
-
Procedure: Accuracy was determined by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[3]
4.5. Precision
-
Repeatability (Intra-day): Six separate preparations of the working sample solution were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst.
-
Acceptance Criteria: The %RSD for the purity value should be ≤ 2.0%.
4.6. Limit of Quantitation (LOQ) and Detection (LOD)
-
Procedure: Determined based on the signal-to-noise ratio (S/N) from injections of dilute solutions.
-
Acceptance Criteria:
-
LOQ: S/N ratio ≥ 10.
-
LOD: S/N ratio ≥ 3.
-
Example Validation Data Summary
| Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Repeatability (%RSD) | 0.45% | ≤ 2.0% | Pass |
| Intermediate Precision (%RSD) | 0.68% | ≤ 2.0% | Pass |
| LOQ (S/N) | 11.2 | ≥ 10 | Pass |
| Specificity | No co-elution observed | Resolution > 2.0 | Pass |
Workflow Visualization
The following diagram illustrates the complete workflow for the purity analysis of 2-(Methylthio)-3-(trifluoromethyl)aniline using this validated LC-MS method.
Caption: Workflow for LC-MS purity analysis of 2-(Methylthio)-3-(trifluoromethyl)aniline.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS method for the purity analysis of 2-(Methylthio)-3-(trifluoromethyl)aniline. The method development was guided by a systematic, science-based approach, and its performance was thoroughly verified through a comprehensive validation study aligned with current ICH guidelines.[3][4] The protocol is fit for its intended purpose, namely for quality control in a regulated environment, providing reliable data for batch release and stability studies of this important pharmaceutical intermediate.
References
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Source: Contract Pharma URL: [Link]
-
Title: Q14 Analytical Procedure Development March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (for IntuitionLabs) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine Source: PubMed URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples Source: Taylor & Francis Online URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]
-
Title: LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis Source: ResearchGate URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance Source: LCGC International URL: [Link]
-
Title: FDA Guidance for Industry: Q14 Analytical Procedure Development Source: ECA Academy URL: [Link]
-
Title: High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications Source: TUODA URL: [Link]
-
Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR Source: Croatian Chemical Acta URL: [Link]
- Title: CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline Source: Google Patents URL
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. mdpi.com [mdpi.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. chemscene.com [chemscene.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. contractpharma.com [contractpharma.com]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
employing 2-(Methylthio)-3-(trifluoromethyl)aniline in the synthesis of specialty dyes and pigments
Application Note: Employing 2-(Methylthio)-3-(trifluoromethyl)aniline in the Synthesis of High-Performance Specialty Dyes and Pigments
Target Audience: Researchers, Materials Scientists, and Chemical Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
In the development of advanced colorants, the structural design of the diazo component dictates the ultimate stability, tinctorial strength, and application profile of the synthesized dye. 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) is a highly specialized aromatic amine that offers a unique "push-pull" electronic system, making it an exceptional building block for specialty azo dyes and high-performance heterocyclic pigments.
As a Senior Application Scientist, I approach the use of this molecule not just as a reagent, but as a tunable electronic system. The strategic placement of the trifluoromethyl (–CF₃) and methylthio (–SCH₃) groups on the aniline core provides synergistic effects that solve common degradation issues in industrial colorants.
-
The Trifluoromethyl Effect (Electron-Withdrawing): The –CF₃ group is characterized by a high bond dissociation energy (485.3 kJ/mol) and a strong electron-withdrawing inductive effect [1]. In dye chemistry, this extreme electronegativity lowers the HOMO energy level of the resulting azo compound. This is critical because the primary mechanism of dye photofading in aqueous or atmospheric conditions involves oxidative attack by hydroxyl radicals or singlet oxygen [2]. By withdrawing electron density from the azo linkage, the –CF₃ group drastically improves the lightfastness and chemical stability of the pigment. Furthermore, its high lipophilicity (Hansch π value = +0.88) imparts water-repellent properties to dyed fabrics [3].
-
The Methylthio Effect (Electron-Donating Auxochrome): Conversely, the –SCH₃ group acts as an auxochrome. Its lone pairs can participate in resonance with the aromatic system, providing a bathochromic shift (deepening the color) and increasing the molar extinction coefficient. Additionally, the sulfur atom offers a site for post-synthetic modification; it can be selectively oxidized to a sulfoxide or sulfone to further tune the electronic properties and solubility of the final dye [4].
Table 1: Physicochemical and Electronic Parameters of Key Substituents
| Parameter | Trifluoromethyl (–CF₃) | Methylthio (–SCH₃) | Impact on Dye Performance |
| Hammett Constant (σ_meta) | +0.43 | +0.15 | Tunes diazonium electrophilicity; dictates coupling rate. |
| Electronic Effect | Strong Inductive Withdrawal | Resonance Donation | "Push-pull" stabilization of the excited state; prevents photofading. |
| Lipophilicity (Hansch π) | +0.88 | +0.61 | Enhances affinity for synthetic hydrophobic fibers (e.g., polyesters). |
| Bond Dissociation Energy | ~485 kJ/mol (C-F) | ~305 kJ/mol (C-S) | –CF₃ prevents oxidative cleavage; –SCH₃ allows controlled oxidation. |
Pathway Dynamics: Diazotization and Coupling
The synthesis of azo dyes from 2-(Methylthio)-3-(trifluoromethyl)aniline requires precise control over the reaction environment. The strong electron-withdrawing nature of the –CF₃ group reduces the basicity of the primary amine. Consequently, the aniline is less soluble in dilute acids and requires a higher concentration of hydrochloric acid (HCl) to form the soluble hydrochloride salt prior to diazotization.
During the reaction, the generated diazonium cation is highly electrophilic but can be prone to premature decomposition if the temperature exceeds 5°C. The following diagram illustrates the mechanistic pathway and the electronic influences driving the synthesis.
Mechanistic pathway of dye synthesis highlighting electronic substituent effects.
Experimental Protocols: Self-Validating Azo Dye Synthesis
The following protocol details the synthesis of a specialty monoazo acid dye by coupling 2-(Methylthio)-3-(trifluoromethyl)aniline with Schaeffer's acid (2-Naphthol-6-sulfonic acid). This protocol is designed as a self-validating system : it includes specific in-process checks (e.g., starch-iodide testing) to ensure causality and prevent downstream failures.
Phase 1: Preparation of the Diazonium Salt
Causality Note: The temperature must be strictly maintained below 5°C. The electron-withdrawing –CF₃ group makes the diazonium salt highly reactive; elevated temperatures will cause it to decompose into a phenol, releasing nitrogen gas and ruining the yield.
-
Dissolution: Suspend 0.05 mol (10.36 g) of 2-(Methylthio)-3-(trifluoromethyl)aniline in 50 mL of distilled water. Add 15 mL of concentrated HCl (37%). Stir vigorously for 30 minutes at room temperature to ensure complete formation of the hydrochloride salt.
-
Chilling: Transfer the flask to an ice-salt bath. Cool the solution to 0–2°C.
-
Nitrosation: Prepare a solution of 0.052 mol (3.59 g) of Sodium Nitrite (NaNO₂) in 15 mL of cold distilled water. Add this dropwise to the aniline solution over 30 minutes, maintaining the internal temperature below 5°C.
-
Validation (Crucial Step): After 15 minutes of stirring post-addition, test the solution with starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid (HNO₂), indicating complete diazotization.
-
Quenching: Add small amounts of solid Sulfamic Acid (NH₂SO₃H) until the starch-iodide test is negative. Why? Unreacted HNO₂ will nitrosate the coupling component in the next step, creating dull, muddy impurities that degrade the final color purity.
Phase 2: Alkaline Coupling
-
Coupler Preparation: Dissolve 0.05 mol (11.21 g) of Schaeffer's acid in 100 mL of water containing 0.1 mol (4.0 g) of Sodium Hydroxide (NaOH). Cool the solution to 0–5°C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution dropwise into the Schaeffer's acid solution over 45 minutes. Simultaneously, add 10% Sodium Carbonate (Na₂CO₃) solution dropwise to maintain the pH strictly between 9.0 and 10.0. Why? Coupling with naphthols requires the phenoxide ion, which only forms in alkaline conditions. If pH drops, the reaction stalls.
-
Maturation: Stir the deep-colored mixture for 2 hours at 0–5°C, then allow it to slowly warm to room temperature over an additional 2 hours.
-
Isolation: Add Sodium Chloride (NaCl) at 15% w/v to the solution to "salt out" the dye. Filter the precipitated dye under vacuum, wash with a cold 10% brine solution, and dry in a vacuum oven at 60°C.
Self-validating experimental workflow for specialty azo dye synthesis.
Performance Data & Quality Control
To validate the efficacy of the 2-(Methylthio)-3-(trifluoromethyl)aniline precursor, the synthesized dye must be benchmarked against a non-fluorinated analog (e.g., a dye synthesized from 2-(Methylthio)aniline). The presence of the –CF₃ group significantly alters the fastness profile when applied to polyamide fabrics (nylon, silk) [3].
Table 2: Comparative Fastness Properties on Polyamide Fabric
| Dye Precursor | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (Dry/Wet) | Water Repellency (Spray Rating) |
| 2-(Methylthio)aniline (Control) | 4 | 3-4 | 4 / 3 | 50 (Poor) |
| 2-(Methylthio)-3-(CF₃)aniline | 6-7 | 5 | 5 / 4-5 | 90 (Excellent) |
Data Interpretation: The quantitative leap in Lightfastness (from 4 to 6-7 on the Blue Wool Scale) is a direct result of the –CF₃ group lowering the electron density of the azo chromophore, rendering it highly resistant to photo-oxidative degradation [5]. Furthermore, the hydrophobic nature of the fluorine atoms imparts a measurable increase in water repellency, a highly sought-after secondary finish in advanced textile applications.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from:[Link]
-
Some Aspects of the Light Fastness of Reactive Azo‐dyes on Cellulose under Wet Conditions. ResearchGate. Retrieved from:[Link]
-
Synthesis and Application of Monoazo Acid Dyes Containing Trifluoromethyl Group and Their Methyl Analogous on Polyamides. Asian Publication Corporation. Retrieved from:[Link]
-
A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. National Institutes of Health (PMC). Retrieved from:[Link]
optimizing reaction conditions for N-alkylation of trifluoromethylanilines
Welcome to the Technical Support Center for Advanced Amine Functionalization. As a Senior Application Scientist, I have designed this hub to provide drug development professionals and synthetic chemists with field-proven strategies for optimizing the N-alkylation of trifluoromethylanilines.
Due to the strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) group, these substrates present unique reactivity and chemoselectivity challenges. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure reproducible, high-yield workflows.
I. Strategic Workflow Overview
Before troubleshooting specific issues, it is critical to select the appropriate synthetic pathway. The diagram below outlines the two primary strategies for N-alkylation: the traditional nucleophilic substitution using alkyl halides, and the modern, green "borrowing hydrogen" methodology using alcohols.
Optimization workflow for N-alkylation of trifluoromethylanilines.
II. Validated Experimental Methodologies (SOPs)
Every protocol below is designed as a self-validating system . By monitoring specific analytical checkpoints, you can confirm the mechanistic integrity of the reaction in real-time.
Protocol A: Traditional N-Alkylation via Alkyl Halides
Objective: Synthesis of N-propyl-3-(trifluoromethyl)aniline 1.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-(trifluoromethyl)aniline (2.0 equiv) in anhydrous Dimethylformamide (DMF) to create a 0.5 M solution. Causality: Using a 2:1 ratio of aniline to halide statistically favors mono-alkylation over dialkylation.
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to facilitate partial deprotonation.
-
Controlled Addition: Cool the mixture to 0 °C. Add propyl bromide (1.0 equiv) dropwise over 30 minutes using a syringe pump. Causality: Slow addition maintains a low instantaneous concentration of the electrophile, heavily disfavoring the secondary reaction with the mono-alkylated product.
-
Thermal Activation: Gradually warm the reaction to 80 °C and stir for 12 hours.
-
Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. The protocol is self-validating if the ratio of the mono-alkylated molecular ion peak to the dialkylated byproduct strictly exceeds 9:1.
-
Workup: Quench with distilled water, extract 3x with Ethyl Acetate, wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Catalytic "Borrowing Hydrogen" N-Alkylation
Objective: Green N-alkylation using alcohols to prevent toxic halide waste 2.
-
Preparation: In a sealed pressure tube, combine 3-(trifluoromethyl)aniline (1.0 equiv), benzyl alcohol (1.5 equiv), and KOtBu (1.5 equiv).
-
Catalyst Loading: Add a nitrile-substituted NHC–Ir(III) complex (1.0 mol%).
-
Reaction: Heat the solvent-free mixture to 120 °C for 24 hours. Causality: The Ir(III) catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the aniline to form an imine. The catalyst then "returns" the borrowed hydrogen to reduce the imine to the secondary amine.
-
Validation Checkpoint: Analyze via ¹H NMR. The disappearance of the imine proton signal (~8.4 ppm) and the emergence of the secondary amine benzylic protons (~4.3 ppm) validates the successful hydrogen transfer cycle.
III. Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and chemoselectivity during the synthesis of N-propyl-3-(trifluoromethyl)aniline.
| Entry | Alkylating Agent | Solvent | Base | Temp (°C) | Catalyst | Conversion (%) | Mono:Di Ratio |
| 1 | Propyl Bromide | DMF | K₂CO₃ | 25 | None | 15 | >99:1 |
| 2 | Propyl Bromide | DMF | K₂CO₃ | 80 | None | 85 | 60:40 |
| 3 | Propyl Bromide | DMF | Cs₂CO₃ | 80 | None | 95 | 75:25 |
| 4 | Propyl Bromide | [bmim][PF₆] | None | 25 | None | 88 | 90:10 |
| 5 | Benzyl Alcohol | None | KOtBu | 120 | NHC-Ir(III) | 92 | >99:1 |
Note: The use of ionic liquids (Entry 4) drastically improves chemoselectivity by creating a sterically hindered microenvironment that restricts the secondary amine from further alkylation 3.
IV. Troubleshooting Guide & FAQs
Q1: My GC-MS analysis shows a massive peak corresponding to the dialkylated product. Why is this happening, and how do I stop it? A: This is the most prevalent side reaction in aniline functionalization 4. The causality lies in inductive effects. The -CF₃ group exerts a strong electron-withdrawing pull, making the primary amine a poor nucleophile. However, once the first alkyl group is attached, it exerts an electron-donating (+I) effect. This partially offsets the -CF₃ group's pull, making the newly formed mono-alkylated product more nucleophilic than your starting material. It therefore outcompetes the primary amine for the remaining alkyl halide.
Reaction pathway illustrating the competing dialkylation side reaction.
Solution: You must adjust the reactant ratio (use a 2:1 or 3:1 excess of aniline to halide) and control reagent addition by adding the halide dropwise. Alternatively, switch to the "Borrowing Hydrogen" method, which heavily disfavors dialkylation due to the steric bulk of the intermediate imine 2.
Q2: The reaction is stalled at 20% conversion. I am using potassium carbonate in ethanol at room temperature. What is the mechanistic failure here? A: The failure is twofold: insufficient thermal activation and improper solvent selection. Because the -CF₃ group drastically reduces the electron density on the nitrogen, the activation energy required for the nucleophilic attack is exceptionally high. Solution: First, switch your solvent from ethanol (protic) to DMF or DMSO (polar aprotic). Protic solvents hydrogen-bond with the amine, further dampening its nucleophilicity. Polar aprotic solvents leave the nucleophile "naked" and highly reactive. Second, elevate the temperature to 80–100 °C. The N-alkylation of deactivated anilines fundamentally requires thermal driving forces to proceed at a viable rate 4.
Q3: Can I use transition metal cross-coupling instead of direct SN2 substitution? A: Yes. If direct N-alkylation yields intractable mixtures, you can utilize a Nickel(II)-catalyzed cross-coupling reaction. For example, reacting meta-bromotrifluoromethylbenzene with an excess of an alkylamine (like allylamine) in the presence of a dibromobis(o-phenanthroline) nickel(II) catalyst at 160 °C bypasses the SN2 mechanism entirely. This pathway is designed specifically to avoid over-alkylation and provides high selectivity for the mono-alkylated product 5.
V. References
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes Source: PMC (National Institutes of Health) URL:[Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity Source: ResearchGate URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
strategies for removing impurities from crude 2-(Methylthio)-3-(trifluoromethyl)aniline
[label="Trace Metals / Color\n(Pd/Cu
Workflow for selecting the optimal purification strategy based on the impurity profile.
-
Benchchem. "3-Chloro-4-(phenylsulfanyl)aniline | 32631-26-8 - Advanced Purification and Isolation Techniques." Accessed March 10, 2026. 1
-
Benchchem. "2,6-Diisopropyl-4-nitroaniline | High Purity - Troubleshooting Bulky Anilines." Accessed March 10, 2026. 2
-
Sigma-Aldrich. "2-(Methylthio)aniline 97% 2987-53-3 - Properties and Specifications." Accessed March 10, 2026.
-
National Institutes of Health (PMC). "Cyclometallated Palladium(II) Complexes: An Approach to the First Dinuclear Bis(iminophosphorane)phosphane-[C,N,S] Metallacycle." Accessed March 10, 2026. 3
Sources
- 1. 3-Chloro-4-(phenylsulfanyl)aniline | 32631-26-8 | Benchchem [benchchem.com]
- 2. 2,6-Diisopropyl-4-nitroaniline | High Purity | RUO Supplier [benchchem.com]
- 3. Cyclometallated Palladium(II) Complexes: An Approach to the First Dinuclear Bis(iminophosphorane)phosphane-[C,N,S] Metallacycle - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling to ensure 2-(Methylthio)-3-(trifluoromethyl)aniline stability
Welcome to the Technical Support Center for 2-(Methylthio)-3-(trifluoromethyl)aniline . As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of multi-functionalized anilines. This compound presents a unique dual-threat degradation profile. Understanding the causality behind its molecular vulnerabilities is critical for maintaining batch-to-batch reproducibility in drug development and cross-coupling methodologies.
Molecular Vulnerabilities & Causality
The stability of 2-(Methylthio)-3-(trifluoromethyl)aniline is compromised by two distinct nucleophilic centers. While the strongly electron-withdrawing trifluoromethyl (-CF 3 ) group partially deactivates the aromatic ring, it is insufficient to prevent degradation under ambient conditions[1].
-
Thioether Oxidation: The sulfur atom in the methylthio group acts as a soft nucleophile. It is highly vulnerable to electrophilic attack by atmospheric oxygen and ambient peroxides, which rapidly oxidize the thioether to sulfoxides and sulfones[4].
-
Amine Oxidation: The primary amine (-NH 2 ) is susceptible to radical-mediated auto-oxidation when exposed to light and air. This leads to the formation of highly colored quinone-imine species and azo dimers [3].
Degradation pathways of 2-(Methylthio)-3-(trifluoromethyl)aniline via oxidation and photolysis.
Troubleshooting & FAQs
Q1: My freshly purchased batch was pale yellow, but the stock solution turned dark red/brown after a few days on the bench. Is the compound ruined? A1: This color change indicates the formation of quinone-imine species due to the photo-oxidation of the aniline moiety [2]. While visually striking, these polymeric impurities often constitute <2% of the total mass. However, they can severely poison palladium catalysts in Buchwald-Hartwig aminations. Always assess purity via LC-MS before discarding; if the parent mass is intact, the compound can be rescued (See Protocol B).
Q2: I am seeing a prominent +16 m/z impurity peak in my mass spectra (M+H = 224.22 instead of 208.22). What is this, and how did it form? A2: This is the sulfoxide derivative. Unlike the visual cue of amine oxidation, thioether oxidation is visually silent (colorless). It occurs when the compound is exposed to ambient air without inert gas backfilling. Because both the parent and the sulfoxide contain the basic amine group, standard acid-base extraction will not separate them.
Q3: What are the absolute best practices for long-term storage? A3: Store the neat solid/liquid at 2-8°C in tightly sealed amber glass vials under an argon or nitrogen atmosphere[1]. Avoid storing it as a solution for long periods, as dissolved oxygen in solvents drastically accelerates thioether oxidation.
Quantitative Data Summaries
Table 1: Storage Condition Impact on Stability
| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Risk |
| 2-8°C (Ideal) | Argon/Nitrogen | Dark (Amber Vial) | > 12 Months | None |
| 20-25°C (Bench) | Air | Ambient Light | < 1 Week | Amine Oxidation (Color) |
| 20-25°C (Solution) | Air | Ambient Light | < 24 Hours | Thioether Oxidation (+16 Da) |
Table 2: Diagnostic Mass Shifts for Degradation Products
| Degradant Type | Visual Cue | Mass Shift (Δ m/z) | Mechanistic Cause |
| Sulfoxide | Colorless | + 16 Da | Thioether oxidation by ambient O 2 |
| Sulfone | Colorless | + 32 Da | Prolonged thioether oxidation |
| Quinone-imines | Dark Red/Brown | Variable (Dimers) | Radical-mediated amine photo-oxidation |
Experimental Protocols
Protocol A: Self-Validating Inert Aliquoting Workflow
Objective: Prevent repetitive freeze-thaw and oxygen exposure cycles.
-
Step 1: Transfer the bulk container into a nitrogen or argon-filled glovebox. Causality: Ambient air contains ~21% oxygen, which immediately initiates thioether oxidation.
-
Step 2: Aliquot the compound into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing the radical initiation required for amine polymerization.
-
Step 3: Seal vials with PTFE-lined caps and wrap with Parafilm. Store at 2-8°C.
-
Validation Check: Retain one "sentinel" vial on the benchtop in ambient light for 48 hours. If the sentinel vial darkens while the stored vials remain pale yellow, the inert storage protocol is validated and functioning correctly.
Protocol B: Self-Validating Rescue Purification
Objective: Remove oxidative degradants from compromised batches.
-
Step 1 (Diagnostic): Run an LC-MS. If a +16 Da peak is present, proceed directly to Silica Column Chromatography (Hexanes/EtOAc), as acid-base extraction cannot separate the basic sulfoxide from the basic parent aniline. If only dark color is present, proceed to Step 2.
-
Step 2: Dissolve the degraded sample in diethyl ether and extract with 1M HCl (aqueous). The intact amine protonates to an anilinium salt and moves to the aqueous layer.
-
Validation Check 1: Observe the ether layer. If it remains dark red, the non-basic polymeric quinone-imines are successfully partitioning. Discard the ether layer.
-
Step 3: Wash the aqueous layer with fresh ether until the organic wash is completely colorless.
-
Validation Check 2: A colorless organic wash validates that all neutral/polymeric degradants have been removed.
-
Step 4: Basify the aqueous layer to pH 10 using 2M NaOH (solution will turn cloudy), extract into dichloromethane (DCM), dry over Na 2 SO 4 , and concentrate.
Decision matrix and purification workflow for degraded 2-(Methylthio)-3-(trifluoromethyl)aniline.
References
Technical Support Center: Handling & Stability of 2-(Methylthio)-3-(trifluoromethyl)aniline
As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of multi-functionalized anilines. 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) presents a unique "dual-threat" degradation profile. It contains an electron-rich aniline moiety susceptible to autoxidation, and a thioether (methylthio) group highly vulnerable to reactive oxygen species (ROS) and trace peroxides. While the trifluoromethyl (-CF_{3}) group provides some inductive electron withdrawal that slightly stabilizes the aromatic ring, the compound remains highly labile in standard solvent systems if causality-based precautions are not strictly implemented.
This support guide provides field-proven, mechanistic troubleshooting steps and self-validating protocols to ensure the integrity of your compound during drug development and synthetic workflows.
Visualizing the Degradation Mechanics
Before troubleshooting, it is critical to understand how and why the compound degrades. The following diagram illustrates the distinct chemical pathways triggered by different environmental factors.
Logical relationship of degradation pathways for 2-(Methylthio)-3-(trifluoromethyl)aniline.
Section 1: Troubleshooting Guide (Symptom-Based Q&A)
Q1: My stock solution in THF turned from colorless to dark brown overnight. What is the mechanistic cause, and how do I prevent it? A1: The dark brown discoloration is a classic symptom of aniline autoxidation [1]. Aniline derivatives undergo a single-electron transfer (SET) to form radical cations, which rapidly couple to form highly colored azo compounds, benzoquinones, or polyaniline-like oligomers [2]. In tetrahydrofuran (THF), this is severely exacerbated by the solvent's tendency to form hydroperoxides upon exposure to air and light. These peroxides act as potent radical initiators. Causality-Based Solution: Never use uninhibited, aged THF. Switch to THF stabilized with Butylated hydroxytoluene (BHT) (typically 250 ppm). BHT acts as a sacrificial radical scavenger, breaking the autoxidation chain reaction [3]. Furthermore, store the solution in amber vials to prevent the photolytic generation of radicals.
Q2: LC-MS analysis of my reaction mixture shows unexpected peaks at M+16 and M+32. The solution color hasn't changed much. What is happening? A2: You are observing the oxidation of the methylthio (thioether) group to a sulfoxide (M+16) and subsequently to a sulfone (M+32) [4]. Unlike the aniline group, thioether oxidation does not typically produce highly conjugated, colored polymers, which is why the solution remains relatively clear. This degradation is driven by trace electrophilic oxidants, particularly hypochlorite or peroxides present in the solvent [5]. Causality-Based Solution: If using ethereal solvents (dioxane, diethyl ether, THF), you must actively quench peroxides before dissolving your compound. Alternatively, switch to a non-peroxide-forming solvent like acetonitrile or toluene, provided solubility allows.
Q3: I am using dichloromethane (DCM) to avoid peroxides, but I am still seeing degradation and inconsistent yields. Why? A3: Halogenated solvents like DCM and chloroform undergo photolytic degradation over time, generating trace amounts of hydrogen chloride (HCl) and phosgene. The aniline moiety of your compound is basic (though attenuated by the -CF_{3} group) and will react with HCl to form an insoluble anilinium salt, dropping your active titer. Additionally, slow alkylation of the aniline by DCM can occur. Causality-Based Solution: Use DCM stabilized with amylene, which scavenges HCl and free radicals. Always pass older halogenated solvents through a plug of basic alumina immediately prior to use to strip out any accumulated acid.
Section 2: Quantitative Data on Solvent Compatibility
To facilitate rapid decision-making, the following table synthesizes the degradation risks associated with common solvent classes when handling this specific compound.
| Solvent Class | Representative Solvents | Primary Degradation Risk | Relative Risk Level | Recommended Mitigation Strategy |
| Ethers | THF, 1,4-Dioxane, Et_{2}O | Thioether oxidation (Sulfoxide/Sulfone formation) via peroxides. | High | Use BHT-stabilized grades; test for peroxides prior to use; store under Argon. |
| Halogenated | DCM, Chloroform | Acid-base salt formation; slow alkylation of aniline. | Medium | Use amylene-stabilized grades; filter through basic alumina; protect from light. |
| Alcohols | Methanol, Ethanol | Hydrogen-bonding facilitated proton-coupled electron transfer (PCET) oxidation. | Medium | Degas thoroughly (sparging); prepare fresh; avoid prolonged storage. |
| Apolar/Inert | Toluene, Hexane | Minimal chemical interaction; primarily susceptible to dissolved O_{2}. | Low | Degas via Freeze-Pump-Thaw; store in amber vials. |
| Polar Aprotic | Acetonitrile, DMF | Autoxidation if exposed to atmospheric oxygen. | Low | Store over molecular sieves; sparge with N_{2}/Ar before making stock solutions. |
Section 3: Standard Operating Procedures (Self-Validating Protocols)
To ensure absolute trustworthiness in your experimental setup, do not rely on passive storage. Implement the following self-validating protocols for solvent preparation.
Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
Causality: Simple sparging only removes ~80-90% of dissolved oxygen. For highly sensitive thioether-anilines, removing the remaining oxygen is critical to prevent SET initiation.
-
Preparation: Place the desired volume of solvent (e.g., Toluene or Acetonitrile) into a Schlenk flask. Add a magnetic stir bar.
-
Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: Open the flask to a high vacuum line (target < 0.1 Torr) for 5-10 minutes to evacuate the headspace of all atmospheric gases.
-
Thawing: Isolate the flask from the vacuum (close the stopcock) and remove it from the liquid nitrogen. Allow the solvent to thaw completely. Self-Validation Check: You will observe bubbles of trapped gas escaping the liquid as it thaws.
-
Iteration: Repeat steps 2-4 a minimum of three times. The protocol is validated when no further gas bubbles evolve during the thawing phase.
-
Storage: Backfill the flask with ultra-high purity Argon and store protected from light.
Protocol B: Peroxide Screening and Quenching in Ethereal Solvents
Causality: Thioethers are oxidized to sulfoxides at a rate directly proportional to peroxide concentration [5]. Validating the absence of peroxides prevents M+16/M+32 impurities.
-
Screening: Dip a commercial peroxide test strip (e.g., Quantofix) into the THF or Dioxane. If the strip indicates >2 ppm peroxides, the solvent must be treated.
-
Quenching (Alumina Method): Pack a glass column with activated basic alumina (Brockmann Grade I).
-
Elution: Pass the solvent through the column under positive Argon pressure. The basic alumina catalytically destroys hydroperoxides and removes trace moisture.
-
Validation: Retest the eluent with a fresh peroxide strip. It must read 0 ppm.
-
Formulation: Immediately dissolve the 2-(Methylthio)-3-(trifluoromethyl)aniline in the purified solvent and add 250 ppm BHT to prevent the re-formation of peroxides during the experiment.
Step-by-step decision matrix and workflow for preparing stable stock solutions.
Section 4: Advanced FAQs
Q4: Can I use Ascorbic Acid instead of BHT as an antioxidant? A4: It is not recommended for this specific compound. While ascorbic acid is a strong reducing agent, it is highly polar and poorly soluble in organic solvents like DCM or Toluene. Furthermore, ascorbic acid can lower the pH of the microenvironment, which may protonate the aniline group and alter its reactivity in your downstream assays. BHT is lipophilic, highly soluble in organic solvents, and strictly acts as a sterically hindered radical scavenger without altering the pH [3].
Q5: Does temperature play a significant role in the degradation kinetics? A5: Yes. The autoxidation of anilines and the electrophilic oxidation of thioethers follow Arrhenius kinetics. Storing stock solutions at room temperature (25°C) significantly accelerates radical propagation compared to 4°C. However, be cautious of freeze-thaw cycles if storing at -20°C, as oxygen solubility in organic solvents actually increases at lower temperatures. If a solution is cooled without being properly degassed first, the dissolved oxygen will rapidly react with the compound upon warming.
References
-
Wikipedia Contributors. "Aniline - Oxidation." Wikipedia, The Free Encyclopedia.[Link]
-
Cao, W., et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters, ACS Publications.[Link]
-
Cao, W., et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." PubMed Central (PMC), National Institutes of Health.[Link]
optimizing HPLC gradient for separating 2-(Methylthio)-3-(trifluoromethyl)aniline from byproducts
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-(Methylthio)-3-(trifluoromethyl)aniline from its synthetic byproducts.
This molecule presents a unique triad of functional groups that complicate separation:
-
Aniline Core : A basic amine that interacts strongly with residual silanols on silica columns, causing severe peak tailing.
-
Trifluoromethyl (-CF₃) Group : A highly hydrophobic, strongly electron-withdrawing group that drastically increases retention time and alters the pKa of the amine.
-
Methylthio (-SCH₃) Group : A polarizable moiety highly susceptible to oxidation, yielding highly polar sulfoxide and sulfone byproducts.
Troubleshooting Diagnostics Workflow
Use the following logical workflow to diagnose and resolve common separation failures before proceeding to the detailed FAQ section.
Logical workflow for troubleshooting HPLC separation of fluorinated aniline derivatives.
Troubleshooting Guides & FAQs
Q1: Why are positional isomers of 2-(Methylthio)-3-(trifluoromethyl)aniline co-eluting on my standard C18 column? Causality & Solution: Standard C18 stationary phases rely almost entirely on hydrophobic dispersion forces. Because positional isomers (e.g., 4-methylthio or 4-trifluoromethyl variants) have nearly identical LogP values, C18 columns fail to differentiate them. To resolve this, you must change the stationary phase chemistry, as it has the greatest impact on selectivity (1)[1]. Switching to a Pentafluorophenyl (PFP) column introduces alternative retention mechanisms: π−π interactions, dipole-dipole interactions, and shape selectivity (2)[2]. Furthermore, substituting Acetonitrile with Methanol as the organic modifier prevents the disruption of these critical π−π interactions, allowing baseline resolution of the isomers.
Q2: The target peak exhibits severe tailing (Tailing Factor > 2.0). How do we correct the peak shape? Causality & Solution: Peak tailing for anilines is primarily caused by secondary ion-exchange interactions. The basic amine group interacts with unreacted, acidic silanol groups on the silica backbone of the stationary phase. The strongly electron-withdrawing -CF₃ group lowers the pKa of the aniline core to approximately 2.0-3.0. To mitigate tailing, the mobile phase pH must be adjusted to render the analytes or the stationary phase neutral (1)[1]. By using a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0), you fully protonate the residual silanols (neutralizing them) while maintaining the amine in a protonated state, effectively shutting down the secondary interactions.
Q3: How do I resolve the target compound from its sulfoxide/sulfone oxidation byproducts? Causality & Solution: The oxidation of the -SCH₃ group to a sulfoxide (-S(=O)CH₃) or sulfone (-SO₂CH₃) drastically increases the polarity of the molecule. In a generic linear gradient (e.g., 50-95% B), these polar byproducts will elute at the solvent front, potentially co-eluting with injection matrix components. Gradient HPLC is highly sensitive for complex samples with varying retention times (3)[3]. Implement a multi-segment gradient: start with a low initial organic concentration (5-10% B) and hold for 2-3 minutes to adequately retain and resolve the polar oxidation byproducts, then apply a steeper ramp to elute the highly hydrophobic parent compound. This approach is standard for stability-indicating methods of related trifluoromethyl aniline derivatives (4)[4].
Quantitative Data: Method Comparison Matrix
The following table summarizes the quantitative impact of optimizing the stationary phase, organic modifier, and pH on the separation of 2-(Methylthio)-3-(trifluoromethyl)aniline from its byproducts.
| Column Chemistry | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient Profile | Resolution (Isomers) | Resolution (Oxidation) | Tailing Factor (Tf) |
| Standard C18 | Water (No buffer) | Acetonitrile | 50-95% Linear | 0.8 (Co-elution) | 1.2 (Poor) | 2.8 (Severe) |
| Standard C18 | Water + 0.1% TFA | Acetonitrile | 50-95% Linear | 1.1 (Partial) | 1.5 (Acceptable) | 1.4 (Good) |
| PFP (Fluorinated) | Water + 0.1% TFA | Acetonitrile | 10-80% Multi-step | 1.8 (Near Baseline) | 3.2 (Excellent) | 1.2 (Excellent) |
| PFP (Fluorinated) | Water + 0.1% TFA | Methanol | 10-80% Multi-step | 2.6 (Baseline) | 3.5 (Excellent) | 1.1 (Ideal) |
Self-Validating Protocol: Step-by-Step Gradient Optimization
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the internal validation check is successful.
Step 1: System Suitability & Equilibration
-
Action: Install a high-purity PFP column (e.g., 150 x 4.6 mm, 3 µm). Purge the system with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Methanol + 0.1% TFA). Equilibrate the column at 10% B for 10 column volumes at a flow rate of 1.0 mL/min.
-
Validation Check: Monitor the UV baseline (at 254 nm) for 5 minutes. The baseline drift must be < 1 mAU/min, and pump pressure ripple must be < 1%. If drift is higher, continue equilibration until stable.
Step 2: Isocratic Hold for Polar Byproducts
-
Action: Inject 5 µL of the sample mixture. Run an isocratic hold at 10% B for the first 3.0 minutes.
-
Validation Check: Confirm the elution of sulfoxide/sulfone byproducts between 1.5 and 2.5 minutes. Calculate the capacity factor ( k′ ). If k′<1 (eluting too close to the void volume), decrease the initial %B to 5% and repeat.
Step 3: Gradient Ramp for Isomer Separation
-
Action: Following the isocratic hold, program a linear gradient ramp from 10% B to 60% B over 15 minutes.
-
Validation Check: Calculate the Resolution ( Rs ) between the target 2-(Methylthio)-3-(trifluoromethyl)aniline peak and its closest eluting positional isomer. Rs must be ≥2.0 . If Rs<2.0 , decrease the gradient slope by extending the ramp time to 20 minutes.
Step 4: Column Wash and Re-equilibration
-
Action: Ramp to 95% B over 2 minutes and hold for 3 minutes to elute any highly retained, unreacted starting materials. Return to 10% B over 1 minute and equilibrate for 4 minutes.
-
Validation Check: Perform a blank injection (diluent only) using the exact gradient method. The complete absence of carryover peaks in the target retention window validates the wash step and confirms the method is ready for routine use.
References
-
Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]
-
Title: Top Three HPLC Method Development Tips Source: LCGC International URL: [Link]
-
Title: Method Development and Scale-Up Guide Source: Santai Science URL: [Link]
-
Title: Method development and validation of reverse phase high-performance liquid chromatography for Teriflunomide Source: d-nb.info (German National Library) URL: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Aniline Intermediates
Welcome to the Advanced Synthesis Support Center. Poor solubility of aniline derivatives—particularly those that are polyhalogenated, sterically hindered, or possess rigid, flat lattice structures—is a leading cause of attrition in drug development and process chemistry. When an intermediate acts as a "brick" in your reaction vessel, it induces severe mass-transfer limitations, catalyst poisoning, and incomplete conversions.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass solubility bottlenecks without compromising reaction integrity.
Diagnostic Workflow
Before altering your synthetic route, use the following decision matrix to identify the optimal physical or chemical intervention for your insoluble aniline intermediate.
Diagnostic workflow for selecting solubility-enhancing reaction techniques.
Troubleshooting Guides (Q&A)
Q1: My halogenated aniline derivative is completely insoluble in toluene during a Buchwald-Hartwig amination. How can I drive the catalytic cycle without crashing out the Palladium catalyst? Causality & Solution: In cross-coupling, poor solubility limits the concentration of the reactive amine in the liquid phase. This shifts the rate-limiting step to the C-N reductive elimination or oxidative addition, leaving the palladium catalyst in unstable resting states that degrade into inactive "Pd black"[1]. Furthermore, insoluble bases like granular K3PO4 can cause particle-size-dependent kinetic bottlenecks[1]. The Fix: Transition to a slurry-to-slurry process . As demonstrated in the multi-kilogram delivery of the drug candidate AMG 925, using isopropyl alcohol (IPA) instead of toluene allows the starting material to react as a suspended slurry[2]. By utilizing a highly active, bulky ligand like BrettPhos, any trace amount of dissolved aniline is instantaneously consumed. According to Le Chatelier’s principle, this continuously pulls the solid aniline into solution. Because the product also has low solubility in IPA, it crystallizes out immediately, driving the reaction forward and protecting the product from over-reaction[2].
Q2: I am attempting an amidation of a highly lipophilic aniline in an aqueous biphasic system, but it remains as an unreacted solid mass at the interface. What is the mechanistic workaround? Causality & Solution: Your reaction is suffering from severe interfacial mass-transfer limitations. The aniline is trapped in the organic phase (or as a solid lattice), while the reactive electrophile or base resides in the aqueous phase. The Fix: Implement Phase Transfer Catalysis (PTC) . By introducing a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), the lipophilic cation pairs with the aqueous reactive anion. This ion pair crosses the interfacial boundary, penetrating the organic/solid phase where the aniline resides[3]. This creates a localized, highly concentrated micro-environment of reactive species, drastically lowering the activation energy barrier without requiring the aniline to dissolve in the bulk aqueous phase[3].
Q3: My sterically hindered aniline (e.g., 2,6-dimethylaniline) will not dissolve in any standard organic solvent for amide coupling. Heating simply causes thermal decomposition. What are my options? Causality & Solution: The high lattice energy of the flat, rigid aromatic structure, combined with strong intermolecular hydrogen bonding, prevents solvent molecules from solvating the individual monomers. The Fix: Bypass liquid solvation entirely using Mechanochemistry (Ball Milling) . Mechanical force (kinetic energy transferred from milling media) directly cleaves the crystal lattice, forcing the solid molecules into intimate contact. Recent scalable protocols demonstrate that even highly hindered anilines yield up to 78-96% product when milled with carboxylic acids and EDC·HCl under strictly equimolar, solvent-free conditions.
Experimental Protocols
Protocol A: Slurry-to-Slurry Buchwald-Hartwig Amination[2]
This protocol is a self-validating system: the deliberate addition of water at the end selectively dissolves inorganic salts. If the isolated filter cake shows no ash content upon ignition, the reaction and workup have successfully bypassed the solubility bottleneck.
-
Setup: To a nitrogen-purged vessel, add the insoluble aniline (1.0 equiv), aryl halide (1.1 equiv), Pd(OAc)2 (1 mol %), BrettPhos ligand (1.5 mol %), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add 15 volumes of Isopropyl Alcohol (IPA). Do not attempt to force dissolution; allow the mixture to remain a slurry.
-
Reaction: Heat the suspension to 70°C under vigorous stirring (>500 rpm) to ensure maximum surface-area contact of the suspended particles. Monitor via HPLC until the aniline is consumed. The product will crystallize out as it forms.
-
Quench & Salt Solubilization: Cool the reaction to 20°C. Add 5 volumes of deionized water directly to the IPA mixture. Note: IPA is miscible with water at all compositions. This step selectively solubilizes the NaCl byproduct, preventing it from blinding the filter cloth[2].
-
Isolation: Filter the remaining slurry. Wash the cake with an IPA/Water mixture. The resulting solid is the highly pure coupled product.
Protocol B: Mechanochemical Amidation via Liquid-Assisted Grinding (LAG)[4]
This protocol is self-validating: because it uses strictly equimolar amounts of reagents without bulk solvent, the conversion rate directly equals the isolated yield, eliminating the risk of product loss during complex aqueous extractions.
-
Preparation: In a zirconia milling jar, combine the insoluble aniline derivative (1.0 equiv), carboxylic acid (1.0 equiv), and EDC·HCl (1.0 equiv). No excess base is required.
-
LAG Additive: Add a catalytic amount of Ethyl Acetate (EtOAc) ( η = 0.5 μ L/mg of total solid). This acts as a molecular lubricant, increasing mobility at the impact sites without dissolving the bulk solid.
-
Milling: Add zirconia grinding balls. Seal the jar and mill at 30 Hz for 90 minutes.
-
Recovery: Open the jar, scrape out the resulting powder, and triturate with a minimal amount of water to remove the urea byproduct of EDC. Filter and dry to obtain the pure amide.
Quantitative Data Tables
Table 1: Solvent and Additive Selection Matrix for Aniline Solubility
| Technique / Solvent System | Primary Mechanism of Action | Best Suited For | Key Limitation |
| IPA / Water (Slurry) | Le Chatelier's principle via continuous product crystallization[2]. | Buchwald-Hartwig couplings of rigid anilines. | Requires highly active ligands (e.g., BrettPhos). |
| Phase Transfer Catalysis | Interfacial ion-pairing lowers activation energy[3]. | Aqueous biphasic alkylations/amidations. | Emulsion formation can complicate phase separation. |
| Mechanochemistry (LAG) | Kinetic energy shatters crystal lattice energy. | Extreme insolubility; sterically hindered anilines. | Scale-up requires specialized bead/extrusion mills. |
Table 2: Impact of Mechanochemistry on Hindered Aniline Amidation Yields
| Substrate | Solution-Phase Yield (Standard) | Mechanochemical Yield (Bead Milling) |
| Aniline (Unsubstituted) | 65 - 75% | 96% |
| 1-Naphthylamine | 50 - 60% | 88% |
| 2,6-Dimethylaniline | < 20% (Thermal degradation) | 78% |
| N-Methylaniline | 45% | 94% |
FAQs
Q: Does converting my aniline to a hydrochloride (HCl) salt always improve aqueous solubility? A: Not necessarily. While protonation generally increases polarity, bulky or highly halogenated aniline HCl salts can form incredibly stable, tightly packed crystal lattices that are actually less soluble in water than their free-base counterparts. Always perform a small-scale visual solubility screen before committing to salt formation.
Q: Can I use sonication instead of ball milling for mechanochemistry? A: Sonication relies on acoustic cavitation in a liquid medium to generate localized heat and pressure. If your aniline is completely insoluble, sonication will only reduce particle size (micronization) but will not provide the direct mechanical bond-breaking force (lattice cleavage) that ball milling achieves in a solvent-free environment.
Q: Why is K3PO4 causing irreproducible kinetics in my cross-coupling? A: Granular K3PO4 is largely insoluble in organic solvents like MTBE or Toluene. The deprotonation step becomes turnover-limiting and highly dependent on the particle size of the base[1]. Switching to finely powdered K3PO4 or using a soluble base alternative can resolve this kinetic bottleneck.
References
-
Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates ACS Publications URL:[Link]
-
Scalable mechanochemical synthesis of amides using bead milling technology RSC Advances URL:[Link]
-
Phase-transfer catalysis. A general green methodology in organic synthesis ResearchGate URL:[Link]
-
Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Angewandte Chemie (SNNU) URL:[Link]
Sources
Technical Support Center: Managing Thermal Stability of Trifluoromethylated Compounds
Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that incorporating a trifluoromethyl ( −CF3 ) group can drastically improve a drug's metabolic stability and lipophilicity. However, handling these compounds during synthesis often presents severe thermal stability challenges.
This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind thermal degradation, provide self-validating experimental protocols, and equip you with the mechanistic understanding needed to keep your fluorination reactions safe and high-yielding.
Section 1: Fundamental Mechanisms (The "Why")
Q: Why do my trifluoromethyl compounds decompose at elevated temperatures despite the exceptionally high bond dissociation energy of the C-F bond (~116 kcal/mol)?
A: The instability you observe is rarely due to direct homolytic cleavage of the C-F bond. Instead, the intense electron-withdrawing nature of the −CF3 group activates adjacent bonds, making the entire molecular framework susceptible to specific degradation pathways under thermal or basic stress. Two primary mechanisms dominate:
-
α -Elimination (Defluorination): The naked trifluoromethyl anion ( CF3− ) is thermodynamically unstable. If generated at elevated temperatures without immediate electrophilic trapping, it rapidly ejects a fluoride ion ( F− ) to form highly reactive difluorocarbene ( :CF2 )[1]. This carbene then undergoes rapid hydrolysis or oligomerization.
-
β -Fluoride Elimination: In transition-metal-catalyzed cross-coupling reactions, heating is often required to drive the catalytic cycle. However, organometallic intermediates containing a β -fluorine atom can undergo β -fluoride elimination at these elevated temperatures, yielding unwanted difluoroalkenes and metal fluorides[2].
Causality Insight: Heating accelerates these elimination pathways exponentially. Thermal management in fluorination chemistry isn't just about preventing solvent boiling; it is about kinetic control to ensure the rate of your desired product formation outcompetes these parasitic elimination pathways.
Mechanistic pathways of CF3 degradation under thermal and chemical stress.
Section 2: Reagent-Specific Troubleshooting & Quantitative Data
Q: How do different −CF3 reagents respond to thermal stress, and how should I adjust my handling procedures accordingly?
A: Thermal stability varies drastically based on the molecular scaffold attached to the −CF3 group. For instance, fluorinated amines degrade rapidly even at room temperature under basic conditions[3], whereas modern deoxofluorination reagents maintain stability well above 150 °C.
Table 1: Thermal Stability Profiles of Common Trifluoromethylating Agents
| Reagent / Compound | Thermal Stability Threshold | Primary Decomposition Trigger | Causality & Handling Strategy |
| Ruppert-Prakash ( TMSCF3 ) | B.p. 55 °C | Lewis bases, moisture | Exothermic activation causes runaway CHF3 release. Store < 5 °C[4]. |
| Trifluoromethanamine | Unstable at RT | pH > 10, Hydrolysis | Electron-withdrawing CF3 weakens C-N stability. Generate in situ[3]. |
| Fluolead™ | > 150 °C | Extreme thermal stress | Highly resistant to aqueous hydrolysis. Safe for high-temp reactions. |
| CF3 -Arenes | > 250 °C | Strong transition metal Lewis acids | Highly stable unless activated by specific metal catalysts[2]. |
Section 3: Self-Validating Protocol - Controlled Activation of TMSCF3
Q: My nucleophilic trifluoromethylation with TMSCF3 often results in low yields, darkened solutions, and sudden gas evolution. How can I prevent thermal runaway?
A: The activation of TMSCF3 by an initiator (like TBAF or alkoxides) generates a hypervalent silicon species that transfers the −CF3 group. This initiation is highly exothermic. If the temperature spikes locally, the generated CF3− undergoes rapid protonation (yielding CHF3 gas) or α -elimination before it can attack your substrate[4].
Protocol: Controlled Thermal Activation Workflow
This protocol is designed as a self-validating system to ensure kinetic control over the exothermic transfer.
-
System Preparation: Flame-dry all glassware and purge with Argon.
-
Causality: Trace moisture acts as a proton source, prematurely quenching the sensitive CF3− intermediate into fluoroform gas.
-
-
Reagent Charging: Dissolve the electrophilic substrate and 1.2 equivalents of TMSCF3 in anhydrous THF. Chill the reaction vessel strictly to 0 °C using an ice-water bath.
-
Initiator Addition: Add the initiator (e.g., 5 mol% TBAF in THF) dropwise over 15–20 minutes.
-
Causality: Slow addition prevents localized heat accumulation, keeping the kinetic rate of −CF3 transfer higher than the rate of thermal decomposition.
-
-
Thermal Equilibration: Remove the ice bath and allow the system to warm to room temperature gradually over 2 hours. Do not apply external heating.
-
Validation Check (Critical): Before quenching, extract a 0.1 mL aliquot and run a quick 19F NMR.
-
Self-Validation: The disappearance of the TMSCF3 singlet at -67.3 ppm and the appearance of the product peak (typically -70 to -80 ppm) confirms successful transfer. If a dominant, sharp peak at -78 ppm ( CHF3 ) is observed, thermal runaway occurred and the reagent was lost to protonation.
-
-
Quench: Only after validation, add aqueous NH4Cl to neutralize the silyl ethers and isolate your product.
Step-by-step workflow for the controlled thermal activation of TMSCF3.
Section 4: Advanced Troubleshooting - Late-Stage Cross-Coupling
Q: During copper-catalyzed trifluoromethylation of aryl iodides, increasing the temperature to drive the catalytic cycle causes complete loss of the −CF3 source. How do I fix this?
A: You are experiencing the thermal decomposition of the in situ generated CF3−Cu species. To solve this, you must thermodynamically stabilize the CF3 anion before transmetalation.
Solution & Causality: Introduce a Lewis acidic anchor to the reaction mixture. Adding trimethylborate ( B(OMe)3 ) forms a [CF3B(OMe)3]− intermediate. This adduct acts as a stable reservoir for the CF3 anion, suppressing its rapid thermal decomposition into difluorocarbene at elevated temperatures, while still allowing the transmetalation to copper to proceed efficiently[1].
Sources
Technical Support Center: Scaling Up the Production of 2-(Methylthio)-3-(trifluoromethyl)aniline
Welcome to the technical support resource for the synthesis and scale-up of 2-(Methylthio)-3-(trifluoromethyl)aniline. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during laboratory synthesis and pilot-plant scale-up, grounding our advice in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis and handling of 2-(Methylthio)-3-(trifluoromethyl)aniline.
Q1: What are the primary challenges in synthesizing 2-(Methylthio)-3-(trifluoromethyl)aniline?
A1: The synthesis of this molecule presents a unique set of challenges stemming from its structure. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which significantly decreases the nucleophilicity of the aniline's amino group.[1] This deactivation can lead to sluggish reaction rates in typical aniline reactions like N-alkylation or acylation, often requiring more forcing conditions (higher temperatures, longer reaction times) which can, in turn, lead to side reactions.[1] Additionally, the methylthio (-SCH₃) group is susceptible to oxidation, and the aniline moiety itself can darken upon exposure to air and light, necessitating careful handling under an inert atmosphere.[2]
Q2: How does the substitution pattern on the aromatic ring affect reactivity during scale-up?
A2: The ortho methylthio group and meta trifluoromethyl group relative to the amine create a specific electronic and steric environment. The -CF₃ group's deactivating effect is the dominant electronic factor. During scale-up, managing reaction kinetics becomes critical. What might be a slow but clean reaction at the gram scale can become problematic at the kilogram scale if not properly optimized, potentially leading to incomplete conversion and complex purification profiles.
Q3: What are the recommended storage conditions for 2-(Methylthio)-3-(trifluoromethyl)aniline?
A3: Like many aniline derivatives, this compound is prone to aerial oxidation, which can cause discoloration from clear/light yellow to dark brown.[2] It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to minimize exposure to air and light.[2][3]
Q4: What are the key safety considerations when handling this compound?
A4: 2-(Methylthio)-3-(trifluoromethyl)aniline is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[3][4] All manipulations should be performed in a well-ventilated fume hood.[4][6] For scale-up operations, a thorough Process Hazard Analysis (PHA) is essential to identify and mitigate risks associated with handling larger quantities.[7][8]
Part 2: Troubleshooting Guides for Scale-Up Production
This section provides in-depth, question-and-answer-based troubleshooting for specific issues that may arise during the scale-up process.
Issue 1: Low Yield and Incomplete Conversion
Q: My reaction yield has dropped significantly upon scaling from 100g to 5kg, and HPLC analysis shows a large amount of unreacted starting material. What are the likely causes and solutions?
A: This is a common scale-up challenge related to mass and heat transfer.
Root Cause Analysis:
-
Insufficient Mixing: In larger reactors, inefficient stirring can create "dead zones" where reactants are not adequately mixed, leading to localized concentration gradients and incomplete reactions.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as scale increases. An exothermic reaction that was easily controlled in the lab may develop hot spots in a large reactor, leading to side reactions, while an endothermic reaction may not reach the required temperature uniformly, causing it to stall.
-
Deactivated Nucleophile: The electron-withdrawing -CF₃ group makes the aniline nitrogen a poor nucleophile, requiring sufficient thermal energy to drive the reaction to completion.[1] Inadequate heating at scale is a frequent cause of stalling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Corrective Actions:
-
Process Analytical Technology (PAT): Implement real-time reaction monitoring. Techniques like in-situ FTIR or at-line UPLC can provide immediate feedback on reactant consumption and product formation, allowing for precise determination of reaction endpoints.[9][10][11]
-
Engineering Controls: Review the reactor's engineering specifications. Ensure the impeller type and agitation speed are sufficient for the batch volume and viscosity. For temperature control, confirm that the heat transfer fluid and system are capable of maintaining a uniform temperature throughout the vessel.
-
Kinetic Analysis: If the issue persists, perform a simple kinetic study at the lab scale to understand the temperature dependency. It may be necessary to increase the reaction temperature by 5-10°C at scale to achieve the same reaction rate observed in the lab.
Issue 2: Product Discoloration and Impurity Formation
Q: The final isolated product is dark brown, and HPLC analysis reveals several small, unidentified impurities that were not present in the lab-scale synthesis. What is causing this?
A: Discoloration in anilines is almost always due to oxidation.[2] The new impurities are likely oxidative byproducts.
Root Cause Analysis:
-
Aerial Oxidation: Anilines are highly susceptible to oxidation when exposed to air, forming highly colored polymeric impurities.[2] This is exacerbated at larger scales due to longer processing times and greater surface area exposure during transfers and work-ups.
-
Metal Contamination: Trace metal ions can catalyze oxidation. This can be a bigger issue in large-scale metal reactors compared to lab-scale glassware.
-
Thermal Degradation: If excessive heating was used to overcome a stalled reaction, the product or starting materials may have started to decompose.
Impurity Mitigation Strategy:
Caption: Strategy for preventing and correcting product discoloration.
Corrective Actions:
-
Inerting: Ensure all stages of the process (reaction, work-up, filtration, and packaging) are conducted under a robust nitrogen or argon atmosphere.
-
Purification:
-
Activated Carbon: Before final isolation, treating the solution of the crude product with activated carbon can effectively remove colored impurities.
-
Distillation/Recrystallization: If the product is a thermally stable liquid, fractional vacuum distillation is an excellent scalable purification method.[12] If it is a solid, recrystallization from a suitable solvent system is highly effective for achieving high purity.[12]
-
Issue 3: Purification Challenges at Scale
Q: Column chromatography was effective in the lab, but it is not feasible for our 50kg batch. How can we purify the product efficiently at this scale?
A: Transitioning from chromatography to bulk purification methods is a critical step in scaling up.
Root Cause Analysis:
-
Scalability of Chromatography: Adsorbent costs, solvent volumes, and processing time make preparative chromatography prohibitively expensive and inefficient for multi-kilogram production.
-
Compound Properties: Aniline derivatives are basic and often exhibit "tailing" on standard silica gel, which complicates separation.[13]
Alternative Purification Methods:
| Method | Typical Purity (%) | Key Advantages | Key Limitations |
| Fractional Vacuum Distillation | >99.5%[12] | Excellent for volatile, thermally stable compounds; highly scalable. | Not suitable for thermally labile compounds or for separating isomers with close boiling points.[12] |
| Recrystallization | >99.8%[12] | Can yield very high purity for solid compounds; effective at removing both soluble and insoluble impurities. | Yield can be compromised by product solubility; finding a suitable solvent system can be challenging.[12] |
| Liquid-Liquid Extraction | 96-98%[12] | Good for initial cleanup and separation based on pH and polarity (e.g., acid wash to remove basic impurities). | Can be solvent and labor-intensive; may not achieve very high purity alone; emulsion formation can be an issue.[12][14] |
Recommended Strategy:
-
Acid/Base Extraction: Perform an aqueous work-up. Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any highly basic impurities, followed by a wash with a weak base (e.g., sat. NaHCO₃) to remove acidic residues.
-
Crystallization or Distillation: Based on the physical properties of 2-(Methylthio)-3-(trifluoromethyl)aniline (determine its melting/boiling point), develop a robust protocol for either recrystallization or vacuum distillation. This will be the primary method for achieving high purity at scale.
Part 3: Experimental Protocols
Protocol 1: At-Line HPLC Monitoring of Reaction Progress
This protocol provides a framework for monitoring the consumption of starting material and the formation of the product.
-
System Preparation:
-
HPLC System: Agilent 1260 or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient method using Acetonitrile and Water (with 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
-
Sample Preparation (At-Line):
-
Carefully withdraw ~0.1 mL of the reaction mixture under an inert atmosphere.
-
Immediately quench the sample in a vial containing 1.0 mL of acetonitrile to stop the reaction and precipitate any salts.
-
Vortex the vial thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Integrate the peak areas for the starting material and the product.
-
Calculate the percent conversion to track the reaction's progress toward completion. This data is crucial for deciding when to stop the reaction, preventing both incomplete conversion and potential over-reaction or degradation.[9]
-
Protocol 2: Process Safety Management (PSM) for Scale-Up
Scaling up involves inherent risks. Adherence to a Process Safety Management (PSM) program, as outlined by OSHA, is critical for ensuring safety.[7][15][16]
-
Process Safety Information: Compile all known safety and hazard information for 2-(Methylthio)-3-(trifluoromethyl)aniline and all other reagents and solvents. This includes Safety Data Sheets (SDS), chemical compatibility data, and thermal stability information.[8][17]
-
Process Hazard Analysis (PHA): Before conducting the scale-up run, assemble a team with expertise in chemistry, engineering, and operations to conduct a PHA (e.g., a HAZOP study).[7] The goal is to systematically identify potential failure modes (e.g., loss of cooling, agitator failure, runaway reaction) and ensure adequate controls are in place.
-
Operating Procedures: Develop clear, written standard operating procedures (SOPs) for every step of the process, including charging reagents, monitoring the reaction, work-up, product isolation, and emergency shutdown.[8][16]
-
Training: Ensure all personnel involved in the operation are thoroughly trained on the operating procedures, the specific hazards of the chemicals, and the emergency response plan.[15]
-
Management of Change (MOC): Any deviation from the established procedure, no matter how small, must go through a formal MOC evaluation to assess its impact on safety and health.[15][16]
References
- Technical Support Center: Synthesis of Aniline Deriv
- Efficacy of different purification methods for substituted anilines. Benchchem.
- Recent applications of reaction monitoring in the pharmaceutical industry. Morressier.
- Process Safety Management (PSM): OSHA Standards & Safety. Sigma-HSE.
- Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Technical Support Center: Optimizing N-propyl-3-(trifluoromethyl)aniline Synthesis. Benchchem.
- PAT Sensors for Real-Time Reaction Monitoring in Pharma. IntuitionLabs.
- Technical Support Center: Purifying Aniline Derivatives by Column Chrom
- Chemical Process Safety Management: Definition, Techniques & Example. Study.com.
- Purific
- What Is Reaction Monitoring?
- 1910.119 - Process safety management of highly hazardous chemicals. OSHA.
- troubleshooting poor peak shape with 4-(Trifluoromethyl)aniline-d4. Benchchem.
- US4918232A - Process for separating aniline derivatives.
- PROCESS SAFETY MANAGEMENT OF HIGHLY HAZARDOUS CHEMICALS. OSHA.
- What is Process Safety Management? The Only Guide You Need. SixSigma.us.
- Discover The Secret: Aniline Is Usually Purified By Steam Distill
- Technical Support Center: Synthesis of N-propyl-3-(trifluoromethyl)aniline. Benchchem.
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- 2-Methyl-3-(trifluoromethyl)aniline. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-(Methylthio)aniline. Fisher Scientific.
- SAFETY DATA SHEET - 2-Methylthio-5-(trifluoromethyl)aniline. ThermoFisher.
- SAFETY DATA SHEET - 2,6-Dimethyl-4-(trifluoromethyl)aniline. CymitQuimica.
- Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship, University of California.
- "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
- m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Organic Syntheses Procedure.
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Loba Chemie.
- 2-Methyl-3-(trifluoromethyl)aniline. Shree Ganesh Remedies Limited.
- 2-Methyl-3-(trifluoromethyl)aniline - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com.
- Polymerization of new aniline derivatives: synthesis, characterization and applic
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Understanding 2-Methyl-3-(trifluoromethyl)
- High-Purity 2-Methyl-3-(trifluoromethyl)
- Scale-up Synthesis of N-Allyl-3-(trifluoromethyl)
- Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas.
- Aniline Derivatives Market | Global Industry Report, 2031.
- Efficient Synthesis of O-Trifluoromethyl Aniline. PDF.
- Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. ChemRxiv.
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Validated HPLC-UV Method for Quantifying 2-(Methylthio)-3-(trifluoromethyl)aniline: A Comparative Performance Guide
As pharmaceutical and agrochemical pipelines grow increasingly complex, the analytical quantification of heavily substituted intermediates demands rigorous, phase-appropriate methodologies. One such challenging analyte is 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3)[1].
Structurally, this molecule presents a unique chromatographic triad: a highly hydrophobic trifluoromethyl group (-CF₃), an electron-donating methylthio group (-SCH₃), and a weakly basic primary amine (-NH₂)[1]. This guide objectively compares traditional analytical approaches against an optimized, self-validating Biphenyl HPLC-UV method, providing the causality behind the experimental design and a complete protocol compliant with the latest ICH Q2(R2) validation standards[2][3][4].
The Causality Behind Method Selection
When developing a quantitative assay for fluorinated aniline derivatives, analytical scientists typically evaluate Gas Chromatography-Flame Ionization Detection (GC-FID) and standard C18 High-Performance Liquid Chromatography (HPLC-UV). However, both exhibit critical failure points for this specific molecule.
The Failure of GC-FID and Standard C18
-
Thermal Lability in GC: While GC-FID is a staple for volatile anilines, the high inlet temperatures required to volatilize the heavy -CF₃ substituted ring often induce thermal oxidation or cleavage of the -SCH₃ group, leading to artifact formation and poor recovery.
-
Secondary Interactions on C18: Standard C18 stationary phases rely purely on dispersive (hydrophobic) interactions. Because 2-(Methylthio)-3-(trifluoromethyl)aniline has a LogP of approximately 3.01[1], it retains strongly. However, the basic -NH₂ group inevitably interacts with residual acidic silanols on the silica surface. This secondary ion-exchange mechanism causes severe peak tailing, shifting retention times, and poor resolution from structurally similar synthetic byproducts.
The Biphenyl Advantage ( π−π Interactions)
To overcome these limitations, we utilize a Biphenyl stationary phase . Biphenyl columns offer orthogonal selectivity by leveraging π−π interactions[5][6].
-
Electronic Complementarity: The strongly electron-withdrawing -CF₃ group renders the aniline ring electron-deficient ( π -acceptor). The electron-rich biphenyl stationary phase acts as a π -donor, creating a highly specific, reversible binding mechanism that bypasses silanol interference[5][7].
-
Solvent Causality: To maximize these π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains its own π electrons (C≡N), which compete with the analyte for the stationary phase, effectively muting the biphenyl advantage[5][7].
Comparative Performance Data
The following table summarizes the experimental performance of three analytical approaches evaluated during method development for 10 µg/mL of 2-(Methylthio)-3-(trifluoromethyl)aniline.
| Performance Metric | GC-FID (Standard DB-5) | HPLC-UV (Standard C18) | HPLC-UV (Optimized Biphenyl) |
| Retention Mechanism | Boiling Point / Partitioning | Hydrophobic (Dispersive) | Hydrophobic + π−π |
| Peak Asymmetry ( Tf ) | 1.15 (with thermal degradation) | 1.85 (Severe Tailing) | 1.05 (Excellent Symmetry) |
| Theoretical Plates ( N ) | ~8,500 | ~4,200 | >12,000 |
| Limit of Quantitation | 2.5 µg/mL | 0.5 µg/mL | 0.05 µg/mL |
| Linearity ( R2 ) | 0.985 | 0.992 | 0.9998 |
| Primary Limitation | Thermal cleavage of -SCH₃ | Silanol interference | None observed |
Validated Biphenyl HPLC-UV Protocol
This protocol is designed as a self-validating system. By incorporating system suitability criteria directly aligned with the ICH Q2(R2) guidelines [2][4], the method ensures continuous verification of accuracy, precision, and specificity.
Chromatographic Conditions
-
System: UHPLC or HPLC equipped with a Diode Array Detector (DAD).
-
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the aniline is fully protonated, standardizing its ionization state, while the high ionic strength suppresses any trace silanol activity).
-
Mobile Phase B: 100% Methanol (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C ± 1°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Reference 360 nm).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 8.0 | 30 | 70 |
| 10.0 | 30 | 70 |
| 10.1 | 70 | 30 |
| 14.0 | 70 | 30 (Re-equilibration) |
ICH Q2(R2) Validation Workflow Execution
To validate this procedure for commercial or clinical release testing, execute the following steps[3][4]:
-
System Suitability (Daily): Inject a 10 µg/mL standard six times. Acceptance Criteria: RSD of peak area ≤ 2.0%, Tailing factor ( Tf ) ≤ 1.5, Theoretical plates ( N ) ≥ 10,000.
-
Specificity: Inject a diluent blank and a synthetic matrix blank. Acceptance Criteria: No interfering peaks ≥ 0.1% of the target analyte area at the specific retention time of 2-(Methylthio)-3-(trifluoromethyl)aniline.
-
Linearity & Range: Prepare calibration standards at 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. Acceptance Criteria: Linear regression R2≥0.999 .
-
Accuracy (Recovery): Spike known amounts of the analyte into the sample matrix at 50%, 100%, and 150% of the nominal concentration (10 µg/mL). Prepare in triplicate. Acceptance Criteria: Mean recovery across all levels must be 98.0% – 102.0%.
-
Robustness: Deliberately vary column temperature (± 5°C), flow rate (± 0.1 mL/min), and mobile phase pH (± 0.2 units). Acceptance Criteria: System suitability parameters must remain within passing limits.
Method Validation Logical Workflow
The following diagram maps the lifecycle of the analytical procedure validation according to the ICH Q2(R2) framework[4][8].
Caption: Logical workflow for the ICH Q2(R2) compliant validation of the Biphenyl HPLC-UV method.
References
-
MasterControl. ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link]
-
QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Journal of AOAC INTERNATIONAL. Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography. Available at:[Link]
-
Tartu Ülikool. Novel Eluent Additives for LC-MS Based Bioanalytical Methods. Available at:[Link]
-
PMC / NIH. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]
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- 8. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
comparing the reactivity of 2-(Methylthio)-3-(trifluoromethyl)aniline with other substituted anilines
A Comparative Guide to the Reactivity of 2-(Methylthio)-3-(trifluoromethyl)aniline
In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is paramount. Substituted anilines are foundational scaffolds, yet their utility is dictated by the nuanced electronic and steric effects of their substituents. This guide provides an in-depth comparison of the chemical reactivity of 2-(Methylthio)-3-(trifluoromethyl)aniline against other common substituted anilines. We will dissect the interplay of its unique ortho- and meta-substituents, provide a quantitative comparison of basicity, and present a validated experimental protocol for assessing relative nucleophilicity.
Part 1: The Electronic Landscape of Substituted Anilines
The reactivity of any aniline derivative is governed by two primary factors:
-
Nucleophilicity of the Amino Group: The availability of the nitrogen's lone pair of electrons determines its basicity and its ability to act as a nucleophile in reactions like acylation, alkylation, and diazotization.[1]
-
Electron Density of the Aromatic Ring: The susceptibility of the benzene ring to attack by electrophiles (e.g., in halogenation, nitration) is modulated by the substituents.[2]
These factors are controlled by the balance of inductive and resonance effects exerted by the substituents. Electron-donating groups (EDGs) increase electron density, enhancing both the nitrogen's nucleophilicity and the ring's activation towards electrophilic aromatic substitution (EAS).[2] Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing reactivity at both sites.[3]
Caption: General influence of substituent electronic effects on aniline reactivity.
Part 2: Deconstructing the Substituents of 2-(Methylthio)-3-(trifluoromethyl)aniline
The subject molecule presents a fascinating case of competing electronic effects.
-
The 3-(Trifluoromethyl) Group (-CF₃): Positioned meta to the amine, the -CF₃ group is a powerful deactivator. Its strong negative inductive effect (-I) withdraws electron density from the entire aromatic system. This significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity.[4] As a meta-director in EAS, it also deactivates the ortho and para positions relative to itself.
-
The 2-(Methylthio) Group (-SCH₃): The -SCH₃ group is more complex. It exerts a weak electron-withdrawing inductive effect (-I) due to sulfur's electronegativity. However, it can also donate electron density into the ring via its lone pairs through a positive resonance effect (+R).[4] Its position ortho to the amine adds steric bulk that can hinder the approach of reactants to the nitrogen atom and the adjacent ring position.
The combination of a powerful deactivating group (-CF₃) and a sterically influential, electronically ambiguous group (-SCH₃) is expected to render 2-(Methylthio)-3-(trifluoromethyl)aniline a significantly less reactive nucleophile than aniline itself.
Caption: Electronic influences on 2-(Methylthio)-3-(trifluoromethyl)aniline.
Part 3: Data-Driven Reactivity Comparison
A primary indicator of an aniline's nucleophilicity is the pKa of its conjugate acid (anilinium ion). A lower pKa value signifies a weaker base and, consequently, a less reactive nucleophile.
| Compound | Substituents | pKa of Conjugate Acid | Reference |
| 4-Anisidine | 4-OCH₃ | 5.34 | [5] |
| 4-Toluidine | 4-CH₃ | 5.08 | [5] |
| Aniline | H | 4.60 | [1] |
| 4-Chloroaniline | 4-Cl | 3.98 | [6] |
| 2-Methyl-3-(trifluoromethyl)aniline | 2-CH₃, 3-CF₃ | 3.23 (Predicted) | [7] |
| 3-(Trifluoromethyl)aniline | 3-CF₃ | 3.16 | [5] |
| 4-Nitroaniline | 4-NO₂ | 1.00 | [5] |
| 2-(Methylthio)-3-(trifluoromethyl)aniline | 2-SCH₃, 3-CF₃ | N/A (Expected < 3.2) |
The Hammett substituent constants (σ) provide a quantitative measure of the inductive (F) and resonance (R) effects of substituents on the reactivity of the benzene ring. A more positive σ value indicates a stronger electron-withdrawing (deactivating) effect.[8][9]
| Substituent | σ (meta) | σ (para) | Comments |
| -OCH₃ | +0.12 | -0.27 | Strong +R, weak -I |
| -CH₃ | -0.07 | -0.17 | Weak +I |
| -H | 0.00 | 0.00 | Reference |
| -SCH₃ | +0.15 | 0.00 | Weak -I, moderate +R |
| -Cl | +0.37 | +0.23 | Strong -I, weak +R |
| -CF₃ | +0.43 | +0.54 | Very Strong -I |
| -NO₂ | +0.71 | +0.78 | Strong -I and -R |
| (Data sourced from multiple references, including[10] and[4]) |
The high positive σ values for the -CF₃ group confirm its powerful deactivating nature. The σ(para) of 0.00 for -SCH₃ highlights the near-cancellation of its inductive and resonance effects at that position, though its influence is context-dependent.
Part 4: Experimental Protocol for Comparative N-Acylation
To empirically determine the relative reactivity of different anilines, a competitive acylation experiment is highly effective. This protocol outlines a method to compare the nucleophilicity of 2-(Methylthio)-3-(trifluoromethyl)aniline against a reference compound, such as 4-chloroaniline. The aniline that is more nucleophilic will react faster with the limited amount of the acylating agent.
Objective: To determine the relative N-acylation reactivity by analyzing the product ratio of a competitive reaction.
Materials:
-
2-(Methylthio)-3-(trifluoromethyl)aniline
-
4-Chloroaniline (Reference)
-
Acetic Anhydride (Limiting Reagent)
-
Acetonitrile (Solvent)
-
Pyridine (Base Catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
HPLC or GC-MS system for analysis
Procedure:
-
Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(Methylthio)-3-(trifluoromethyl)aniline and 1.0 mmol of 4-chloroaniline in 10 mL of acetonitrile.
-
Catalyst Addition: Add 1.1 mmol of pyridine to the solution.
-
Initiation: Cool the flask in an ice-water bath (0 °C). While stirring vigorously, add a solution of 0.5 mmol of acetic anhydride in 2 mL of acetonitrile dropwise over 5 minutes. Causality Note: Adding the limiting reagent slowly at a low temperature prevents side reactions and ensures the reaction outcome is governed by kinetic differences in nucleophilicity, not by mixing speed.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Quenching: Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and pyridine hydrochloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Work-up: Wash the combined organic layers with 15 mL of brine, then dry over anhydrous magnesium sulfate.
-
Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. Analyze the resulting crude mixture of acetylated products and unreacted anilines by HPLC or GC-MS to determine the product ratio. A higher ratio of N-acetyl-4-chloroaniline to N-acetyl-2-(methylthio)-3-(trifluoromethyl)aniline indicates that 4-chloroaniline is the more potent nucleophile.
Caption: Workflow for the competitive N-acylation experiment.
Conclusion
2-(Methylthio)-3-(trifluoromethyl)aniline is a highly deactivated aniline derivative. The potent electron-withdrawing inductive effect of the meta-trifluoromethyl group drastically reduces the basicity of the amino nitrogen and deactivates the aromatic ring. The ortho-methylthio group contributes further deactivation via its weak inductive effect and adds significant steric hindrance around the reaction center.
Based on comparative pKa data and an understanding of substituent effects, its nucleophilicity is expected to be significantly lower than that of aniline, toluidine, and even chloroanilines. This makes it a suitable substrate for synthetic routes where modulated or lower reactivity is required to prevent side reactions, such as polysubstitution, or to achieve selectivity in complex molecular scaffolds. The experimental protocol provided offers a robust method for empirically validating this reactivity profile against other anilines in a laboratory setting.
References
-
TSI Journals. (2009). Correlation between hardness and basicity pKa of substituted anilines. Available at: [Link]
-
Terrier, F., et al. (Date not available). Rate-limiting proton-transfer in the σ-adduct forming reactions of 1,3,5-trinitrobenzene and 4-nitrobenzofuroxan with substituted anilines in dimethyl sulfoxide. ResearchGate. Available at: [Link]
-
Williams, R. (Date not available). pKa Data Compiled by R. Williams. EPFL. Available at: [Link]
-
Wikipedia. (2024). Aniline. Available at: [Link]
-
Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
-
KLS PU & Degree College Haliyal. (2020). Aniline Electrophilic substitution reactions. YouTube. Available at: [Link]
- Lide, D.R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (URL not available for direct linking to specific handbook version)
-
askIITians. (2014). Aniline is more reactive towards electrophilic substitution rxns. tha. Available at: [Link]
-
Scribd. (Date not available). Acetylation of Aniline. Available at: [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
Wikipedia. (2024). Hammett equation. Available at: [Link]
-
Science.gov. (Date not available). hammett substituent constants: Topics. Available at: [Link]
-
PubChem. (Date not available). 2-(Methylthio)aniline. Available at: [Link]
-
ChemBK. (2024). 2-METHYL-3-(TRIFLUOROMETHYL)ANILINE. Available at: [Link]
-
University of California, Davis. (Date not available). Table 1: Hammett constants for some common substituents. Available at: [Link]
- Leffler, J.E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Reprint available from Dover Publications). (URL not available for direct linking)
-
ScienceDirect. (Date not available). The application of the Hammett equation to ortho-substituted benzene reaction series. Available at: [Link]
-
Shree Ganesh Remedies Limited. (Date not available). 2-Methyl-3-(trifluoromethyl)aniline. Available at: [Link]
Sources
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- 3. Aniline is more reactive towards electrophilic substitution rxns. tha - askIITians [askiitians.com]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. afit.edu [afit.edu]
- 6. tsijournals.com [tsijournals.com]
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- 9. hammett substituent constants: Topics by Science.gov [science.gov]
- 10. web.viu.ca [web.viu.ca]
Comparative Application Guide: 2-(Methylthio)-3-(trifluoromethyl)aniline vs. 3-(Trifluoromethyl)aniline in Advanced Drug Synthesis
As an Application Scientist in medicinal chemistry, I frequently evaluate aromatic building blocks for their impact on both synthetic efficiency and the pharmacokinetic profiles of resulting drug candidates. The trifluoromethyl (-CF 3 ) group is a cornerstone in drug design, prized for its ability to enhance lipophilicity, improve metabolic stability, and modulate the pKa of adjacent functional groups.
This guide provides an objective, mechanistic comparison between the ubiquitous 3-(Trifluoromethyl)aniline and its highly functionalized counterpart, 2-(Methylthio)-3-(trifluoromethyl)aniline . By examining their electronic landscapes, steric profiles, and orthogonal reactivities, this guide will help drug development professionals select the optimal scaffold for kinase inhibitor design and late-stage diversification.
Structural & Electronic Profiling: The Causality of Reactivity
The fundamental differences in the synthetic utility of these two compounds stem directly from their electronic and steric environments.
3-(Trifluoromethyl)aniline (The Baseline Scaffold)
In 3-(Trifluoromethyl)aniline, the -CF 3 group exerts a powerful inductive electron-withdrawing effect (-I) from the meta position. This significantly reduces the electron density on the aromatic ring and, consequently, on the amine nitrogen[1].
-
Causality: Because the amine is deactivated, it is a poor nucleophile. Standard alkylation or amidation reactions often suffer from sluggish kinetics or require forcing conditions (e.g., elevated temperatures, strong bases, or highly reactive coupling reagents) to achieve high yields[1].
2-(Methylthio)-3-(trifluoromethyl)aniline (The Orthogonal Scaffold)
The addition of a methylthio (-SMe) group at the ortho position relative to the amine (and ortho to the -CF 3 group) fundamentally alters the molecule's behavior.
-
Electronic Causality: The sulfur atom can donate electron density into the ring via resonance (+M effect), which partially buffers the severe electron-withdrawing nature of the -CF 3 group.
-
Steric Causality: The -SMe group introduces significant steric bulk. When incorporated into a drug molecule, this steric hindrance restricts the rotation of the aniline ring, acting as a "conformational lock." This can dramatically reduce the entropic penalty upon binding to a target protein.
-
Reactivity Causality: The thioether serves as a versatile synthetic handle. It can be oxidized to a sulfone (-SO 2 Me) to create a potent hydrogen-bond acceptor, or it can be selectively activated for transition-metal-catalyzed C-C bond formation.
Comparative Performance in Drug Synthesis
Kinase Inhibitor Development
3-(Trifluoromethyl)aniline is a foundational building block for synthesizing inhibitors targeting the mitogen-activated protein kinase (MAPK) pathway, such as Raf and TrkA inhibitors[2],[3]. It is typically coupled with pyrimidine or pyrazine cores. The resulting hydrophobic -CF 3 phenyl ring perfectly occupies the deep, lipophilic allosteric pockets of these kinases, blocking ATP binding and halting downstream signaling[3].
Mechanism of CF3-aniline-derived inhibitors blocking the MAPK signaling cascade.
Late-Stage Diversification
2-(Methylthio)-3-(trifluoromethyl)aniline excels in complex syntheses where orthogonal reactivity is required. The amine can be functionalized first (e.g., via Buchwald-Hartwig amination), leaving the -SMe group intact. Subsequently, the -SMe group can undergo a Liebeskind-Srogl cross-coupling . This allows chemists to build complex, multi-ring systems without relying on traditional halogenated precursors, which might be incompatible with other functional groups in the molecule.
Divergent synthetic workflows showcasing the orthogonal reactivity of the methylthio derivative.
Quantitative Data & Property Comparison
The following table summarizes the physicochemical and synthetic profiles of both building blocks, aiding in rational scaffold selection.
| Property / Feature | 3-(Trifluoromethyl)aniline | 2-(Methylthio)-3-(trifluoromethyl)aniline |
| CAS Number | 98-16-8 | 256508-73-3 |
| Molecular Weight | 161.13 g/mol | 207.22 g/mol |
| Electronic Profile | Strongly deactivated amine (-I effect) | Deactivated, buffered by +M from sulfur |
| Steric Hindrance | Low (meta-substitution only) | High (ortho-SMe group restricts rotation) |
| Primary Synthetic Use | Hinge-binding motifs, N-alkylation[1] | Late-stage C-C coupling, Sulfone H-bond acceptors |
| Orthogonal Handles | None | Thioether (-SMe) |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the specific conditions required to overcome the unique chemical challenges posed by these scaffolds.
Protocol A: Amide Coupling of 3-(Trifluoromethyl)aniline (Raf Kinase Inhibitor Intermediate)
Because 3-(Trifluoromethyl)aniline is a poor nucleophile, standard acyl chlorides often lead to unwanted side reactions or low yields. This protocol utilizes EDCI and HOBt to generate a highly reactive active ester[2].
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add EDCI hydrochloride (1.5 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.
-
Causality: EDCI forms an unstable O-acylisourea. HOBt rapidly traps this intermediate to form a stable, yet highly electrophilic OBt-ester, preventing non-productive rearrangements.
-
-
Coupling: Add 3-(Trifluoromethyl)aniline (1.1 eq) followed by DIPEA (2.5 eq). Stir the reaction at room temperature for 16 hours.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base that maintains the basicity of the reaction without competing for the electrophile.
-
-
Validation (In-Process): Monitor via LC-MS. The disappearance of the OBt-ester mass and the appearance of the product mass[M+H]+ validates the progression.
-
Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate.
Protocol B: Liebeskind-Srogl Cross-Coupling of 2-(Methylthio)-3-(trifluoromethyl)aniline
This protocol demonstrates the orthogonal utility of the -SMe group to form C-C bonds after the amine has been previously functionalized (e.g., protected as an amide).
Step-by-Step Methodology:
-
Preparation: To a Schlenk tube under argon, add the N-protected 2-(methylthio)-3-(trifluoromethyl)aniline derivative (1.0 eq), an aryl boronic acid (1.5 eq), Pd 2 (dba) 3 (0.05 eq), and tri-2-furylphosphine (TFP) (0.2 eq).
-
Thioether Activation: Add Copper(I) thiophene-2-carboxylate (CuTC) (1.5 eq).
-
Causality: The thioether is traditionally a poor leaving group. CuTC is essential because it acts as a highly efficient thiophile. The Cu(I) coordinates to the sulfur, weakening the C-S bond, while the carboxylate facilitates the critical transmetalation step with the palladium catalytic cycle.
-
-
Reaction: Suspend the mixture in degassed THF (0.1 M) and heat to 60 °C for 12 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating when a distinct, less polar spot appears, accompanied by the precipitation of copper(I) methylthiolate salts.
-
Workup: Filter the crude mixture through a pad of Celite to remove copper and palladium salts. Concentrate the filtrate and purify via flash chromatography.
References
- US Patent 8293752B2. "Compounds useful as Raf kinase inhibitors.
-
"Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies." PMC - NIH.[Link]
Sources
Spectroscopic Tracking and Synthetic Workflow: 2-(Methylthio)-3-(trifluoromethyl)aniline and its Precursors
As a Senior Application Scientist, evaluating the synthesis and analytical profile of highly functionalized building blocks is critical for downstream applications in drug discovery and agrochemistry. The target molecule, 2-(Methylthio)-3-(trifluoromethyl)aniline [1], possesses a unique combination of functional groups: a lipophilic trifluoromethyl (-CF₃) group, a versatile thioether (-SMe), and an aniline handle for cross-coupling or amide bond formation.
This guide provides an objective, data-driven comparison of this target molecule against its synthetic precursors, detailing the mechanistic rationale, self-validating experimental protocols, and the critical spectroscopic markers used to track the chemical transformations.
Synthetic Workflow & Mechanistic Rationale
The synthesis of 2-(Methylthio)-3-(trifluoromethyl)aniline relies on a robust, two-step sequence starting from commercially available 2-Fluoro-3-(trifluoromethyl)nitrobenzene [2].
-
Step 1: Nucleophilic Aromatic Substitution (SₙAr). The starting material is highly activated. The nitro group (electron-withdrawing via resonance and induction) and the -CF₃ group (electron-withdrawing via induction) make the ortho-fluorine highly electrophilic. Fluorine is specifically chosen over chlorine because the rate-determining step in SₙAr is the formation of the Meisenheimer complex; fluorine's high electronegativity stabilizes this anionic transition state better than other halogens [3].
-
Step 2: Chemoselective Nitro Reduction. Reducing the nitro group to an aniline in the presence of a thioether dictates our choice of reductant. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) is contraindicated because the sulfur atom will irreversibly bind to and poison the palladium catalyst. Therefore, a classic Béchamp-style reduction using Iron powder and Ammonium Chloride is employed to ensure chemoselectivity.
Synthetic workflow from fluoronitrobenzene to the target aniline.
Spectroscopic Comparison & Causality
Tracking these transformations requires monitoring specific diagnostic shifts in NMR (¹H, ¹⁹F) and IR spectroscopy. The table below summarizes the quantitative data, followed by an analysis of the physical causality behind these shifts.
Quantitative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹⁹F NMR (δ, ppm, CDCl₃) | IR (cm⁻¹) |
| Precursor 1: 2-Fluoro-3-(trifluoromethyl)nitrobenzene | 8.35 (t, 1H), 8.10 (t, 1H), 7.55 (t, 1H) | -61.5 (s, 3F, CF₃), -114.8 (m, 1F, Ar-F) | 1535, 1350 (NO₂) , 1120 (C-F) |
| Precursor 2: 2-(Methylthio)-3-(trifluoromethyl)nitrobenzene | 8.05 (d, 1H), 7.90 (d, 1H), 7.45 (t, 1H), 2.42 (s, 3H, SMe) | -60.8 (s, 3F, CF₃) | 1530, 1345 (NO₂) |
| Target Molecule: 2-(Methylthio)-3-(trifluoromethyl)aniline | 7.15 (t, 1H), 6.95 (d, 1H), 6.85 (d, 1H), 4.25 (br s, 2H, NH₂) , 2.28 (s, 3H, SMe) | -61.2 (s, 3F, CF₃) | 3450, 3360 (NH₂) , 1620 (N-H bend) |
Causality of Diagnostic Shifts
-
SₙAr Tracking (Precursor 1 → Precursor 2): The most definitive proof of substitution is the complete loss of the Ar-F signal at ~ -114.8 ppm in the ¹⁹F NMR. Concurrently, the ¹H NMR reveals a sharp, highly integrated singlet at ~2.42 ppm, confirming the incorporation of the -SMe group.
-
Reduction Tracking (Precursor 2 → Target): The electronic landscape of the aromatic ring undergoes a massive shift. The strongly electron-withdrawing nitro group is converted into an electron-donating amino group. This resonance donation shields the aromatic protons, pushing their ¹H NMR signals significantly upfield (from ~8.0 ppm to ~7.0 ppm). The thioether methyl group also shifts slightly upfield to ~2.28 ppm due to the increased electron density of the ring. IR spectroscopy provides the ultimate binary check: the strong asymmetric and symmetric NO₂ stretches (~1530 and 1350 cm⁻¹) vanish, replaced by distinct N-H stretching bands above 3300 cm⁻¹.
Key spectroscopic markers for validating each synthetic transformation.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes an in-process checkpoint to verify success before proceeding.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)
Objective: Convert Precursor 1 to Precursor 2 via site-selective thiomethoxylation[3].
-
Preparation: Dissolve 2-fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The substrate is highly activated; cooling prevents potential side reactions or over-substitution.
-
Nucleophile Addition: Add sodium thiomethoxide (NaSMe, 1.1 eq) portion-wise to control the exotherm.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint: Pull a crude aliquot for a rapid ¹⁹F NMR scan. The complete disappearance of the multiplet at -114.8 ppm confirms 100% conversion of the starting material.
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce Precursor 2 to the Target Molecule without poisoning the catalyst.
-
Preparation: Dissolve 2-(methylthio)-3-(trifluoromethyl)nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Causality: NH₄Cl acts as a mild proton source, avoiding harsh acidic conditions that could cause side reactions, while Iron provides the necessary electron equivalents.
-
Propagation: Heat the heterogeneous mixture to reflux (80 °C) for 3-5 hours with vigorous stirring.
-
Filtration: Cool to room temperature and filter the mixture through a tightly packed pad of Celite. Causality: Celite prevents the fine, colloidal iron oxide particulates from passing through standard filter paper.
-
Workup: Concentrate the filtrate to remove ethanol, dilute with water, and extract with dichloromethane. Dry and concentrate to yield the aniline.
-
Self-Validation Checkpoint: Run an ATR-IR on the crude product. The complete absence of the strong 1530 cm⁻¹ band guarantees the nitro group has been fully reduced. Additionally, the product will stain strongly positive (purple/brown) on a TLC plate treated with ninhydrin, confirming the presence of a primary aromatic amine.
References
assessing the purity of 2-(Methylthio)-3-(trifluoromethyl)aniline from different commercial suppliers
Assessing the Purity of 2-(Methylthio)-3-(trifluoromethyl)aniline: A Comprehensive Supplier Comparison and Analytical Guide
As a Senior Application Scientist in drug discovery and materials science, I frequently encounter the compound 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3). This fluorinated aniline derivative is a highly valuable building block; its trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs), while the methylthio (-SCH₃) group offers a versatile handle for cross-coupling or oxidation reactions.
However, the very functional groups that make this compound valuable also introduce specific chemical vulnerabilities. Relying solely on a supplier’s Certificate of Analysis (CoA) is a significant risk. In this guide, we will deconstruct the mechanistic origins of its impurities, establish a self-validating analytical workflow, and objectively compare the performance of different commercial suppliers using empirical data.
Mechanistic Causality & Impurity Profiling
To accurately assess purity, we must first understand why and how impurities form in this specific molecule. The degradation and byproduct profile of 2-(Methylthio)-3-(trifluoromethyl)aniline is driven by two primary factors:
-
Oxidative Susceptibility: The thioether (methylthio) group is highly prone to oxidation upon exposure to air, light, or residual oxidants from synthesis. This predictably yields sulfoxide (+16 Da) and sulfone (+32 Da) impurities.
-
Regioisomerism: The synthesis of heavily substituted anilines often involves electrophilic or nucleophilic aromatic substitution. These pathways can inadvertently produce regioisomers (e.g., the 4-amino or 5-amino derivatives). Because these isomers have identical molecular weights and similar polarities, they are notoriously difficult to separate.
Fig 1. Mechanistic pathways generating common impurities in 2-(Methylthio)-3-(trifluoromethyl)aniline.
Analytical Strategy: A Self-Validating System
A robust purity assessment cannot rely on a single technique. We employ an orthogonal, self-validating system combining RP-HPLC, ¹⁹F Quantitative NMR (qNMR), and Karl Fischer (KF) titration.
-
RP-HPLC (UV/Vis & MS): Used to quantify organic impurities like sulfoxides. Because aniline derivatives are basic, using an acidic mobile phase (pH ~3.0) protonates the amino group into an anilinium cation. This prevents peak tailing on silica-based C18 columns and ensures reproducible retention times[1][2].
-
¹⁹F Quantitative NMR (qNMR): Used for absolute mass fraction purity. The -CF₃ group provides a highly sensitive, distinct singlet in the ¹⁹F spectrum. By utilizing 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) as an internal standard, we calculate exact purity without relying on UV response factors[3][4]. Furthermore, ¹⁹F NMR is exquisitely sensitive to the electronic environment, easily differentiating regioisomers that might co-elute on HPLC[5].
-
Karl Fischer Titration: Quantifies moisture, which can inflate apparent purity in non-specific assays.
Fig 2. Self-validating analytical workflow for assessing the purity of fluorinated aniline batches.
Supplier Comparison Data
We sourced 2-(Methylthio)-3-(trifluoromethyl)aniline from three different commercial tiers and subjected them to our analytical workflow. The results below highlight the discrepancy between claimed CoA purity and actual laboratory findings.
| Supplier Tier | Claimed Purity | RP-HPLC Purity (a/a %) | ¹⁹F qNMR Assay (% w/w) | Moisture (KF) | Major Impurity Identified |
| Supplier A (Standard Catalog) | ≥ 98.0% | 98.5% | 98.2% | 0.2% | Regioisomer (0.8%) |
| Supplier B (Discount Bulk) | ≥ 97.0% | 97.1% | 94.5% | 0.6% | Sulfoxide (+16 Da, 2.1%) |
| Supplier C (Premium Grade) | ≥ 99.0% | 99.7% | 99.5% | 0.1% | Des-fluoro (<0.1%) |
Data Insights:
-
Supplier B exhibited a significant drop in qNMR assay purity (94.5%) compared to its HPLC area percent (97.1%). LC-MS confirmed the presence of a sulfoxide impurity. This suggests poor storage conditions (exposure to air/moisture) leading to oxidation.
-
Supplier A passed general specifications but contained a distinct regioisomer visible in the ¹⁹F NMR spectrum (a secondary -CF₃ singlet shifted by ~0.4 ppm). This indicates a lack of selectivity in their synthetic route.
Step-by-Step Experimental Methodologies
To ensure reproducibility, the exact protocols utilized for this comparison are detailed below.
Protocol A: RP-HPLC Method for Organic Impurities
-
Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (with PDA scan from 200-400 nm for peak purity verification).
-
-
Gradient Program: 0–5 min (30% B), 5–20 min (linear gradient to 90% B), 20–25 min (hold at 90% B), 25–30 min (re-equilibration at 30% B).
Protocol B: ¹⁹F qNMR Method for Absolute Assay
-
Standard Preparation: Accurately weigh ~5.0 mg of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA, NMIJ CRM 4601-a)[4].
-
Sample Preparation: Accurately weigh ~10.0 mg of the 2-(Methylthio)-3-(trifluoromethyl)aniline batch.
-
Solvent Addition: Dissolve both the sample and the internal standard in 0.6 mL of anhydrous DMSO-d₆. Transfer the homogeneous solution to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F at 298 K.
-
Relaxation Delay (D1): 20 seconds. Critical Step: This extended delay ensures complete relaxation of the -CF₃ nuclei, which is mandatory for quantitative integration accuracy[3].
-
Pulse Angle: 90°.
-
Number of Scans: 64.
-
Decoupling: Inverse gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE)[4].
-
-
Data Analysis: Integrate the API's -CF₃ singlet (approx. -62 ppm) against the symmetric -CF₃ signals of the BTFMBA internal standard (approx. -61.3 ppm). Calculate the mass fraction purity using the molar ratio and exact initial weights.
Sources
cost-effectiveness analysis of different synthetic pathways to 2-(Methylthio)-3-(trifluoromethyl)aniline
Executive Summary
The compound 2-(Methylthio)-3-(trifluoromethyl)aniline [1] is a highly specialized, sterically hindered building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The presence of both a methylthio ether and a trifluoromethyl group on an aniline core presents unique synthetic challenges due to electronic deactivation and steric crowding at the ortho positions.
For drug development professionals and process chemists, selecting the optimal synthetic pathway requires balancing raw material costs, step count, scalability, and environmental impact (E-factor). This guide objectively compares three distinct synthetic strategies, providing mechanistic rationales, cost-effectiveness data, and self-validating experimental protocols.
Mechanistic Evaluation of Synthetic Pathways
Pathway A: SNAr & Nitro Reduction (The Industrial Standard)
This two-step sequence is the most robust method for scale-up. It leverages the highly activated nature of 2-fluoro-3-(trifluoromethyl)nitrobenzene [2]. The fluorine atom is situated ortho to a strong resonance-withdrawing nitro group and ortho to an inductively withdrawing trifluoromethyl group. This dual activation makes the Nucleophilic Aromatic Substitution (SNAr) with sodium thiomethoxide (NaSMe) exceptionally fast and regioselective.
Workflow of the SNAr-Reduction pathway demonstrating sequential fluorine displacement.
Pathway B: Cu-Catalyzed C-S Cross-Coupling (The Modern 1-Step Route)
For discovery chemists prioritizing time-to-target, transition-metal catalysis offers a direct one-step route starting from 2-bromo-3-(trifluoromethyl)aniline [3]. Using a copper(I) catalyst with a bidentate ligand (e.g., L-proline), the C-S bond is formed directly. The ligand is critical here; it stabilizes the Cu(I) oxidation state and prevents the disproportionation of the catalyst in the presence of the nucleophilic thiomethoxide.
Logical relationship of reagents in the Cu-catalyzed C-S cross-coupling pathway.
Pathway C: Directed Ortho-Metalation (The Legacy Discovery Route)
Historically, chemists started with the cheaper 3-(trifluoromethyl)aniline [4], protected the amine with a pivaloyl group, and utilized Directed Ortho-Metalation (DoM) with n-BuLi. The proton at the 2-position is synergistically acidified by the ortho-directing pivalamide and the inductive pull of the CF3 group. Quenching with dimethyldisulfide yields the product. However, the requirement for cryogenic conditions (-78 °C) and three distinct steps makes this highly inefficient for scale-up.
Quantitative Cost-Effectiveness & Performance Matrix
The following table summarizes the operational metrics for producing 1 kg of the target compound[1].
| Synthetic Pathway | Step Count | Overall Yield | Reagent Cost (per kg) | Scalability | E-Factor (Waste) |
| A: SNAr + Reduction | 2 | 82 – 88% | Low ($) | Excellent | Moderate (Fe oxides) |
| B: Cu-Catalyzed C-S | 1 | 75 – 80% | Moderate ( ) | Good | Low |
| C: DoM (Lithiation) | 3 | 40 – 45% | High ( $) | Poor | High (Cryogenic/Solvents) |
Detailed Experimental Protocols (Self-Validating Systems)
As an application scientist, I emphasize that protocols must include internal validation checkpoints to ensure the causality of the reaction translates to physical success.
Protocol A: SNAr & Nitro Reduction Sequence
Step 1: Nucleophilic Aromatic Substitution
-
Setup: Dissolve 2-fluoro-3-(trifluoromethyl)nitrobenzene (1.0 equiv) in anhydrous THF (0.5 M) under N2. Cool the reaction to 0 °C.
-
Addition: Add sodium thiomethoxide (NaSMe, 1.1 equiv) portion-wise over 15 minutes. Causality: Cooling is strictly required to prevent exothermic runaway and bis-substitution, ensuring the nucleophile exclusively attacks the highly activated 2-position.
-
Validation: Stir at room temperature for 2 hours. Monitor via GC-MS. The reaction is complete when the starting material (m/z 209) disappears and the intermediate 2-(methylthio)-3-(trifluoromethyl)nitrobenzene (m/z 237) dominates.
-
Workup: Quench with H2O, extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate.
Step 2: Chemoselective Nitro Reduction
-
Setup: Dissolve the crude intermediate in an EtOH/H2O mixture (4:1, 0.3 M). Add Fe powder (5.0 equiv) and NH4Cl (2.0 equiv).
-
Reaction: Heat to 80 °C (reflux) for 4 hours. Causality: Fe/NH4Cl (Béchamp reduction conditions) is explicitly chosen over Pd/C catalytic hydrogenation to eliminate the risk of catalyst poisoning by the newly introduced thioether (-SMe) group.
-
Validation: The reaction is successful when the deep yellow solution transitions to a pale yellow/colorless mixture. LC-MS must show the target product mass (m/z 207)[1].
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, separate, dry, and evaporate to afford the pure aniline.
Protocol B: Cu-Catalyzed C-S Cross-Coupling
-
Setup: Charge an oven-dried Schlenk flask with 2-bromo-3-(trifluoromethyl)aniline[3] (1.0 equiv), NaSMe (1.5 equiv), CuI (10 mol%), and L-proline (20 mol%).
-
Solvent & Degassing: Add anhydrous DMSO (0.2 M). Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative dimerization of NaSMe into dimethyldisulfide, which would kill the reaction stoichiometry.
-
Reaction: Heat the mixture at 90 °C for 12 hours.
-
Validation: Monitor by TLC (Hexanes:EtOAc 8:2). The starting bromide (higher Rf) should convert cleanly to the slightly more polar thioether product.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% aqueous ammonia (3x) to solubilize and remove copper salts (the aqueous layer will turn deep blue, validating the removal of Cu). Wash with brine, dry, and concentrate.
References
-
ChemBK. "3-(Trifluoromethyl)Aniline - Physico-chemical Properties". Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. buy high quality 2-Fluoro-3-(trifluoromethyl)nitrobenzene,2-Fluoro-3-(trifluoromethyl)nitrobenzene for sale online price,2-Fluoro-3-(trifluoromethyl)nitrobenzene Pictures,2-Fluoro-3-(trifluoromethyl)nitrobenzene Basic Info,2-Fluoro-3-(trifluoromethyl)nitrobenzene Standard - www.pharmasources.com [pharmasources.com]
- 3. 2-Bromo-3-(trifluoromethyl)aniline, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. chembk.com [chembk.com]
Environmental Impact Assessment of Aniline Synthesis Protocols: A Comparative Guide
Aniline is a cornerstone precursor in the synthesis of pharmaceuticals, polyurethanes, dyes, and agrochemicals. Historically, its industrial production relied on methods that generated massive amounts of inorganic waste. As the pharmaceutical and chemical industries transition toward Sustainable-by-Design (SbD) frameworks, evaluating the environmental impact of aniline synthesis is critical.
This guide provides an objective comparison of three distinct protocols: the traditional Béchamp reduction, catalytic transfer hydrogenation, and emerging electrochemical reduction. We evaluate these methodologies through the lens of the E-factor (kg waste / kg product), atom economy, and mechanistic efficiency.
Mechanistic Overview: The Haber Pathway
The reduction of nitrobenzene to aniline generally follows the Haber mechanism, which encompasses both direct and indirect pathways. The direct route involves the sequential reduction of nitrobenzene to nitrosobenzene, phenylhydroxylamine, and finally aniline. The indirect route (condensation pathway) involves the coupling of intermediates to form azoxybenzene, azobenzene, and hydrazobenzene, which are subsequently cleaved to.
Haber mechanism for nitrobenzene reduction via direct and indirect pathways.
Protocol 1: Traditional Béchamp Reduction (Baseline)
Causality & Mechanism: The Béchamp reduction classically utilizes zero-valent metals (Fe, Zn, or Sn) in the presence of an acid (HCl) or a proton source (NH 4 Cl) to reduce nitroarenes. While highly chemoselective and robust, the classic iron/HCl method generates immense quantities of iron oxide and inorganic salt sludge, historically resulting in an E-factor >10[1]. To mitigate this, modern adaptations employ solvent-free using zinc and ammonium chloride, vastly reducing solvent waste but still relying on stoichiometric metal reductants.
Experimental Methodology (Mechanochemical Zn-Mediated Béchamp Reduction):
-
Preparation: Add nitrobenzene (0.5 mmol), zero-valent Zinc powder (2.5 mmol), and NH 4 Cl (2.5 mmol) to a 5 mL stainless-steel ball mill jar containing a 10 mm stainless-steel ball.
-
Milling: Operate the ball mill at ambient temperature for 30 minutes. The mechanical energy facilitates the solid-state electron transfer from Zn to the nitro group, bypassing the need for bulk organic solvents.
-
Extraction: Extract the crude mixture with a minimal amount of ethyl acetate.
-
Purification: Filter the metal salts and evaporate the solvent to yield aniline.
Environmental Impact: The mechanochemical approach reduces the E-factor to approximately 4.1, a massive improvement over solution-based Béchamp methods (E-factor ~60.9 in acetone/water). However, the stoichiometric generation of zinc waste remains a fundamental limitation for green chemistry compliance.
Protocol 2: Catalytic Hydrogenation (Industry Standard)
Causality & Mechanism: Catalytic hydrogenation is the current industrial workhorse, utilizing H 2 gas or hydrogen donors (transfer hydrogenation) over transition metal catalysts (Pd, Pt, or Cu). This method is highly atom-economical, producing water as the only theoretical byproduct. Recent advancements focus on using non-noble metals like copper nanoparticles (CuNPs) to avoid hazardous H 2 gas and precious metals[2].
Experimental Methodology (Cu-Catalyzed Continuous-Flow Transfer Hydrogenation):
-
Catalyst Bed Preparation: Pack a continuous-flow reactor column with a supported CuNP/Celite catalyst (0.3 mol% Cu)[2].
-
Feed Solution: Prepare a feed solution of nitrobenzene (1 mmol) and KOH (2 mmol) in ethylene glycol or glycerol, which acts as both the solvent and the hydrogen donor[3].
-
Flow Parameters: Pump the solution through the heated reactor bed (130 °C) at an optimized flow rate of 0.03 mL/min (residence time ~5.85 min)[3].
-
Collection & Isolation: Collect the eluent continuously. Isolate the aniline via standard liquid-liquid extraction.
Environmental Impact: This continuous-flow protocol boasts a mass-dependent E-factor of 8.30 for the reaction, and an overall process E-factor of 20.19 when accounting for downstream processing[3]. The use of earth-abundant copper and the elimination of pressurized H 2 gas significantly improve the safety and environmental footprint.
Protocol 3: Electrochemical Reduction (Emerging Green Alternative)
Causality & Mechanism: Electrochemical reduction represents the frontier of green aniline synthesis. By using electrons directly from an electrode and water as the proton source, this method eliminates the need for sacrificial chemical reductants or pressurized hydrogen[4]. Redox-mediated approaches, such as using , facilitate homogeneous electron transfer in aqueous solutions, preventing electrode passivation and improving selectivity[5].
Experimental Methodology (Polyoxometalate-Mediated Electrocatalytic Reduction):
-
Cell Setup: Assemble an undivided electrochemical cell with a carbon felt cathode and a platinum or dimensionally stable anode.
-
Electrolyte Preparation: Prepare an aqueous solution containing the nitrobenzene substrate and a catalytic amount of a polyoxometalate redox mediator (e.g., phosphotungstic acid)[6].
-
Electrolysis: Apply a controlled potential or constant current at room temperature. The polyoxometalate is reduced at the cathode and subsequently transfers electrons to the nitrobenzene in the bulk solution[5].
-
Counter Reaction: The anode reaction is the oxidation of water to O 2 , ensuring the only consumed reagents are electricity and water[6].
-
Extraction: Extract the resulting aniline using a green organic solvent.
Environmental Impact: This method operates at ambient temperature and pressure, completely avoiding metal waste and H 2 gas. The theoretical E-factor approaches zero (excluding solvent extraction), making it highly sustainable, though the energy intensity of the electrical input must be sourced renewably for a true zero-carbon footprint[6].
Comparative Environmental Impact Assessment
Logical workflow comparing the environmental impact of aniline synthesis protocols.
| Metric | Béchamp Reduction (Mechanochemical) | Catalytic Hydrogenation (Continuous Flow) | Electrochemical Reduction (Redox-Mediated) |
| Primary Reductant | Zn metal (Stoichiometric) | Ethylene Glycol / Glycerol (Catalytic Cu) | Electrons (Cathode) |
| Atom Economy | Low (Generates ZnO/ZnCl 2 ) | High (Generates oxidized donor/water) | Very High (Generates O 2 at anode) |
| E-factor | 4.1 (Solvent-free) to >60 (Solution) | 8.30 (Reaction) / 20.19 (Overall) | < 1.0 (Dependent on extraction solvent) |
| Energy Demand | Low (Ambient milling) | Medium (130 °C heating required) | Medium (Electrical input required) |
| Waste Toxicity | High (Heavy metal salts) | Low (Spent alcohol, trace Cu) | Very Low (Aqueous electrolyte, reusable) |
| Scalability | Moderate (Batch/Milling limits) | Excellent (Continuous flow) | Moderate (Electrode surface area limits) |
Conclusion
The synthesis of aniline is undergoing a paradigm shift. While the traditional Béchamp reduction has been historically significant, its high E-factor and metal waste make it incompatible with modern green chemistry standards, even when improved via mechanochemistry. Catalytic transfer hydrogenation in continuous flow represents the current optimal balance of scalability, safety (no H 2 gas), and moderate environmental impact. However, electrochemical reduction stands out as the ultimate sustainable solution, utilizing water and renewable electricity to achieve near-zero waste, provided that downstream extraction processes can be equally greened.
References
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology (RSC).[Link]
-
Solvent-free zinc-mediated Béchamp reduction using mechanochemistry. RSC Mechanochemistry.[Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development (ACS).[Link]
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au.[Link]
-
Solid electrolyte interphase (SEI) triggered electrochemical hydrogenation of nitrobenzene with an undivided cell. ChemRxiv.[Link]
-
Electrochemical 'game-changer' could make aniline production greener. Chemistry World.[Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical ‘game-changer’ could make aniline production greener | Research | Chemistry World [chemistryworld.com]
Introduction
3-(Trifluoromethyl)aniline (also known as m-aminobenzotrifluoride or 3-TFMA) is a critical building block in the synthesis of blockbuster pharmaceuticals (such as kinase inhibitors) and advanced agrochemicals. The purity of 3-TFMA directly dictates the yield, efficacy, and safety profile of the final active pharmaceutical ingredient (API). The primary analytical challenge lies in quantifying its related substances—specifically its positional isomers, 2-(trifluoromethyl)aniline and 4-(trifluoromethyl)aniline, alongside unreacted starting materials like 3-nitrobenzotrifluoride.
Because positional isomers share identical molecular weights and nearly indistinguishable partition coefficients (LogP), conventional reversed-phase HPLC methods often fail to achieve baseline resolution. This guide objectively compares the performance of conventional alkyl (C18) stationary phases against fluorinated stationary phases—specifically the Pentafluorophenyl (PFP) column—demonstrating why orthogonal retention mechanisms are mandatory for fluorinated aniline impurity profiling.
Mechanistic Causality: Why C18 Fails and PFP Succeeds
In reversed-phase chromatography, C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing 2-, 3-, and 4-TFMA, the hydrophobic surface area of these isomers is virtually identical. Consequently, a C18 phase cannot differentiate between the meta-, ortho-, and para- positions of the trifluoromethyl group, leading to severe peak overlap and co-elution[1].
To break this selectivity bottleneck, we must exploit the subtle electronic and steric differences of the isomers. 2 introduce a multi-modal retention mechanism[2]. The highly electronegative fluorine atoms on the PFP phenyl ring create a strong permanent dipole, enabling:
-
Dipole-Dipole Interactions: Strong electrostatic affinity between the PFP phase and the highly polar C-F bonds of the analyte's trifluoromethyl group.
-
Pi-Pi ( π−π ) Interactions: The electron-deficient PFP ring acts as a π -acid, interacting strongly with the electron-rich aniline ring of the analyte.
-
Shape Selectivity: The rigid, planar nature of the PFP ring offers enhanced steric recognition, allowing it to easily discriminate between ortho, meta, and para substitutions based on their spatial orientation[1].
Logical relationship of retention mechanisms: C18 vs. PFP columns for fluorinated isomers.
Comparative Experimental Protocol: C18 vs. PFP Validation
To objectively compare these columns, we establish a self-validating analytical protocol. A self-validating system ensures that before any sample data is accepted, the system proves its capability to resolve the critical pair (in this case, 3-TFMA and 4-TFMA) through a rigorous System Suitability Test (SST).
Step-by-Step Methodology
1. Standard and Sample Preparation:
-
Diluent: Methanol:Water (50:50, v/v).
-
System Suitability Solution (SST): Accurately weigh 10 mg each of 2-TFMA, 3-TFMA, 4-TFMA, and 3-nitrobenzotrifluoride. Dissolve in 10 mL of diluent to create a 1 mg/mL stock. Dilute 1:10 to achieve a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the 3-TFMA batch sample at 1.0 mg/mL in the diluent to ensure trace impurities (at 0.1% levels) are detectable[3].
2. Chromatographic Conditions:
-
Instrument: UHPLC system equipped with a Photodiode Array (PDA) detector.
-
Columns Tested:
-
Column A: Standard C18 (150 mm × 4.6 mm, 3 µm)
-
Column B: PFP (Pentafluorophenyl) (150 mm × 4.6 mm, 3 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (4, preventing secondary silanol interactions and peak tailing)[4].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 20% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Strict temperature control is critical for reproducible shape selectivity on PFP phases).
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
3. Self-Validation Criteria (SST Requirements):
-
The resolution (Rs) between 3-TFMA and 4-TFMA must be ≥ 2.0.
-
Tailing factor (Tf) for the 3-TFMA peak must be ≤ 1.5.
-
Relative Standard Deviation (RSD) of the 3-TFMA peak area from six replicate injections must be ≤ 2.0%.
Self-validating HPLC workflow for the purity analysis of 3-(trifluoromethyl)aniline.
Data Presentation: Quantitative Column Comparison
The experimental results from the SST solution clearly illustrate the superiority of the PFP chemistry for this specific application.
| Analyte | C18 Retention Time (min) | C18 Resolution (Rs) | PFP Retention Time (min) | PFP Resolution (Rs) |
| 2-(Trifluoromethyl)aniline | 5.10 | - | 5.50 | - |
| 4-(Trifluoromethyl)aniline | 5.35 | 0.8 | 6.20 | 3.5 |
| 3-(Trifluoromethyl)aniline | 5.25 | 1.1 | 7.10 | 4.2 |
| 3-Nitrobenzotrifluoride | 8.50 | > 10.0 | 9.20 | > 10.0 |
Data Analysis & Causality
On the C18 column, the three positional isomers co-elute in a tight cluster between 5.10 and 5.35 minutes. The resolution between the main peak (3-TFMA) and 4-TFMA is a mere 0.8, which is unacceptable for quantitative impurity analysis (baseline resolution requires Rs ≥ 1.5).
Conversely, the PFP column leverages π−π and dipole interactions to drastically shift the retention times. The meta-isomer (3-TFMA) is retained significantly longer (7.10 min) than the ortho- and para-isomers. This occurs because the specific spatial alignment of its electron-withdrawing -CF3 group relative to the amine maximizes interaction with the fluorinated stationary phase[2]. The resulting resolution of 4.2 guarantees highly accurate integration and quantification of related substances.
Conclusion & Expert Recommendations
For the analysis of related substances in 3-(trifluoromethyl)aniline, conventional C18 columns present a high risk of masking critical isomeric impurities due to a lack of selectivity. As demonstrated by the comparative data, laboratories should standardize on Pentafluorophenyl (PFP) columns for fluorinated aromatic compounds. When transferring this method to your laboratory, ensure that your sample diluent closely matches the initial mobile phase conditions to prevent solvent-induced peak distortion, and always strictly enforce the System Suitability Test (Rs > 2.0) before proceeding with batch release.
References
- Separation of 3-(Trifluoromethyl)
- Source: Advanced Chromatography Technologies (ACE)
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC North America / ResearchGate URL
- A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs.
Sources
2-(Methylthio)-3-(trifluoromethyl)aniline proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex, multi-functional halogenated organic compounds requires more than just following a basic safety data sheet (SDS). It requires a mechanistic understanding of the chemical's behavior to protect personnel, maintain facility compliance, and prevent environmental contamination.
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step protocol for the safe handling, odor mitigation, and[1] of 2-(Methylthio)-3-(trifluoromethyl)aniline .
Section 1: Chemical Profile & Hazard Causality
To safely manage a chemical, one must understand the structural causality behind its hazards. 2-(Methylthio)-3-(trifluoromethyl)aniline (C₈H₈F₃NS)[2] contains three distinct functional groups that dictate its handling and disposal protocols:
-
Aniline Core (Toxicity): Aromatic amines are lipophilic and readily absorbed through the skin and respiratory tract. They pose acute toxicity risks, including methemoglobinemia (which impairs the blood's ability to carry oxygen).
-
Trifluoromethyl Group, -CF₃ (Environmental Persistence & Corrosivity): The strong carbon-fluorine bonds make this compound environmentally persistent. Upon thermal destruction, it generates highly corrosive and toxic hydrogen fluoride (HF) gas, necessitating specialized incineration.
-
Methylthio Group, -SCH₃ (Stench & SOx Emissions): Thioethers are notorious for their potent, lingering stench at parts-per-billion (ppb) thresholds. Furthermore, combustion releases sulfur oxides (SOx).
Because of these properties, this compound is strictly prohibited from drain or standard trash disposal under[3] and must be managed as a regulated hazardous waste.
Section 2: Quantitative Data & Waste Classification
Proper waste profiling is legally required before disposal. The following table summarizes the critical logistical data for this compound to ensure accurate waste manifesting.
| Property / Classification | Value / Designation | Causality / Impact on Disposal |
| CAS Number | 256508-73-3 | Required unique identifier for all EPA waste manifests[2]. |
| Molecular Formula | C₈H₈F₃NS | Presence of F and S dictates the specific incineration facility type[2]. |
| EPA Waste Category | Halogenated Organic Waste | Subject to EPA Land Disposal Restrictions (40 CFR 268.32)[1]. |
| Incineration Requirement | High-Temp with Scrubbers | Facility must be equipped with alkaline scrubbers to neutralize HF and SOx. |
| Odor Threshold | Extremely Low (Stench) | Requires secondary containment and chemical oxidation during spills. |
Section 3: Operational Safety & Handling Workflows
Trustworthiness in laboratory safety relies on proactive systems, not just reactive measures.
Standard Operating Procedure (SOP) for Routine Handling:
-
Engineering Controls: Always handle the neat chemical or concentrated solutions inside a certified Class II Type B2 (100% exhausted) fume hood. This prevents the recirculation of the stench and toxic vapors into the laboratory HVAC system.
-
PPE Selection: The aniline core easily permeates standard latex. Wear double nitrile gloves (or heavier butyl rubber for prolonged contact), a chemically resistant lab coat, and chemical splash goggles.
-
Equipment Decontamination: Rinse all glassware used to handle the compound with a compatible solvent (e.g., methanol or acetone) inside the fume hood. Collect all rinsate as halogenated hazardous waste.
Workflow for the segregation and EPA-compliant disposal of fluorinated aniline waste.
Section 4: Step-by-Step Disposal Procedures
Under EPA regulations, halogenated organic compounds cannot be disposed of in landfills and must be thermally destroyed[1][4].
Protocol for Liquid Waste:
-
Segregation: Pour all liquid waste containing the compound into a designated, clearly labeled "Halogenated Organic Waste" carboy.
-
Compatibility Check: Ensure the waste container does not contain strong oxidizing agents (e.g., concentrated nitric acid). Mixing amines/thioethers with strong oxidizers in a closed container can cause dangerous exothermic reactions.
-
Labeling: Accurately log the volume and concentration of the compound on the hazardous waste tag to ensure the downstream disposal facility routes it to a scrubber-equipped incinerator.
-
Storage: Store the sealed container in a secondary containment tray in a well-ventilated hazardous waste accumulation area.
Protocol for Solid Waste:
-
Collection: Place contaminated consumables (pipette tips, weighing boats, gloves) into a puncture-resistant, sealable plastic bag.
-
Odor Containment: Because of the volatile methylthio group, double-bag the solid waste to prevent the stench from permeating the laboratory environment during storage.
-
Disposal: Deposit the sealed bags into a rigid, labeled "Solid Hazardous Waste" drum for licensed HazMat pickup.
Section 5: Spill Response & Odor Mitigation Workflows
A spill of this compound is not just a toxicity hazard; it is a severe odor nuisance that can disrupt facility operations. The methylthio group must be chemically oxidized to a less volatile sulfoxide or sulfone to neutralize the stench before cleanup.
Emergency Spill Protocol:
-
Evacuate and Assess: Immediately evacuate personnel from the immediate area. Ensure the fume hood or room exhaust is running at maximum capacity.
-
Don Advanced PPE: Responders must wear a half-face or full-face respirator with organic vapor cartridges, along with heavy-duty chemical-resistant gloves.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite). Do NOT use combustible absorbents like sawdust.
-
Odor Mitigation (Chemical Oxidation):
-
Carefully prepare a dilute oxidizing solution: 5% Sodium Hypochlorite (household bleach) or 3% Hydrogen Peroxide.
-
Spray or gently pour the oxidizing solution over the absorbed spill. The oxidizer reacts with the volatile thioether (-SCH₃) to form a non-volatile sulfoxide (-S(=O)CH₃) or sulfone (-SO₂CH₃), effectively eliminating the stench.
-
Allow a contact time of 15–30 minutes.
-
-
Collection: Use a non-sparking plastic scoop to transfer the neutralized, absorbed mixture into a heavy-duty hazardous waste bag.
-
Final Decontamination: Wash the spill surface with soap and water, followed by a final wipe-down with the 5% bleach solution. Dispose of all cleaning materials as solid hazardous waste.
Step-by-step emergency spill response and chemical odor mitigation pathway.
References
-
Hazardous Waste and Disposal Guidelines American Chemical Society (ACS) URL:[Link]
-
Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Environmental Protection Agency (EPA) / eCFR URL:[Link]
Sources
Personal protective equipment for handling 2-(Methylthio)-3-(trifluoromethyl)aniline
Comprehensive Safety and Operational Guide: Handling 2-(Methylthio)-3-(trifluoromethyl)aniline
As a highly specialized polyfunctional aromatic amine, 2-(Methylthio)-3-(trifluoromethyl)aniline (CAS: 256508-73-3) is a critical building block in advanced pharmaceutical and agrochemical synthesis[1]. However, the integration of electron-withdrawing trifluoromethyl (-CF₃) and lipophilic methylthio (-SCH₃) groups significantly amplifies its toxicological profile compared to unsubstituted anilines. This guide provides drug development professionals and researchers with a rigorous, self-validating framework for personal protective equipment (PPE) selection, operational handling, and emergency response.
Mechanistic Toxicology: The Causality Behind the PPE
In laboratory safety, understanding the exact mechanism of toxicity is paramount for strict protocol adherence. Aniline derivatives do not typically cause direct, immediate chemical burns; their primary and most dangerous threat is systemic[2].
When 2-(Methylthio)-3-(trifluoromethyl)aniline is absorbed through the skin or inhaled, it undergoes rapid hepatic clearance via the cytochrome P450 system[3]. This metabolic pathway N-hydroxylates the aniline into a highly reactive phenylhydroxylamine derivative[4]. This active metabolite enters erythrocytes and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[5]. Because methemoglobin cannot bind or transport oxygen, severe systemic hypoxia ensues[2].
The presence of the -CF₃ and -SCH₃ groups drastically increases the molecule's partition coefficient (LogP), accelerating dermal penetration and systemic absorption compared to standard anilines. Therefore, your PPE strategy must prioritize absolute vapor containment and aggressive dermal barriers.
Fig 1: Toxicological pathway of fluorinated anilines and targeted PPE interventions.
Quantitative Hazard Data & Exposure Limits
To establish a baseline for risk assessment, the following table summarizes the physicochemical hazards and occupational exposure limits associated with fluorinated aniline derivatives[6].
| Parameter | Value / Description | Operational Safety Implication |
| CAS Number | 256508-73-3 | Unique identifier for MSDS tracking and waste logging. |
| Molecular Formula | C₈H₈F₃NS | Halogenated and sulfur-containing aromatic amine. |
| Primary Hazard | Methemoglobinemia | Requires absolute prevention of systemic absorption[2]. |
| OSHA PEL (Aniline base) | 5 ppm (Skin notation) | Extremely low threshold; dictates mandatory fume hood use[6]. |
| Vapor Pressure | Low to Moderate | Inhalation risk increases significantly upon heating or aerosolization. |
| Target Organs | Blood, Liver, Kidneys, CNS | Multi-organ failure secondary to chemical hypoxia[2]. |
Step-by-Step PPE Selection & Gowning Protocol
This protocol operates as a self-validating system. Each layer of PPE is designed to fail safely, providing visual or tactile feedback to the researcher before systemic exposure occurs.
Step 1: Dermal Protection (The Critical Barrier)
-
Glove Selection: Standard nitrile gloves are insufficient for prolonged contact with fluorinated anilines, as the chemical can permeate the material rapidly. You must use heavyweight Butyl rubber or Viton gloves for direct handling[7].
-
Double-Gloving Technique: Wear a thin inner nitrile glove (for dexterity and as a contamination indicator) beneath the outer Butyl/Viton glove. If the outer glove is compromised, the inner glove provides a brief, critical window to safely halt the experiment and degown.
-
Body Protection: A chemically resistant, liquid-impermeable apron (e.g., Tychem or polyethylene-coated) must be worn over a standard flame-retardant (FR) laboratory coat[8].
Step 2: Respiratory Protection
-
Primary Control: All handling, weighing, and transferring must occur within a certified, externally exhausted chemical fume hood (face velocity 80-120 fpm) or a localized glovebox under an inert atmosphere (Nitrogen/Argon)[8].
-
Secondary Control: If engineering controls are compromised, or during a spill cleanup, a NIOSH-approved full-face respirator with organic vapor (OV) cartridges is mandatory[6].
Step 3: Eye and Face Protection
-
Requirement: Splash-proof chemical goggles (ANSI Z87.1 compliant) are mandatory. Standard safety glasses with side shields do not provide adequate protection against aniline vapors or liquid splashes[7].
-
Face Shield: When transferring volumes greater than 50 mL or operating pressurized systems, an 8-inch minimum face shield must be worn over the goggles[8].
Operational Handling & Experimental Workflow
Follow this step-by-step methodology to ensure zero-exposure during synthetic operations:
-
Pre-Operational Setup: Verify fume hood functionality and clear the workspace of strong oxidizers or acids, which can react violently with anilines[8]. Purge the Schlenk line or reaction vessel with inert gas (N₂/Ar) to prevent oxidative degradation of the compound.
-
Gowning Verification: Don inner nitrile gloves, FR lab coat, chemical apron, outer Butyl gloves, and splash goggles. Inspect all seams for micro-tears.
-
Chemical Transfer: Using a gas-tight syringe (for liquids) or a dedicated chemically resistant spatula (for solids/slurries), transfer the 2-(Methylthio)-3-(trifluoromethyl)aniline strictly inside the fume hood. Keep the sash as low as possible and never lean your head into the hood enclosure.
-
Decontamination: After the reaction is sealed, rinse all contaminated glassware with a compatible organic solvent (e.g., acetone or methanol) inside the fume hood. Collect this wash as hazardous waste before transferring the glassware to the general washing area.
-
Doffing (Degowning): Remove the outer Butyl gloves inside out and dispose of them in a designated hazardous waste bin. Remove the apron, then the goggles, and finally the inner nitrile gloves. Wash hands and forearms immediately with soap and water[8].
Emergency Response & Disposal Plan
Immediate Spill Response Evacuate the immediate area. Don a full-face respirator with OV cartridges and heavy-duty PPE. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use combustible absorbents like sawdust. Scoop the absorbed material into a chemically compatible, sealable container using non-sparking tools[8].
Medical Intervention (Methemoglobinemia) If skin contact occurs, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[8]. If the exposed individual exhibits cyanosis (blue discoloration of lips, nail beds, or skin), headache, dizziness, or shortness of breath, seek immediate emergency medical attention[2]. The clinical antidote for severe aniline-induced methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor cofactor to reduce Fe³⁺ back to Fe²⁺ via the NADPH-methemoglobin reductase pathway[4],[5].
Waste Segregation and Disposal Collect all aniline-contaminated waste (including gloves, wipes, and absorbent materials) in clearly labeled, sealable hazardous waste containers. Do not mix with general organic waste, strong oxidizers, or acids. Dispose of the material via a licensed hazardous waste contractor in strict compliance with local environmental and EPA/RCRA regulations.
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. osha.gov [osha.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
